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  • Product: 3-Amino-4,N,N-trimethyl-benzenesulfonamide
  • CAS: 6331-68-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse and pharmacologically optimized libraries relies heavily on the selection of high-quality Quick Building Blocks (QBBs)[1]. 3-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse and pharmacologically optimized libraries relies heavily on the selection of high-quality Quick Building Blocks (QBBs)[1]. 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6) is a highly privileged, bifunctional intermediate. Featuring a sterically hindered nucleophilic aniline and a metabolically stable, non-coordinating N,N-dimethylsulfonamide moiety, this compound is strategically deployed to synthesize kinase inhibitors, GPCR antagonists, and advanced amide libraries while systematically avoiding the off-target liabilities associated with primary sulfonamides.

This whitepaper provides an in-depth mechanistic analysis of its structural properties, rationale for its use in structure-activity relationship (SAR) optimization, and field-proven, self-validating experimental protocols for its derivatization.

Structural and Physicochemical Profiling

The utility of CAS 6331-68-6 stems from its highly specific substitution pattern. The molecule is a benzene ring functionalized with an amino group at position 3, a methyl group at position 4, and an N,N-dimethylsulfonamide group at position 1.

Quantitative Data Summary

To facilitate computational modeling and synthetic planning, the core physicochemical parameters of CAS 6331-68-6 are summarized below.

PropertyValuePharmacological / Synthetic Implication
CAS Number 6331-68-6Standard registry identifier for procurement.
Molecular Formula C9H14N2O2S-
Molecular Weight 214.28 g/mol Low MW enables downstream elaboration without violating Lipinski's Rule of 5.
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NUseful for in silico docking and QSAR modeling.
Topological Polar Surface Area (TPSA) ~62.6 ŲExcellent membrane permeability profile[2].
Hydrogen Bond Donors (HBD) 1 (Primary Amine)Provides a single reactive vector for cross-coupling.
Hydrogen Bond Acceptors (HBA) 3 (Sulfonamide O, N)Enhances target binding affinity via dipole interactions.
Steric Environment Ortho-Methyl AnilineReduces nucleophilicity; locks amide bond conformations.
Electronic and Steric Analysis

The reactivity of the aniline nitrogen is heavily modulated by the adjacent (ortho) methyl group. This steric bulk restricts the trajectory of incoming electrophiles, raising the activation energy required for standard coupling reactions. However, this same steric hindrance is highly desirable in drug design: once an amide or biaryl linkage is formed, the ortho-methyl group restricts bond rotation, locking the molecule into a bioactive conformation that can significantly enhance target residence time and binding affinity.

Strategic Utility in Drug Discovery

Mitigating Carbonic Anhydrase (CA) Off-Target Toxicity

Primary sulfonamides (-SO2NH2) are notorious for acting as broad-spectrum inhibitors of Carbonic Anhydrase (CA) enzymes by directly coordinating with the zinc ion in the CA active site[3]. This interaction frequently leads to unwanted clinical side effects, including diuresis and electrolyte imbalances.

By utilizing the N,N-dimethylsulfonamide motif present in CAS 6331-68-6, medicinal chemists can completely abrogate this off-target liability. The two methyl groups create severe steric clashes within the CA active site, preventing zinc coordination, while preserving the strong dipole moment and hydrogen-bond acceptor capabilities of the sulfonyl group[3][4].

SAR Primary Primary Sulfonamide (-SO2NH2) CA Carbonic Anhydrase (CA) Zinc Ion Binding Primary->CA Tox Off-Target Effects (Diuresis, Toxicity) CA->Tox Tertiary N,N-Dimethylsulfonamide (-SO2N(CH3)2) Steric Steric Clash at CA Active Site Tertiary->Steric Selectivity High Target Selectivity (Kinase/GPCR) Steric->Selectivity

Logical SAR pathway demonstrating off-target mitigation via N,N-dimethylation.

Self-Validating Experimental Protocols

Due to the ortho-methyl steric hindrance, standard coupling conditions (e.g., EDC/HOBt for amides, or unoptimized Suzuki/Buchwald conditions) often result in poor yields. The following protocols are engineered with specific causal logic to overcome these barriers.

Protocol A: Sterically Hindered Amide Coupling

Objective: Derivatize the 3-amino group with a functionalized carboxylic acid. Causality & Logic: To overcome the reduced nucleophilicity of the ortho-methyl aniline, HATU is utilized. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, which is electrophilic enough to drive the reaction forward. DIPEA is selected as a non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6) (1.0 equiv) to the reaction mixture.

  • Thermal Acceleration: Elevate the temperature to 50°C and stir for 12 hours. The thermal energy is required to overcome the steric barrier imposed by the ortho-methyl group.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Buchwald-Hartwig Cross-Coupling for Kinase Scaffolds

Objective: Couple the aniline nitrogen to a heteroaryl chloride (e.g., a pyrimidine core) to generate a kinase inhibitor scaffold. Causality & Logic: The combination of a sterically hindered aniline and an unactivated aryl chloride requires a highly active palladium catalyst. XPhos is specifically chosen as the ligand because its bulky, electron-rich biaryl structure facilitates both the oxidative addition of the Ar-Cl bond and the difficult reductive elimination step of the bulky diarylamine product.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine CAS 6331-68-6 (1.0 equiv), the target Aryl Chloride (1.0 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Failure to remove oxygen will result in the rapid oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Seal the tube and heat to 100°C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography or preparative HPLC.

Workflow Core CAS 6331-68-6 (3-Amino-4,N,N-trimethyl- benzenesulfonamide) Amide Amide Library (HATU / DIPEA, 50°C) Core->Amide R-COOH Coupling Kinase Kinase Inhibitor Scaffold (Pd2(dba)3, XPhos, 100°C) Core->Kinase Ar-Cl Cross-Coupling Prop1 Conformationally Locked Amide Bond Amide->Prop1 Prop2 Biaryl Amine Targeting ATP Pocket Kinase->Prop2

Divergent synthetic workflow utilizing CAS 6331-68-6 for library generation.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. National Institutes of Health (PMC). Available at:[Link]

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • N,N-dimethylsulfonamide | C2H6NO2S- | CID 6415703. PubChem - NIH. Available at:[Link]

Sources

Exploratory

"physicochemical properties of 3-Amino-4,N,N-trimethyl-benzenesulfonamide"

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4,N,N-trimethyl-benzenesulfonamide Introduction: Contextualizing a Scaffold of Interest In the landscape of medicinal chemistry and drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Introduction: Contextualizing a Scaffold of Interest

In the landscape of medicinal chemistry and drug discovery, benzenesulfonamide scaffolds are of paramount importance. They form the structural core of a wide array of therapeutic agents, from diuretics to antibiotics and carbonic anhydrase inhibitors. The specific substitution patterns on the aromatic ring and the sulfonamide nitrogen dictate the molecule's biological activity, pharmacokinetic profile, and overall drug-like properties.

This guide focuses on a particular derivative: 3-Amino-4,N,N-trimethyl-benzenesulfonamide . While not a widely commercialized drug itself, this compound represents a valuable building block and a subject for structure-activity relationship (SAR) studies. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any researcher aiming to incorporate this scaffold into a drug discovery program. These properties govern everything from solubility in assay buffers to absorption and distribution in biological systems.

This document provides a comprehensive overview of the key physicochemical characteristics of this molecule. In the absence of extensive published experimental data for this specific compound, we will leverage established chemical databases for identity and computed properties. More importantly, we will provide detailed, field-proven experimental protocols for determining these critical parameters, empowering researchers to generate these data with confidence. This guide is structured not as a static data sheet, but as a practical manual for the laboratory scientist.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research.

  • IUPAC Name: 3-amino-N,N,4-trimethylbenzenesulfonamide[1]

  • CAS Number: 6331-68-6[1][2][3][4][5]

  • Molecular Formula: C₉H₁₄N₂O₂S[1][2][3][4]

  • Synonyms: 2-Methyl-5-(dimethylsulfamoyl)aniline, 3-amino-N,N,4-trimethylbenzene-1-sulfonamide[1][5]

The structure, shown below, features a p-toluenesulfonamide core with two key functional groups: a primary aromatic amine at the C3 position and a dimethylated sulfonamide moiety. The interplay between the weakly basic amino group, the acidic sulfonamide proton (if it were present, here it is dimethylated), and the overall aromatic system defines its physicochemical behavior.

Core Physicochemical Properties: A Summary

Quantitative data provides the framework for understanding a compound's behavior. The following table summarizes key identifiers and computed properties sourced from authoritative chemical databases. It is crucial to note that computed values are predictions and should be confirmed by experimental determination.

PropertyValueSource
Molecular Weight 214.29 g/mol PubChem[1], AboundChem[2]
CAS Number 6331-68-6PubChem[1], Santa Cruz Biotech[3]
Molecular Formula C₉H₁₄N₂O₂SPubChem[1], CymitQuimica[5]
XLogP3 (Predicted) 0.9PubChem[1]
Topological Polar Surface Area (TPSA) 74.5 ŲPubChem
Hydrogen Bond Donors 1 (from the amino group)PubChem[1]
Hydrogen Bond Acceptors 3 (two on sulfonyl, one on amino N)PubChem
Rotatable Bond Count 2PubChem

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Rationale: The pKa is arguably one of the most critical parameters in drug discovery. It dictates the extent of a molecule's ionization at a given pH. For 3-Amino-4,N,N-trimethyl-benzenesulfonamide, the primary aromatic amine is the key ionizable group. Its pKa will determine the ratio of the neutral form to the protonated (cationic) form at physiological pH (~7.4). This ratio profoundly impacts solubility, membrane permeability, and target binding. A compound that is highly ionized at pH 7.4 may exhibit excellent aqueous solubility but poor cell penetration, whereas a neutral compound may have the opposite profile.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[6][7][8] The procedure involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally. The point of maximum inflection in the resulting titration curve corresponds to the pKa.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[6] This ensures the accuracy of all subsequent measurements.

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to achieve a final concentration between 10⁻⁴ M and 1 mM.[6][7]

    • Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[6]

  • Titration Setup:

    • Place the sample solution in a temperature-controlled vessel on a magnetic stirrer.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6]

    • Immerse the calibrated pH electrode and a precision titrant delivery nozzle into the solution.

  • Titration Execution:

    • Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl), as the compound of interest is basic.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This point is identified as the inflection point of the sigmoid curve.[6][8]

    • For greater precision, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative curve corresponds to the equivalence point; the pKa is the pH at half of this volume.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Compound Solution (1 mM in 0.15M KCl) Calibrate->Prepare Purge Purge with Nitrogen (Remove CO2) Prepare->Purge Titrate Titrate with 0.1M HCl (Incremental Additions) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa (pH at half-equivalence point) Derivative->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Solubility: A Gatekeeper for Bioavailability

Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic in vitro assay results.[9] Solubility is assessed in two primary ways: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This mimics the conditions of many high-throughput screening assays.[9][10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more rigorous measurement, crucial for later-stage development and formulation.[9]

Experimental Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method is ideal for early discovery. It relies on detecting light scattering caused by the formation of precipitate (turbidity) as the compound falls out of solution.[9][10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[11]

  • Plate Setup: In a 96-well or 384-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Assay Execution:

    • Rapidly add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[10]

    • Mix the plate thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[10]

  • Measurement: Use a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to quantify the turbidity in each well.[10]

  • Data Analysis: Plot the measured turbidity (y-axis) against the compound concentration (x-axis). The concentration at which the turbidity signal sharply increases above the baseline is reported as the kinetic solubility.[12]

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10mM Stock in 100% DMSO Dilute Serially Dilute Stock in Microplate Stock->Dilute AddBuffer Add Aqueous Buffer (PBS) to achieve final 2% DMSO Dilute->AddBuffer Incubate Incubate at 25°C (1-2 hours) AddBuffer->Incubate Measure Measure Turbidity (Nephelometry at 620nm) Incubate->Measure Plot Plot Turbidity vs. Conc. Measure->Plot Sol Identify Precipitation Point (Kinetic Solubility) Plot->Sol

Caption: Workflow for kinetic solubility determination via turbidimetry.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a measure of its preference for a lipid-like environment over an aqueous one. It is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance.

  • LogP: The partition coefficient for the neutral form of the molecule between n-octanol and water.[11]

  • LogD: The distribution coefficient at a specific pH (e.g., D₇.₄), which accounts for both the neutral and ionized forms of the molecule.[11][13] For an ionizable compound like ours, LogD is the more physiologically relevant parameter.

A LogD value that is too high can lead to poor solubility and high metabolic turnover, while a value that is too low can result in poor absorption. The "sweet spot" for many oral drugs is a LogD₇.₄ between 1 and 3.

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[11][14]

Step-by-Step Methodology:

  • System Preparation:

    • Pre-saturate n-octanol with the desired aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate completely.[11] This ensures thermodynamic equilibrium.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the test compound (e.g., 1 mL of each).[13]

    • Shake the vial vigorously for a set period (e.g., 1 hour) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.[13][14]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully take an aliquot from each phase.[13]

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).[13][14]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

    • LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Conclusion: An Integrated View for Drug Discovery

The physicochemical properties of 3-Amino-4,N,N-trimethyl-benzenesulfonamide—its identity, pKa, solubility, and lipophilicity—are not independent variables. They are an interconnected set of characteristics that collectively define its potential as a drug discovery scaffold. A low predicted pKa for the amino group would suggest significant protonation at physiological pH, likely enhancing aqueous solubility but potentially hindering passive diffusion across cell membranes. The predicted LogP of ~1 suggests a balanced lipophilicity, but this must be confirmed by an experimental LogD₇.₄ measurement. By systematically applying the robust experimental protocols detailed in this guide, researchers can generate the critical data needed to make informed decisions, rationally design new analogues, and ultimately unlock the therapeutic potential of this and related chemical scaffolds.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Ferreira, L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Sneyers, F., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Subirats, X., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. University of Barcelona. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • BioDuro. ADME LogP LogD Assay. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Pharmaffiliates. CAS NO. 26774-88-9 | (R)-(-)-2-(2,5-Dihydrophenyl)glycine. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • PubChem. Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. Available from: [Link]

  • PubChem. 3-Amino-4-methylbenzenesulfonamide. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • PubChem. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. Available from: [Link]

  • PMC. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • SpectraBase. 3-amino-N,N-dimethyl-4-(methyloctadecylamino)benzenesulfonamide - Optional[1H NMR]. Available from: [Link]

  • ResearchGate. (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • PMC. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Available from: [Link]

  • BuyersGuideChem. 3-Amino-4,N,N-trimethyl-benzenesulfonamide suppliers and producers. Available from: [Link]

  • MilliporeSigma. 3-AMINO-4-(DIMETHYLAMINO)BENZENESULFONAMIDE | 851175-91-2. Available from: [Link]

  • Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. Available from: [Link]

  • PubChemLite. 3-amino-n,n-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide. Available from: [Link]

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Foundational

A Technical Guide to 3-Amino-4,N,N-trimethyl-benzenesulfonamide: Structure, Properties, and Synthetic Considerations

Executive Summary: This document provides a detailed technical overview of 3-Amino-4,N,N-trimethyl-benzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides. We will dissect its molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a detailed technical overview of 3-Amino-4,N,N-trimethyl-benzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides. We will dissect its molecular structure, summarize its key physicochemical properties, and propose a representative synthetic pathway. Furthermore, this guide outlines standard analytical protocols for structural verification and purity assessment. The broader context of the benzenesulfonamide scaffold as a privileged structure in medicinal chemistry, particularly in the development of enzyme inhibitors, is also discussed to provide field-proven insights for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in evaluating any chemical entity is to establish its precise identity and understand its fundamental physical and chemical characteristics. These data points are critical for everything from reaction planning to interpreting biological activity.

Nomenclature and Key Identifiers

3-Amino-4,N,N-trimethyl-benzenesulfonamide is registered and identified across various chemical databases and regulatory bodies. A summary of its primary identifiers is presented below.

IdentifierValueSource
IUPAC Name 3-amino-4,N,N-trimethylbenzenesulfonamidePubChem
CAS Number 6331-68-6[1]
Molecular Formula C9H14N2O2S[1]
Synonyms Benzenesulfonamide, 3-amino-N,N,4-trimethyl-; 2-Methyl-5-(dimethylsulfamoyl)aniline[1]
InChI Key PHVMXZQQFSAFPX-UHFFFAOYSA-N[2]
Canonical SMILES CN(C)S(=O)(=O)c1cc(N)c(C)cc1PubChem
Molecular Structure

The molecule consists of a benzene ring substituted with four functional groups:

  • An amino group (-NH2) at position 3.

  • A methyl group (-CH3) at position 4.

  • A dimethylsulfonamide group (-S(O)2N(CH3)2) at position 1.

The relative positions of these groups are crucial for the molecule's three-dimensional shape, reactivity, and potential biological interactions.

Physicochemical Data Summary

Computational models provide valuable predictions for a molecule's behavior in various chemical and biological systems. These properties influence its solubility, membrane permeability, and metabolic stability (ADME profiles).

PropertyPredicted ValueSource
Molecular Weight 214.29 g/mol [1][3]
Monoisotopic Mass 214.0776 g/mol [1]
XLogP3 -0.1[2]
Hydrogen Bond Donors 1 (from the amino group)[2]
Hydrogen Bond Acceptors 3 (from the two sulfonyl oxygens and the amino nitrogen)[2]
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 97.8 Ų[2]

The Benzenesulfonamide Scaffold in Drug Discovery

While specific biological data for 3-Amino-4,N,N-trimethyl-benzenesulfonamide is not extensively documented in public literature, its core structure—the benzenesulfonamide scaffold—is of immense importance in medicinal chemistry. This scaffold is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity.

Expertise & Experience: The sulfonamide group is a key pharmacophore, acting as a transition-state mimetic for tetrahedral intermediates in enzymatic reactions. Its ability to form critical hydrogen bonds makes it a cornerstone for designing enzyme inhibitors. A prime example is its application in developing Carbonic Anhydrase (CA) inhibitors .[4][5] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in cancer, glaucoma, and other diseases.[4][6]

Researchers frequently use the benzenesulfonamide core as a starting point for Structure-Activity Relationship (SAR) studies.[5] By systematically modifying the substituents on the benzene ring, scientists can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[4][5] This rational design approach is fundamental to modern drug development.

SAR_Concept cluster_0 Structure-Activity Relationship (SAR) cluster_1 Biological & Pharmacokinetic Outcomes Core Benzenesulfonamide Scaffold Mod1 R1 Substitution (e.g., Amino Group) Core->Mod1 Modify Mod2 R2 Substitution (e.g., Methyl Group) Core->Mod2 Modify Mod3 R3 Substitution (e.g., N,N-dimethyl) Core->Mod3 Modify Activity Target Affinity (e.g., CA IX Binding) Mod1->Activity Selectivity Isoform Selectivity Mod2->Selectivity ADME ADME Properties (Solubility, Permeability) Mod3->ADME

Caption: Conceptual flow of a Structure-Activity Relationship (SAR) study.

Representative Synthetic Approach

Synthesis_Workflow Start Starting Material: 3-Nitro-4-methylaniline Step1 Step 1: Sulfonylation Start->Step1 Intermediate1 Intermediate: N,N-Dimethyl-3-nitro-4- methylbenzenesulfonamide Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Product Final Product: 3-Amino-4,N,N-trimethyl- benzenesulfonamide Step2->Product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Trustworthiness: This protocol incorporates steps for purification and characterization at each stage, ensuring a self-validating system where the identity and purity of the intermediate and final product are confirmed before proceeding.

Step 1: Sulfonylation of 3-Nitro-4-methylaniline

  • Objective: To introduce the dimethylsulfonamide group onto the aniline ring.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3-nitro-4-methylaniline (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

    • Add dimethylaminosulfonyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield N,N-Dimethyl-3-nitro-4-methylbenzenesulfonamide.

  • Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the reaction. The use of an inert atmosphere and anhydrous conditions prevents unwanted side reactions with water.

Step 2: Reduction of the Nitro Group

  • Objective: To convert the nitro group of the intermediate to the primary amine of the final product.

  • Procedure:

    • Dissolve the purified intermediate from Step 1 (1.0 eq) in a solvent such as ethanol or methanol.

    • Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq) in concentrated HCl, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • If using SnCl2, heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, carefully basify the reaction mixture with a concentrated NaOH or KOH solution until a pH > 10 is achieved to precipitate tin salts.

    • Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.

    • Separate the organic layer from the filtrate and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 3-Amino-4,N,N-trimethyl-benzenesulfonamide. Further purification can be achieved by recrystallization if necessary.

  • Rationale: The reduction of an aromatic nitro group is a classic and reliable transformation. Catalytic hydrogenation is often cleaner, but the SnCl2/HCl method is robust and tolerant of many functional groups. The final basification and filtration are crucial for removing the metal catalyst/salts.

Analytical Characterization and Quality Control

Confirming the identity and purity of a synthesized compound is non-negotiable in a research setting. A combination of chromatographic and spectroscopic methods provides orthogonal data for unambiguous characterization.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the final compound and quantify any impurities.

  • Protocol:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective for this class of compounds.[8]

    • Mobile Phase: A gradient elution is recommended for separating the product from potential impurities and starting materials.

      • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Solvent B: Acetonitrile (ACN) with 0.1% TFA or formic acid.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and linearly increase to 95% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

    • Sample Preparation: Dissolve a small amount of the final product in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

  • Expected Result: A single major peak corresponding to the product, with purity calculated as the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Mode: Positive ion mode is expected to work well, detecting the protonated molecule [M+H]+.

    • Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an LC system (LC-MS).

  • Expected Result: A prominent peak at an m/z (mass-to-charge ratio) corresponding to the calculated mass of the protonated molecule. For C9H14N2O2S, the expected [M+H]+ ion would be approximately 215.0852.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide an unambiguous structural confirmation by mapping the carbon-hydrogen framework.

  • Protocol:

    • Solvent: Dissolve 5-10 mg of the purified product in a deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

    • Experiments: Acquire both ¹H (proton) and ¹³C (carbon) NMR spectra.

  • Expected ¹H NMR Signals (Predicted):

    • A singlet for the aromatic protons.

    • A broad singlet for the -NH2 protons (which may exchange with D2O).

    • A singlet for the N,N-dimethyl protons.

    • A singlet for the aromatic methyl group protons.

    • The integration of these peaks should correspond to the number of protons in each environment.

  • Expected ¹³C NMR Signals (Predicted):

    • Multiple signals in the aromatic region (110-150 ppm) for the six distinct benzene carbons.

    • A signal for the N,N-dimethyl carbons.

    • A signal for the aromatic methyl carbon.

References

  • Butt, H., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link][4]

  • Butt, H., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. Available at: [Link][5]

  • Gobec, S., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link][9]

  • Butt, H., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link][6]

  • PubChem. Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. National Center for Biotechnology Information. Available at: [Link][1]

  • Yang, C. Y., et al. (1990). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. PubMed. Available at: [Link][8]

  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link][2]

  • Chocholoušová, J., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Google Patents. KR910003640B1 - Method for preparing 3-amino methanesulfonanilide. Available at: [7]

Sources

Exploratory

A Comprehensive Guide to the Spectral Analysis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Abstract This technical guide provides an in-depth exploration of the multi-technique spectral analysis required for the unambiguous structural elucidation and characterization of 3-Amino-4,N,N-trimethyl-benzenesulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the multi-technique spectral analysis required for the unambiguous structural elucidation and characterization of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS No: 6331-68-6).[1] As a key structural motif in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and other therapeutic agents, the precise confirmation of its molecular architecture is paramount.[2][3] This document offers researchers, chemists, and drug development professionals a framework grounded in scientific principles, detailing the theoretical underpinnings, practical experimental protocols, and expert interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) data for this specific molecule.

Introduction: The Molecule and the Rationale for Analysis

3-Amino-4,N,N-trimethyl-benzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a 1,3,4-trisubstituted benzene ring bearing a primary amino group, a methyl group, and an N,N-dimethylsulfonamide group.

Molecular Structure:

  • IUPAC Name: 3-amino-4,N,N-trimethylbenzenesulfonamide[1]

  • Molecular Formula: C₉H₁₄N₂O₂S[1]

  • Molecular Weight: 214.29 g/mol [1]

The biological and chemical activity of sulfonamide-based compounds is intrinsically linked to the precise arrangement of these functional groups.[4][5] Therefore, a rigorous analytical approach is not merely procedural but essential for validating synthesis, ensuring purity, and establishing a baseline for further research and development. This guide explains the causality behind each analytical choice, providing a self-validating workflow where data from each technique corroborates the others.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Expertise: The "Why" of IR

Infrared spectroscopy is the first logical step in our analysis. It is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups within the molecule.[6] By measuring the absorption of infrared radiation at specific vibrational frequencies, we can confirm the existence of the N-H bonds of the primary amine, the S=O bonds of the sulfonamide, and the C-H and C=C bonds of the substituted aromatic system.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A solid-state FTIR spectrum is typically acquired using an ATR accessory, which requires minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid 3-Amino-4,N,N-trimethyl-benzenesulfonamide sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrometer Setup: Collect the spectrum over a range of 4000–500 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[5][7]

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted from the sample spectrum.

2.3. Trustworthiness: Predicted Spectral Data and Interpretation

The IR spectrum is interpreted by correlating observed absorption bands with known vibrational frequencies of specific functional groups. For this molecule, the key diagnostic peaks are summarized below.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Significance & Rationale
Primary Aromatic AmineN-H Asymmetric & Symmetric Stretch3400 - 3250 (two bands)The presence of two distinct peaks in this region is a hallmark of a primary (-NH₂) amine.[5]
Primary Aromatic AmineN-H Bend (Scissoring)1650 - 1580Confirms the -NH₂ group.
SulfonamideS=O Asymmetric Stretch1344 - 1317A strong, characteristic absorption confirming the sulfonamide moiety.[5]
SulfonamideS=O Symmetric Stretch1187 - 1147A second strong absorption, which, together with the asymmetric stretch, is definitive for the -SO₂- group.[5][8]
Aromatic RingC=C Stretch1600 - 1450 (multiple bands)These absorptions confirm the presence of the benzene ring.
Aromatic RingC-H "Out-of-Plane" Bending900 - 675The specific pattern of these bands can provide clues about the 1,3,4-trisubstitution pattern of the aromatic ring.
Alkyl GroupsC-H Stretch (sp³)2980 - 2850Corresponds to the methyl groups on the nitrogen and the aromatic ring.

2.4. Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample ATR Place on ATR Crystal Sample->ATR 1-2 mg Acquire Acquire Spectrum (4000-500 cm⁻¹) ATR->Acquire Background Acquire Background ATR->Background Process Process Spectrum (Baseline Correction) Acquire->Process Background->Acquire Subtract Identify Identify Key Peaks Process->Identify Correlate Correlate with Functional Groups Identify->Correlate Report Confirm Functional Groups Correlate->Report

Workflow for FTIR-ATR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

3.1. Expertise: The "Why" of NMR

While IR confirms which groups are present, NMR spectroscopy reveals the molecular skeleton, showing how these groups are connected.[6] ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR does the same for the carbon framework. Together, they allow for a complete and unambiguous assignment of the molecule's structure.[9]

3.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize sulfonamides and to clearly show exchangeable N-H protons.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[10]

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled spectrum on the same instrument.

    • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are typically required to obtain a good signal.[10]

  • D₂O Shake (for ¹H NMR): To confirm the amine protons, a "D₂O shake" experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -NH₂ protons will disappear or significantly diminish due to proton-deuterium exchange.[11]

3.3. Trustworthiness: Predicted Spectral Data and Interpretation

¹H NMR Spectrum

The substitution pattern (1,3,4) on the benzene ring will result in three distinct aromatic proton signals. Their splitting patterns are predictable based on ortho- and meta-coupling constants.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
Aromatic H (H-2)~7.5 - 7.7Doublet (d)1HThis proton is ortho to the electron-withdrawing -SO₂N(CH₃)₂ group, causing a significant downfield shift.[12] It will be split by H-6 (meta-coupling, J ≈ 2-3 Hz).
Aromatic H (H-5)~6.8 - 7.0Doublet of doublets (dd)1HThis proton is ortho to the electron-donating -NH₂ group and meta to the -SO₂N(CH₃)₂ group. It will be split by H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-2 (meta-coupling, J ≈ 2-3 Hz).
Aromatic H (H-6)~7.2 - 7.4Doublet (d)1HThis proton is ortho to the -CH₃ group. It will be split by H-5 (ortho-coupling, J ≈ 8-9 Hz).
Amine (-NH₂)~4.0 - 5.5 (in DMSO-d₆)Broad singlet (br s)2HThe chemical shift is solvent-dependent. The signal is broad due to rapid proton exchange and quadrupole effects from the nitrogen atom.[11] This signal will disappear upon D₂O exchange.
N,N-dimethyl (-N(CH₃)₂)~2.6 - 2.8Singlet (s)6HAppears as a sharp singlet as all six protons are chemically equivalent and not coupled to other protons.
Aryl Methyl (-CH₃)~2.2 - 2.4Singlet (s)3HA sharp singlet for the methyl group attached directly to the aromatic ring.
¹³C NMR Spectrum

Due to the lack of symmetry in the molecule, all nine carbon atoms are chemically distinct and should produce nine separate signals in the proton-decoupled ¹³C NMR spectrum.[13]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale & Notes
Aromatic C (C-1)135 - 145Quaternary carbon attached to the electron-withdrawing sulfonamide group.
Aromatic C (C-3)145 - 155Quaternary carbon attached to the electron-donating amine group.
Aromatic C (C-4)125 - 135Quaternary carbon attached to the methyl group.
Aromatic C (C-2, C-5, C-6)110 - 130The exact shifts depend on the combined electronic effects of the substituents.[12] C-5, being ortho to the -NH₂ group, is expected to be the most upfield.
N,N-dimethyl (-N(CH₃)₂)35 - 45Typical range for carbons attached to a sulfonamide nitrogen.
Aryl Methyl (-CH₃)15 - 25Typical range for a methyl group attached to an aromatic ring.

3.4. Visualization: NMR Analysis Workflow

NMR_Workflow cluster_1H ¹H NMR cluster_13C ¹³C NMR Sample Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Acquire1H Acquire ¹H Spectrum Sample->Acquire1H Acquire13C Acquire ¹³C Spectrum (Proton Decoupled) Sample->Acquire13C D2O Add D₂O & Re-acquire Acquire1H->D2O Optional Analyze1H Analyze δ, Integration, Multiplicity Acquire1H->Analyze1H Report Assign Full Structure Analyze1H->Report Analyze13C Analyze δ, Count Signals Acquire13C->Analyze13C Analyze13C->Report

Workflow for ¹H and ¹³C NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

4.1. Expertise: The "Why" of MS

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[14] Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating structural evidence, akin to a molecular fingerprint.

4.2. Experimental Protocol: ESI-TOF MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the mass spectrometer via an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like this one. Positive ion mode is chosen because the primary amine group is readily protonated to form a stable [M+H]⁺ ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. This allows for mass measurement with an accuracy of <5 ppm.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. To gain insight into fragmentation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

4.3. Trustworthiness: Predicted Spectral Data and Interpretation

Ion Expected m/z (Monoisotopic) Rationale & Notes
[M+H]⁺215.0854The protonated molecular ion. The calculated exact mass for C₉H₁₅N₂O₂S⁺ is 215.0854. Observing this peak with high accuracy confirms the molecular formula.
[M-SO₂N(CH₃)₂]⁺122.0970Represents the loss of the dimethylsulfonamide radical group, a common fragmentation pathway for sulfonamides.
[M-N(CH₃)₂]⁺170.0487Represents the loss of the dimethylamino radical from the sulfonamide group.
[SO₂N(CH₃)₂]⁺108.0221The dimethylsulfonamide fragment itself may be observed.

4.4. Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_analysis Data Analysis Sample Solid Sample Solution Prepare Dilute Solution (~50 µg/mL in MeOH) Sample->Solution Infuse Infuse into ESI Source (Positive Ion Mode) Solution->Infuse Analyze Analyze with TOF Infuse->Analyze MSMS Perform MS/MS on [M+H]⁺ Ion Analyze->MSMS IdentifyMH Identify [M+H]⁺ Peak Analyze->IdentifyMH AnalyzeFrags Analyze Fragmentation Pattern MSMS->AnalyzeFrags ConfirmFormula Confirm Formula via Accurate Mass IdentifyMH->ConfirmFormula Report Confirm MW & Formula ConfirmFormula->Report AnalyzeFrags->Report

Workflow for High-Resolution Mass Spectrometry analysis.

Authoritative Grounding: Integrated Analysis for Unambiguous Confirmation

No single technique provides the complete picture. The trustworthiness of the final structural assignment comes from the seamless integration of all spectral data. The logical flow is self-validating: IR confirms the building blocks (functional groups), NMR assembles them into a unique 3D structure, and MS weighs the final assembly to confirm its elemental composition.

Integrated_Analysis cluster_info IR IR Data Info_IR Functional Groups: -NH₂, -SO₂NR₂, Ar-H IR->Info_IR NMR NMR Data (¹H & ¹³C) Info_NMR Connectivity & Stereochemistry: - 1,3,4-Trisubstitution - Proton & Carbon Environments NMR->Info_NMR MS HRMS Data Info_MS Composition & Weight: - Molecular Formula (C₉H₁₄N₂O₂S) - Molecular Weight (214.0776) MS->Info_MS Conclusion Unambiguous Structure of 3-Amino-4,N,N-trimethyl- benzenesulfonamide Info_IR->Conclusion Corroboration Info_NMR->Conclusion Corroboration Info_MS->Conclusion Corroboration

Logical flow of integrated spectral data analysis.

References

  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • O'Connor, D. (2023). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.
  • J-Stage. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • PMC. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 29). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2007, February 15). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Available at: [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Available at: [Link]

  • MilliporeSigma. (n.d.). 3-AMINO-4-(DIMETHYLAMINO)BENZENESULFONAMIDE. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • MDPI. (2022, November 15). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Available at: [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

  • ResearchGate. (2024, January 11). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

  • PubMed. (2025, June 1). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Abstract The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of modern drug discovery and materials science. Ambiguity in molecular architecture can lead to misinterpreted bi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of modern drug discovery and materials science. Ambiguity in molecular architecture can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and significant delays in development timelines. This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6). By synergistically applying High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, we present a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, thereby ensuring technical accuracy and field-proven insights.

Introduction and Structural Hypothesis

3-Amino-4,N,N-trimethyl-benzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. The sulfonamide functional group is a key component in a wide array of antibacterial, diuretic, and anticonvulsant drugs. Precise characterization of substituted analogs is critical for understanding their pharmacological profiles.

Based on IUPAC nomenclature, the name "3-Amino-4,N,N-trimethyl-benzenesulfonamide" implies a specific arrangement of functional groups on a benzene ring. Our initial hypothesis is the structure shown below, which will be systematically verified through the analytical workflow. The core properties of this proposed molecule are derived from public chemical databases.[1][2]

  • Molecular Formula: C₉H₁₄N₂O₂S[1]

  • Molecular Weight: 214.29 g/mol [1]

  • CAS Number: 6331-68-6[1][2][3]

Hypothesized Molecular Structure

The primary objective of this guide is to confirm the connectivity and arrangement of the atoms as depicted in the following structural diagram.

Caption: Hypothesized structure of 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Integrated Analytical Workflow

A robust structural elucidation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating framework. The chosen workflow is designed to first confirm the elemental composition and molecular weight, then identify the constituent functional groups, and finally map the precise atomic connectivity.

G A Hypothesized Structure C₉H₁₄N₂O₂S B High-Resolution Mass Spectrometry (HRMS) A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) A->D E Confirmed Molecular Formula [M+H]⁺ B->E F Identified Functional Groups (-NH₂, -SO₂N<, Ar-H, C-H) C->F G Mapped C-H Framework & Connectivity D->G H Unambiguously Confirmed Structure E->H F->H G->H

Caption: The integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Experience: The first step in characterizing any compound is to confirm its elemental formula. Low-resolution mass spectrometry can provide a nominal mass, but HRMS is essential for deriving a unique elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For sulfonamides, Electrospray Ionization (ESI) in positive mode is a robust choice, as the amine and sulfonamide nitrogens are readily protonated.[4][5][6]

Experimental Protocol: ESI-Q-TOF HRMS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

  • Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer using a known standard (e.g., sodium formate) to ensure mass accuracy.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Set the collision energy low (e.g., 5-10 eV) to minimize in-source fragmentation.

  • Data Analysis: Identify the monoisotopic mass of the most abundant peak, corresponding to the [M+H]⁺ ion. Compare this experimentally determined mass to the theoretical mass calculated for the protonated form of the hypothesized formula (C₉H₁₅N₂O₂S⁺).

Data Interpretation and Validation

The expected outcome is a high-resolution mass that corresponds precisely to the molecular formula C₉H₁₄N₂O₂S.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₉H₁₄N₂O₂S-
Exact Mass (Neutral) 214.0776 Da-
Ion Species [M+H]⁺[M+H]⁺
Theoretical m/z 215.0854 Da~215.0854 ± 0.0011 Da (<5 ppm)

A measured mass within 5 ppm of the theoretical value provides strong, trustworthy evidence for the proposed elemental composition.[1] A significant deviation would invalidate the initial hypothesis and suggest the presence of an unexpected structure or impurity. Fragmentation analysis (MS/MS) could further support the structure by identifying characteristic losses, such as the loss of SO₂ (64 Da), which is common for aromatic sulfonamides.[4]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: While HRMS confirms what atoms are present, IR spectroscopy helps determine how they are bonded by identifying key functional groups. This technique measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending) of its chemical bonds. Each functional group has a characteristic set of vibrational frequencies. For our target molecule, we expect to see clear evidence of the amine (N-H), sulfonamide (S=O), and aromatic ring functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation and Validation

The presence of characteristic absorption bands in the IR spectrum validates the functional groups proposed in the molecular structure.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Amine (R-NH₂) N-H Symmetric & Asymmetric Stretch3400 - 3250 (two bands)Medium
Sulfonamide (R-SO₂-N) S=O Asymmetric Stretch1345 - 1315Strong
Sulfonamide (R-SO₂-N) S=O Symmetric Stretch1185 - 1145Strong
Aromatic Ring C-H Stretch3100 - 3000Medium-Weak
Aromatic Ring C=C Stretch (in-ring)1600 - 1475Medium
Alkyl (CH₃) C-H Stretch3000 - 2850Medium

References for frequency ranges:[7][8][9][10]

The observation of a doublet in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂). The two strong, distinct peaks for the S=O stretches are definitive for the sulfonamide group. The combination of these signals provides high confidence in the presence of the core functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, number, and connectivity of ¹H and ¹³C atoms.

  • ¹H NMR reveals the number of different types of protons, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR shows the number of unique carbon environments in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for sulfonamides as it can solubilize the compound and allows for the observation of exchangeable protons (like NH₂).

  • Instrument Setup: Tune and shim the NMR spectrometer to the specific sample and solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.

  • Data Processing: Fourier transform the raw data, and then phase and baseline correct the resulting spectra. Calibrate the chemical shift axis using the residual solvent peak as a reference.

Data Interpretation and Validation: ¹H NMR

The ¹H NMR spectrum should account for all 14 protons in the molecule, with chemical shifts, integrations, and splitting patterns consistent with the hypothesized structure.

Proton AssignmentPredicted Chem. Shift (ppm)MultiplicityIntegrationRationale
Ar-H (H-2, H-5, H-6) 6.8 - 7.5Complex Multiplets3HProtons on the substituted aromatic ring. Their exact shifts and splitting depend on the electronic effects of the substituents.
Amine (-NH₂) 4.0 - 5.5Broad Singlet2HExchangeable protons, often broad. Shift is solvent-dependent.
N-Methyl (-N(CH₃)₂) 2.6 - 2.8Singlet6HTwo equivalent methyl groups on the sulfonamide nitrogen, appearing as a single sharp peak.
Aryl-Methyl (Ar-CH₃) 2.2 - 2.4Singlet3HMethyl group attached directly to the aromatic ring.
Data Interpretation and Validation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, corresponding to the 9 carbon atoms in the molecule, assuming no accidental equivalence.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
Aromatic (C-S) 140 - 145Quaternary carbon attached to the electron-withdrawing sulfonamide group.
Aromatic (C-NH₂) 145 - 150Carbon attached to the electron-donating amine group.
Aromatic (C-CH₃) 135 - 140Carbon attached to the methyl group.
Aromatic (C-H) 115 - 130Aromatic carbons bonded to hydrogen. Three distinct signals are expected.
N-Methyl (-N(CH₃)₂) ~38Aliphatic carbon attached to the sulfonamide nitrogen.
Aryl-Methyl (Ar-CH₃) ~20Aliphatic carbon of the methyl group on the ring.

Note: Specific chemical shift predictions can be refined using specialized software or databases.[11][12][13][14]

The convergence of the ¹H and ¹³C NMR data—matching the number of signals, chemical shifts, and integrations to the proposed structure—provides the final, definitive piece of evidence for the molecular architecture.

Conclusion

The structural elucidation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide was successfully and unambiguously achieved through a synergistic, multi-faceted analytical workflow.

  • High-Resolution Mass Spectrometry confirmed the elemental formula as C₉H₁₄N₂O₂S by providing a highly accurate mass for the [M+H]⁺ ion.

  • Infrared Spectroscopy verified the presence of all key functional groups: a primary amine (-NH₂), a sulfonamide (-SO₂N<), and an aromatic ring.

  • ¹H and ¹³C NMR Spectroscopy provided the definitive map of the molecular skeleton, confirming the connectivity of the carbon-hydrogen framework and the specific placement of the substituents on the aromatic ring.

The combined, self-validating data from these orthogonal techniques leave no ambiguity as to the structure of the compound. This rigorous, logic-driven approach ensures the highest level of scientific integrity, providing a reliable foundation for any subsequent research, development, or regulatory activities.

References

  • Baumgartner, P. J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. PubChem. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

  • Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Gowda, B. T., et al. (2000). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A. Available at: [Link]

  • Northern Illinois University (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]

  • University of Calgary (n.d.). 13 Carbon NMR. University of Calgary. Available at: [Link]

  • NMRDB.org (n.d.). Simulate and predict NMR spectra. NMRDB.org. Available at: [Link]

  • Mestrelab Research (2026). Download NMR Predict. Mestrelab Research. Available at: [Link]

Sources

Exploratory

"biological activity of substituted benzenesulfonamides"

An In-Depth Technical Guide to the Biological Activity of Substituted Benzenesulfonamides For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract The benzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzenesulfonamides

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast and diverse array of therapeutic agents.[1] Its remarkable versatility stems from the unique physicochemical properties of the sulfonamide moiety (-SO₂NH₂), particularly its ability to act as a potent zinc-binding group, which allows it to target a wide range of metalloenzymes.[1] This has led to the development of benzenesulfonamide derivatives with profound biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and diuretic effects. This guide provides a comprehensive technical overview of the major biological activities of substituted benzenesulfonamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore how strategic substitution on the benzenesulfonamide core modulates potency and selectivity, offering field-proven insights for the rational design of next-generation therapeutics.

Part 1: The Benzenesulfonamide Scaffold: A Privileged Pharmacophore

The Core Structure and Its Significance

The benzenesulfonamide moiety is deceptively simple, yet it is this simplicity that provides a robust and synthetically accessible framework for extensive chemical modification. The sulfonamide group is a strong electron-withdrawing group, influencing the electronic properties of the entire molecule. Critically, it is an excellent mimic of a carboxylate group and can engage in key hydrogen bonding interactions, but its most defining feature in drug design is its role as a premier zinc-binding group (ZBG).[1]

Mechanism Deep Dive: The Sulfonamide as a Zinc-Binding Group

Many essential enzymes are metalloenzymes, relying on a metal ion cofactor—often Zn²⁺—within their active site to perform catalysis. The sulfonamide moiety (-SO₂NH₂) is perfectly poised to interact with and inhibit these enzymes. The nitrogen atom of the deprotonated sulfonamide (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a key water molecule or hydroxide ion involved in the catalytic cycle. This interaction is the foundational mechanism for the activity of benzenesulfonamides against entire classes of enzymes, most notably the carbonic anhydrases.[2]

General Synthetic Strategies

The modular nature of benzenesulfonamide synthesis allows for the systematic exploration of chemical space to optimize biological activity.[3]

Classical Synthesis: The most traditional and widely used method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The precursors, substituted benzenesulfonyl chlorides, are themselves accessible from substituted anilines via diazotization followed by a Sandmeyer-type reaction.[3]

Modern Approaches: More advanced techniques have emerged to facilitate the synthesis of complex derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an efficient route for forming the crucial C-N bond of the sulfonamide.[3]

  • Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for creating large libraries of complex sulfonamide-triazole conjugates, enabling rapid lead discovery.[3][4][5]

G cluster_0 Synthesis Workflow start Substituted Aniline step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sandmeyer-type Reaction (SO₂, CuCl) step1->step2 precursor Benzenesulfonyl Chloride step2->precursor step3 Sulfonamide Formation (Base, e.g., Pyridine) precursor->step3 amine Primary/Secondary Amine amine->step3 product Substituted Benzenesulfonamide step3->product

Caption: A generalized workflow for the classical synthesis of benzenesulfonamides.

Part 2: Major Classes of Biological Activity & Mechanisms of Action

The true power of the benzenesulfonamide scaffold lies in its ability to be tailored to inhibit a wide variety of biological targets.

Carbonic Anhydrase (CA) Inhibition

This is the most extensively studied activity of benzenesulfonamides. Carbonic Anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[4][6] Humans have 15 known CA isoforms, and their dysregulation is linked to numerous diseases.[2]

  • Mechanism of Action: The deprotonated sulfonamide nitrogen binds to the catalytic Zn²⁺ ion, while the rest of the molecule extends into the active site cavity. The substituents on the benzene ring ("tails") make additional contacts with hydrophobic and hydrophilic residues, which is the key to achieving isoform selectivity.[2][4][5][7]

G cluster_0 CA Active Site enzyme His His His zn Zn²⁺ enzyme:f0->zn enzyme:f1->zn enzyme:f2->zn sulfonamide R-Ph-SO₂NH⁻ sulfonamide->zn Coordination Bond

Caption: Inhibition of Carbonic Anhydrase by a benzenesulfonamide derivative.

  • Anticancer Activity (CA IX & XII): Tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic solid tumors, helping to regulate pH in the acidic tumor microenvironment.[1][8][9] Selective inhibition of these isoforms is a validated strategy for developing novel anticancer agents.[1][9] Many derivatives show potent, low-nanomolar inhibition against CA IX and CA XII.[4][5][9]

  • Anticonvulsant & Neurological Applications (CA II & VII): Inhibition of cytosolic CA II and brain-specific CA VII has been shown to produce an effective anticonvulsant effect.[6][10] This has led to the development of benzenesulfonamide-based drugs for epilepsy and the exploration of their potential for treating neuropathic pain and other neurological disorders.[6][10]

  • Diuretics and Antiglaucoma Agents: Inhibition of CAs in the kidney and eye forms the basis for their use as diuretics and for reducing intraocular pressure in glaucoma.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes. The discovery of a second, inducible isoform (COX-2) associated with inflammation provided a target for developing safer NSAIDs with fewer gastrointestinal side effects.[11][12]

  • Mechanism of Action: Benzenesulfonamide-containing drugs like Celecoxib are designed to selectively target COX-2. The key to this selectivity lies in a secondary, hydrophobic binding pocket present in COX-2 but not COX-1. The benzenesulfonamide moiety fits snugly into this side pocket, anchoring the inhibitor and leading to potent and selective inhibition. Several derivatives have been synthesized that show higher selectivity than Celecoxib.[13][14]

Antimicrobial & Antifungal Activity

The history of benzenesulfonamides is rooted in their discovery as the first synthetic antibacterial agents ("sulfa drugs").[1]

  • Mechanism of Action: In many bacteria, benzenesulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. Because mammals obtain folate from their diet, this pathway is an excellent selective target for antimicrobial therapy.[1][15] Modern research continues to identify new derivatives with potent activity against multidrug-resistant bacteria and fungi.[15][16][17][18]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid (Essential for DNA Synthesis) DHPS->Folate Inhibitor Benzenesulfonamide (PABA mimic) Inhibitor->DHPS

Caption: Mechanism of antibacterial action via inhibition of the folate pathway.

Anticancer Activity Beyond CA Inhibition

While CA inhibition is a major route for anticancer activity, substituted benzenesulfonamides can act through other mechanisms:

  • Tubulin Polymerization Inhibition: Some derivatives act as potent tubulin-targeting agents, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound BA-3b, for instance, showed IC₅₀ values in the low nanomolar range (0.007 to 0.036 μM) against a panel of cancer cell lines.[19]

  • Matrix Metalloproteinase (MMP) Inhibition: Pyrazoline benzenesulfonamide hybrids have been shown to selectively inhibit MMP-2 and MMP-9, enzymes involved in tumor invasion and metastasis.[20]

  • Kinase Inhibition: The scaffold has been used to design inhibitors of various protein kinases involved in cancer signaling pathways.

Antiviral Activity

Benzenesulfonamides have emerged as versatile antiviral agents targeting different stages of the viral life cycle.

  • HIV-1 Capsid Inhibition: Derivatives have been designed that target the HIV-1 capsid (CA) protein, which is crucial for both early and late stages of viral replication.[21]

  • Influenza Hemagglutinin (HA) Inhibition: Certain compounds have been identified as potent inhibitors of the influenza HA protein, preventing the fusion of the virus with the host cell membrane.[22]

  • Dengue and Zika Virus Inhibition: By targeting the host calcium/calmodulin-dependent kinase II (CaMKII), some benzenesulfonamide derivatives have shown potent antiviral activity against flaviviruses like Dengue and Zika.[23][24]

Part 3: Methodologies for Evaluating Biological Activity

Rigorous and reproducible in vitro assays are fundamental for characterizing the biological activity of newly synthesized compounds.[25]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay
  • Causality: This spectrophotometric assay is chosen for its simplicity and high throughput. It measures the enzyme's esterase activity using a chromogenic substrate. The rate of color change is directly proportional to enzyme activity, allowing for a clear quantification of inhibition.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) of test compounds against specific CA isoforms.[25]

  • Materials:

    • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

    • 4-Nitrophenyl acetate (NPA) substrate

    • Tris-HCl buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well microplates and a spectrophotometer

  • Step-by-Step Protocol:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Add the enzyme solution to the wells of a 96-well plate.

    • Add various concentrations of the test compound (or DMSO for the vehicle control) to the wells.

    • Incubate the enzyme and inhibitor for 10 minutes at room temperature to allow for binding.[25]

    • Initiate the enzymatic reaction by adding the NPA substrate.

    • Immediately measure the formation of the product, 4-nitrophenol, by monitoring the increase in absorbance at 400 nm over time.[25]

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values can be calculated using the Cheng-Prusoff equation.[25]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
  • Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a reliable measure of a compound's cytotoxicity.

  • Objective: To determine the cytotoxic effect of benzenesulfonamide derivatives on cancer cell lines.[26]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung)[26]

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[26]

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader (typically at ~570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Part 4: Data Synthesis & Structure-Activity Relationships (SAR)

The strategic placement of substituents on the benzenesulfonamide scaffold is critical for modulating potency and selectivity.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative benzenesulfonamide derivatives against various targets.

Compound Class/ExampleTarget Enzyme(s)Activity (IC₅₀ or Kᵢ)Therapeutic AreaReference
Hydantoin DerivativeshCA II1.2 - 91.2 nM (Kᵢ)Neurology[6]
Thiazolone DerivativesCA IX10.93 - 25.06 nM (IC₅₀)Anticancer[9]
Pyrazoline HybridsCOX-2Potent & SelectiveAnti-inflammatory[20]
Carboxamide Derivative 20 COX-20.74 µM (IC₅₀)Anti-inflammatory[13]
Benzoxazepine BA-3b Tubulin0.007 - 0.036 µM (IC₅₀)Anticancer[19]
Phenylalanine DerivativeHIV-1 CapsidPotent (EC₅₀ = 31 nM)Antiviral[21]
Cycloheptyl Derivative 9 CaMKII0.79 µM (IC₅₀)Antiviral (Dengue/Zika)[23]
Key SAR Insights
  • CA Isoform Selectivity: The "tail" of the molecule (substituents on the benzene ring) is paramount for isoform selectivity.[7] Bulky or specific functional groups can exploit subtle differences in the active site cavities of different CAs. For example, groups that interact with residues at positions 92 and 131 can dictate binding affinity and specificity.[7]

  • COX-2 Selectivity: For COX-2 inhibitors, the presence of the sulfonamide moiety is crucial for binding to the secondary pocket. Modifications to the groups attached to the core heterocyclic structure (e.g., pyrazole) fine-tune this selectivity.[27]

  • Antimicrobial Activity: For DHPS inhibitors, the core structure must effectively mimic the natural substrate, PABA. Substitutions that enhance this mimicry or improve cell penetration can increase potency.

  • General Trends: Electron-withdrawing or -donating groups on the phenyl ring can significantly alter the pKa of the sulfonamide nitrogen, affecting its ability to bind the Zn²⁺ ion and influencing overall potency.[20]

G cluster_0 Structure-Activity Relationship Hotspots cluster_R1 cluster_R2 main main r1 R¹ Substitutions: - Modulate pKa of sulfonamide - Influence isoform selectivity - Key for COX-2 side pocket binding main->r1 r2 R² Substitutions (on -NH₂): - Can block Zn²⁺ binding - Often large heterocyclic groups - 'Tail Approach' for exploring active site main->r2

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Potential Mechanism of Action for 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Foreword: Charting a Course into the Unknown In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with known structures but enigmatic biological functions. 3-Amino-4,N,N-trimethyl-b...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with known structures but enigmatic biological functions. 3-Amino-4,N,N-trimethyl-benzenesulfonamide is one such molecule. While its chemical architecture is defined, its mechanism of action remains uncharacterized in the public scientific literature[1]. This guide is not a retrospective account of established facts but a prospective blueprint for discovery. As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a robust, logic-driven framework for systematically dissecting the potential biological activities of this compound. We will proceed from foundational principles, leveraging the known pharmacology of its core chemical scaffolds—the benzenesulfonamide and sulfonamide moieties—to construct and experimentally validate plausible mechanistic hypotheses. This document is designed to be a practical guide, blending theoretical rationale with detailed, actionable experimental protocols.

Deconstructing the Molecule: Structural Clues to Functional Hypotheses

The structure of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (Figure 1) provides the initial breadcrumbs on our path to understanding its function. It belongs to the benzenesulfonamide class of compounds, a scaffold renowned for its therapeutic versatility and presence in a wide array of approved drugs[2][3].

  • The Benzenesulfonamide Core: This group is a well-established pharmacophore, frequently associated with the inhibition of metalloenzymes, most notably carbonic anhydrases, due to the sulfonamide group's ability to coordinate with zinc ions in the enzyme's active site[2].

  • The Sulfonamide Functional Group (-SO₂NH₂): Historically, this group is the cornerstone of "sulfa drugs," the first class of synthetic antibacterial agents. Their classic mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria[4][5][6][7].

  • Ring Substituents (Amino and Trimethyl Groups): The amino (-NH₂) and trimethyl (-N(CH₃)₂) groups will significantly influence the molecule's physicochemical properties, such as its polarity, solubility, and ability to form hydrogen bonds. These properties, in turn, will dictate its pharmacokinetic profile and its potential interactions with various biological targets.

Based on these structural features, we can formulate two primary, testable hypotheses regarding the mechanism of action of 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Hypothesis 1: Inhibition of Carbonic Anhydrases (CAs). Hypothesis 2: Antimicrobial activity via inhibition of Dihydropteroate Synthase (DHPS).

This guide will now detail the experimental workflows required to systematically investigate each of these hypotheses.

Hypothesis 1: Unveiling a Role as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[2][8] The benzenesulfonamide scaffold is a classic CA inhibitor motif, making this a primary and compelling hypothesis to investigate.[9][10]

Scientific Rationale for Experimental Design

The core of this investigation is to determine if 3-Amino-4,N,N-trimethyl-benzenesulfonamide can bind to and inhibit the enzymatic activity of various human CA isoforms. A tiered approach is recommended, starting with a broad screening against key isoforms and progressing to more detailed kinetic and cellular studies if initial activity is observed. We will focus on ubiquitous isoforms (hCA I and hCA II) and a cancer-related isoform (hCA IX) as representative examples.

Experimental Workflow: CA Inhibition Profiling

G A Compound Procurement & QC (Purity >95%) B Stopped-Flow CO2 Hydration Assay (hCA I, hCA II, hCA IX) A->B C Determine IC50 Values B->C D Fluorescent Thermal Shift Assay (FTSA) (Direct Binding Confirmation) C->D F Cell-Based Assay (e.g., Hypoxic Cancer Cell Viability for hCA IX) E Enzyme Kinetics Study (Determine Ki and Inhibition Type) D->E E->F

Caption: Workflow for investigating Carbonic Anhydrase inhibition.

Detailed Experimental Protocols

Protocol 2.3.1: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity. It measures the pH change resulting from the CA-catalyzed hydration of CO₂.

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄.

    • Reconstitute purified human CA isoforms (hCA I, hCA II, hCA IX) in the assay buffer to a final concentration of ~10 µM.

    • Prepare a stock solution of 3-Amino-4,N,N-trimethyl-benzenesulfonamide in DMSO (e.g., 10 mM) and create a serial dilution series.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled deionized water.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, load the CA enzyme solution mixed with the desired concentration of the test compound (or DMSO for control).

    • In the second syringe, load the CO₂-saturated solution.

    • Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, and CO₂ substrate.

    • Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time. The initial rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2.3.2: Fluorescent Thermal Shift Assay (FTSA)

FTSA confirms direct binding of the compound to the target protein by measuring changes in the protein's thermal stability upon ligand binding.

  • Reagent Preparation:

    • Prepare a solution of the target CA isoform (e.g., 2 µM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Prepare a solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

    • Prepare a serial dilution of the test compound.

  • Assay Procedure:

    • In a 96-well PCR plate, mix the CA protein, SYPRO Orange dye, and the test compound (or DMSO control).

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from 25°C to 95°C in small increments (e.g., 0.5°C/min).

    • Monitor the fluorescence at each temperature increment. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • The midpoint of the transition (Tm) is the melting temperature.

    • A significant increase in Tm in the presence of the compound compared to the DMSO control indicates stabilizing binding.

Anticipated Data and Interpretation

The results of these experiments can be summarized for clear comparison.

Parameter hCA I hCA II hCA IX Interpretation Guide
IC₅₀ (nM) >10,00050050Lower value indicates higher potency.
ΔTm (°C) 0.53.56.0Larger shift indicates stronger binding.
Ki (nM) -45042Provides a more precise measure of binding affinity.
Inhibition Type -Non-competitiveCompetitiveElucidates the binding mechanism (active site vs. allosteric).

A low nanomolar IC₅₀/Ki value coupled with a significant thermal shift (ΔTm > 2°C) would provide strong evidence for 3-Amino-4,N,N-trimethyl-benzenesulfonamide acting as a direct inhibitor of the tested carbonic anhydrase isoform(s).

Hypothesis 2: Investigating Antimicrobial Activity via DHPS Inhibition

The sulfonamide moiety is the defining feature of sulfa drugs, which function by inhibiting bacterial folic acid synthesis.[5][6] This pathway is essential for bacteria but absent in humans, who obtain folic acid from their diet, making it a selective target.[4][7] Therefore, it is logical to investigate whether 3-Amino-4,N,N-trimethyl-benzenesulfonamide possesses antimicrobial properties.

Scientific Rationale for Experimental Design

This investigation will first determine if the compound has any antibacterial activity against representative Gram-positive and Gram-negative bacteria. If activity is confirmed, we will proceed to an enzymatic assay using purified dihydropteroate synthase (DHPS) to confirm the specific molecular target.

Experimental Workflow: Antimicrobial and DHPS Activity

G A Bacterial Growth Inhibition Assay (e.g., Broth Microdilution) B Determine Minimum Inhibitory Concentration (MIC) (vs. E. coli, S. aureus) A->B C DHPS Enzymatic Assay (Recombinant E. coli DHPS) B->C D Determine IC50 against DHPS C->D E PABA Competition Assay (Confirm Competitive Inhibition) D->E

Caption: Workflow for investigating antimicrobial and DHPS inhibitory activity.

Detailed Experimental Protocols

Protocol 3.3.1: Broth Microdilution for MIC Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a two-fold serial dilution of 3-Amino-4,N,N-trimethyl-benzenesulfonamide in a 96-well plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli and S. aureus) to a concentration of ~5 x 10⁵ CFU/mL.

    • Include positive (no drug) and negative (no bacteria) growth controls.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the test compound.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3.3.2: DHPS Enzymatic Assay

This assay measures the activity of DHPS by detecting the production of pyrophosphate, a byproduct of the reaction.

  • Reagent Preparation:

    • Purify recombinant DHPS from a suitable expression system (e.g., E. coli).

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂).

    • Prepare solutions of the substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Prepare a detection reagent that produces a fluorescent or colorimetric signal in the presence of pyrophosphate.

  • Assay Procedure:

    • In a 96-well plate, add the DHPS enzyme, the test compound at various concentrations, and the detection reagent.

    • Initiate the reaction by adding the substrates (PABA and DHPP).

    • Incubate at 37°C for a set period (e.g., 30 minutes).

    • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of DHPS inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. For the PABA competition assay, repeat the IC₅₀ determination in the presence of increasing concentrations of PABA. A rightward shift in the IC₅₀ curve indicates competitive inhibition.

Anticipated Data and Interpretation
Parameter E. coli (Gram-) S. aureus (Gram+) Interpretation Guide
MIC (µg/mL) 3216A low MIC value (<64 µg/mL) suggests significant antibacterial activity.
DHPS IC₅₀ (µM) 15-Confirms that the antibacterial effect is mediated through the target enzyme.

If the compound exhibits a low MIC value that correlates with a potent IC₅₀ against DHPS, it would strongly support the hypothesis of it acting as a classic sulfonamide antimicrobial agent.

Synthesis, Interpretation, and Future Directions

The completion of these experimental workflows will provide a foundational understanding of the bioactivity of 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

  • Scenario A: Potent CA Inhibition, No Antimicrobial Activity. This would classify the compound as a carbonic anhydrase inhibitor. Future work would involve profiling against a wider panel of CA isoforms to determine selectivity, followed by cellular and in vivo studies in relevant disease models (e.g., glioblastoma models if hCA IX inhibition is potent).[10]

  • Scenario B: Significant Antimicrobial Activity and DHPS Inhibition. This would place the compound in the category of sulfa antibiotics. Further studies would include determining the spectrum of activity against a broader range of pathogens, assessing the potential for resistance development, and evaluating its efficacy in animal models of infection.

  • Scenario C: No Activity in Either Assay. While possible, this would suggest that the compound's mechanism of action lies outside these two classical pathways for benzenesulfonamides. In this case, broader phenotypic screening or target-agnostic approaches like chemical proteomics would be necessary to identify its biological target(s). Other potential targets for benzenesulfonamide derivatives that could be explored include acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[11]

Conclusion

The journey to elucidate the mechanism of action for a novel compound like 3-Amino-4,N,N-trimethyl-benzenesulfonamide is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging our knowledge of its chemical scaffolds, we have designed a comprehensive and technically sound research plan. The proposed workflows for investigating carbonic anhydrase and dihydropteroate synthase inhibition provide a clear and efficient path to generating the critical data needed to define its primary biological function. This guide serves as a starting point, a robust framework upon which further, more detailed mechanistic studies can be built, ultimately paving the way for its potential development as a therapeutic agent or a valuable research tool.

References

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Islam, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • YouTube. (2025, May 4). Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?. Retrieved from [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gokcen, T., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed. Retrieved from [Link]

  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. Retrieved from [Link]

Sources

Exploratory

In Silico Docking Studies of Benzenesulfonamide Derivatives: A Technical Guide to Predictive Modeling and Target Inhibition

Executive Summary and Pharmacological Rationale Benzenesulfonamides represent a highly privileged class of pharmacophores in medicinal chemistry. Their structural versatility allows them to act as potent, selective inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Rationale

Benzenesulfonamides represent a highly privileged class of pharmacophores in medicinal chemistry. Their structural versatility allows them to act as potent, selective inhibitors for a variety of critical biological targets, most notably the zinc metalloenzyme Carbonic Anhydrase (CA) and the inflammatory enzyme Cyclooxygenase-2 (COX-2).

This whitepaper provides an authoritative, step-by-step guide to conducting high-fidelity in silico molecular docking studies on benzenesulfonamide derivatives. By moving beyond basic software operation, this guide emphasizes the causality behind experimental choices and establishes a self-validating protocol to ensure predictive accuracy and scientific integrity.

Target Mechanisms
  • Carbonic Anhydrase (CA): CAs catalyze the reversible hydration of CO₂. Tumor-associated isoforms (hCA IX and XII) are heavily upregulated under hypoxic tumor conditions. Benzenesulfonamides act as classic inhibitors by coordinating directly with the catalytic zinc ion (Zn²⁺) in the active site via their sulfonamide moiety[1].

  • Cyclooxygenase-2 (COX-2): COX-2 contains a secondary, highly lipophilic side pocket not present in the constitutive COX-1 isoform. The benzenesulfonamide group inserts specifically into this pocket, forming critical hydrogen bonds with His90, Arg513, and Val523, which explains their high selectivity and potent anti-inflammatory activity[2],[3].

Quantitative Data: Comparative Binding Profiles

Synthesizing data from multiple in silico and in vitro studies provides a benchmark for evaluating novel benzenesulfonamide derivatives. Lower binding energies and lower inhibition constants ( Ki​ or IC50​ ) indicate higher inhibitory potency.

Table 1: Comparative Binding Affinities of Benzenesulfonamide Derivatives

Compound / Derivative ClassPrimary TargetDocking Score (kcal/mol)Inhibition Constant ( Ki​ ) / IC50​ Key Interacting Residues
Acetazolamide (Standard) hCA II-7.0 to -8.55.1 - 12.0 nMHis94, His96, His119, Thr199, Thr200, Zn²⁺[4]
Sulfanilamide (Parent) hCA II-5.5 to -6.5~250.0 nMHis94, Gln92, Thr199, Zn²⁺[4]
Pyrazole-Benzenesulfonamides COX-2-8.2 to -9.50.04 µM ( IC50​ )His90, Arg513, Val523, Phe518[2]
Triazole-Benzenesulfonamides hCA IX / XII-8.0 to -9.118.3 - 24.2 nM ( Ki​ )His94, His96, Thr200, Zn²⁺[1]

Experimental Protocol: A Self-Validating Docking Workflow

A robust in silico protocol must be a self-validating system. The following methodology details the step-by-step workflow for docking benzenesulfonamides, explicitly outlining the physicochemical causality behind each computational parameter.

Step 1: Ligand Preparation and Ionization State Assignment
  • Action: Generate 3D conformers of the benzenesulfonamide derivatives and minimize their energy using a robust force field (e.g., OPLS4 or MMFF94x).

  • Causality: 2D structures lack spatial reality and often contain high-energy steric clashes. Energy minimization relaxes the molecule into its most stable bioactive conformation. Crucially, the ionization state must be predicted at a physiological pH of 7.4. For CA inhibition, the primary sulfonamide group (-SO₂NH₂) typically exists as a deprotonated sulfonamidate anion (-SO₂NH⁻)[4]. Failing to assign this anionic state will result in a failure to predict the critical electrostatic coordination with the Zn²⁺ ion.

Step 2: Protein Preparation and Microenvironment Optimization
  • Action: Import the target crystal structure (e.g., hCA II or COX-2) from the Protein Data Bank. Add polar hydrogens, assign bond orders, and manage water molecules.

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms, which are essential for predicting hydrogen-bond networks. Furthermore, bulk solvent water must be removed to prevent artificial steric clashes that block the docking algorithm. However, deep-pocket structural waters that mediate established hydrogen-bond bridges between the ligand and the protein backbone must be retained to maintain the integrity of the active site microenvironment.

Step 3: Grid Generation and Active Site Definition
  • Action: Define the search space (grid box) for the docking algorithm.

  • Causality: Unrestricted "blind docking" is computationally expensive and prone to false positives. For CA targets, the grid must be strictly centered on the catalytic Zn²⁺ ion and the adjacent Thr199/Thr200 residues[4]. For COX-2, the grid must encompass the COX-2 specific side pocket (Arg513, Val523) to accurately evaluate isoform selectivity[3].

Step 4: Conformational Search and Scoring
  • Action: Execute flexible-ligand docking using an empirical or knowledge-based scoring function (e.g., Glide SP/XP or AutoDock Vina).

  • Causality: The algorithm samples thousands of rotational and translational poses. The scoring function calculates the binding free energy ( ΔG ) by quantifying van der Waals forces, electrostatic interactions, and desolvation penalties. Benzenesulfonamides bearing bulky lipophilic tails (e.g., pyrazoles or triazoles) rely heavily on hydrophobic packing in the COX-2 pocket, making lipophilicity descriptors critical for accurate scoring[3],[5].

Step 5: Post-Docking Validation (The Self-Validation Gate)
  • Action: Extract the native co-crystallized ligand from the original PDB structure and re-dock it using the exact parameters defined in Steps 1-4. Calculate the Root Mean Square Deviation (RMSD).

  • Causality: A docking protocol is only valid if it can successfully reproduce known experimental reality. An RMSD of < 2.0 Å (ideally < 1.0 Å) between the predicted pose and the crystallographic pose confirms the protocol's spatial accuracy and validates it for screening novel derivatives[1].

Visualizing the Computational and Biological Workflows

DockingWorkflow Target Target Selection (e.g., hCA II, COX-2) PrepProt Protein Preparation (Add H+, Remove Bulk H2O) Target->PrepProt PrepLig Ligand Preparation (Energy Minimization, Ionization) Target->PrepLig Grid Grid Generation (Define Active Site / Zn2+) PrepProt->Grid Docking Molecular Docking (Conformational Search & Scoring) PrepLig->Docking Grid->Docking Validation Validation (RMSD < 2.0 Å, MD Simulation) Docking->Validation

Caption: Generalized workflow for self-validating in silico molecular docking.

CAPathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX / XII Overexpression HIF1a->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Sulfonamide Benzenesulfonamide Derivative Inhibition Zn2+ Coordination (Enzyme Inhibition) Sulfonamide->Inhibition Inhibition->CAIX Blocks Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Caption: Mechanism of tumor-associated Carbonic Anhydrase inhibition by benzenesulfonamides.

Post-Docking Dynamics and Advanced Validation

While molecular docking provides an excellent high-throughput estimation of binding affinity, it represents a static snapshot of a highly dynamic biological system. To ensure maximum trustworthiness of the in silico predictions, top-scoring benzenesulfonamide derivatives should be subjected to Molecular Dynamics (MD) simulations .

MD simulations (typically run for 100–500 ns) evaluate the temporal stability of the protein-ligand complex. By calculating the RMSD of the ligand over the simulation trajectory, researchers can confirm whether the benzenesulfonamide remains anchored to the Zn²⁺ ion or the COX-2 side pocket, or if it diffuses into the bulk solvent. Furthermore, applying MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to the MD trajectory provides a vastly more accurate calculation of the absolute binding free energy compared to standard docking scoring functions.

References

  • Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. nih.gov.
  • In silico receptor-based drug design of X,Y-benzenesulfonamide derivatives as selective COX-2 inhibitors. sci-hub.box.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. nih.gov.
  • Comparative Docking Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase II Inhibitors. benchchem.com.
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. nih.gov.

Sources

Foundational

Rational Discovery and Synthesis of Novel Sulfonamide-Based Enzyme Inhibitors: A Mechanistic and Methodological Guide

Executive Summary The sulfonamide pharmacophore ( R−SO2​NH2​ ) represents one of the most privileged scaffolds in medicinal chemistry. Originally discovered for their antibacterial properties via the competitive inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide pharmacophore ( R−SO2​NH2​ ) represents one of the most privileged scaffolds in medicinal chemistry. Originally discovered for their antibacterial properties via the competitive inhibition of dihydropteroate synthase[1][2], sulfonamides have evolved into highly versatile agents for targeting metalloenzymes. Today, they are the cornerstone of drug discovery programs targeting Carbonic Anhydrases (CAs), enzymes implicated in glaucoma, epilepsy, and tumor microenvironment acidification[3].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews, providing you with the mechanistic causality, rational design strategies, and self-validating experimental protocols required to synthesize and evaluate novel sulfonamide-based inhibitors.

Mechanistic Causality: The Zinc-Binding Paradigm

To design an effective inhibitor, one must first understand the precise molecular choreography at the enzyme's active site. Why is the primary sulfonamide group so uniquely suited for Carbonic Anhydrase inhibition?

The active site of human CA isoforms features a crucial Zinc ion ( Zn2+ ) located at the bottom of a deep catalytic cleft, coordinated by three histidine residues (His94, His96, His119) and a nucleophilic water molecule or hydroxide ion.

The Causality of Inhibition: Primary sulfonamides act as transition state analogs. At physiological pH, the sulfonamide group becomes deprotonated ( R−SO2​NH− ). This anionic species is a potent nucleophile that physically displaces the zinc-bound water molecule, coordinating directly with the Zn2+ ion. Simultaneously, the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, interacting with the backbone amide of Thr199 and the side chain of Glu106. This dual-anchoring mechanism locks the enzyme in an inactive state, completely blocking the hydration of CO2​ [3][4].

Mechanism Zn Zn2+ Active Site (Coordinated by 3x His) Water Nucleophilic Water/OH- (Resting State) Zn->Water binds Sulfonamide Deprotonated Sulfonamide (R-SO2NH-) Displacement Water Displacement Sulfonamide->Displacement initiates Displacement->Water removes Coordination Direct Zn2+ Coordination & H-Bonding (Thr199) Displacement->Coordination leads to Coordination->Zn targets Inhibition Enzyme Inhibition (Blockade of CO2 Hydration) Coordination->Inhibition results in

Logical relationship of sulfonamide-mediated water displacement and zinc coordination in CA inhibition.

Rational Design: Tailoring Isoform Selectivity

The human genome encodes 15 CA isoforms. The primary challenge in sulfonamide drug development is achieving selectivity to avoid off-target toxicity. For example, CA IX and XII are transmembrane proteins overexpressed in hypoxic tumors, whereas CA I and II are ubiquitous cytosolic isoforms essential for normal respiration[3].

The "Tail Approach": Because the Zn2+ binding region is highly conserved across all CA isoforms, selectivity cannot be achieved by modifying the sulfonamide headgroup. Instead, medicinal chemists modify the "tail" of the molecule. By appending bulky, sterically hindered, or highly polar moieties (such as semicarbazides or tricyclic imides) to the benzenesulfonamide scaffold, the inhibitor interacts with the highly variable amino acid residues located at the outer rim of the active site cleft. Bulky tails create steric clashes in the narrow active sites of CA I and II, while perfectly fitting into the wider, more accommodating active sites of the tumor-associated CA IX and XII[3][4].

Experimental Protocol: Synthesis of Sulfonyl Semicarbazide Derivatives

To yield highly selective inhibitors, we utilize a robust synthetic pathway for N-(4-Sulfamoylphenyl) hydrazine carboxamides.

Self-Validating System: This protocol is designed with built-in thermodynamic checkpoints. The progression of the reaction is validated by the physical state change (precipitation) driven by the solubility differential in cold water, ensuring unreacted polar precursors remain in the aqueous phase.

Step-by-Step Methodology:

  • Reagent Preparation: Combine equimolar quantities (0.05 mol) of N3 -(4-sulfamoylphenyl) urea and hydrazine hydrate in a round-bottom flask.

  • Solvent & Reflux: Suspend the mixture in 25 mL of absolute ethanol. Reflux the solution for 48 hours under continuous magnetic stirring.

    • Causality: Hydrazine hydrate is a potent nucleophile that attacks the urea carbonyl. The extended 48-hour reflux provides the necessary activation energy to drive this sterically hindered substitution to completion.

  • Concentration: Remove approximately two-thirds of the ethanol volume via vacuum distillation.

    • Causality: Distillation shifts the reaction equilibrium forward (Le Chatelier's principle) and concentrates the product, which is critical for maximizing the yield during the subsequent precipitation step.

  • Precipitation: Pour the concentrated, hot mixture directly onto crushed ice.

  • Purification & Validation: Filter the resulting crude precipitate under a vacuum. Recrystallize from an ethanol/water mixture to achieve >95% purity. Validate the structural integrity using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS)[3].

Workflow Precursors Precursors: Urea & Hydrazine Reflux Reflux (48h) in abs. EtOH Precursors->Reflux Distillation Vacuum Distillation (Concentration) Reflux->Distillation Precipitation Ice Precipitation & Filtration Distillation->Precipitation Purification Recrystallization (Purity >95%) Precipitation->Purification Validation Structural Validation (NMR, HRMS) Purification->Validation

Step-by-step synthetic workflow and structural validation of novel sulfonamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The success of the "tail approach" is quantitatively validated by measuring the inhibition constant ( Ki​ ). The table below summarizes the in vitro inhibition profiles of novel sulfonyl semicarbazides against off-target (hCA I, II) and tumor-associated (hCA IX, XII) isoforms[3].

CompoundSubstitution (R-group)Off-Target hCA I ( Ki​ , nM)Off-Target hCA II ( Ki​ , nM)Tumor Target hCA IX ( Ki​ , nM)Tumor Target hCA XII ( Ki​ , nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide (Std) N/A25012255.70.48 (Poor)
Derivative 5 H>10,0001,45081.30.7917.8 (Good)
Derivative 10 4- NO2​ 5,23012020.50.655.85 (Moderate)
Derivative 12 4-Cl>10,0009,54079.40.61120.1 (Excellent)

Data Interpretation: The introduction of a bulky, electron-withdrawing 4-Chloro substitution (Derivative 12) creates a massive steric clash in the hCA II active site (dropping affinity to 9,540 nM), while perfectly anchoring into the hCA IX/XII clefts. This yields a 120-fold selectivity index, drastically reducing the potential for systemic side effects[3].

Self-Validating Experimental Protocol: Enzyme Inhibition Assay

To generate the Ki​ data shown above, a highly sensitive kinetic assay is required. We utilize the Stopped-Flow CO2​ Hydration Assay .

Self-Validating System: The assay validates itself through a baseline uncatalyzed reaction control. If the buffer's ionic strength or pH fluctuates, the baseline slope will deviate, immediately alerting the scientist to reagent degradation before any enzyme is wasted.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10–100 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ . Add 0.2 mM of Phenol Red as a pH indicator.

    • Causality: Na2​SO4​ is strictly required to maintain a constant ionic strength, preventing non-specific electrostatic fluctuations from skewing the kinetic readout.

  • Pre-Incubation (Critical Step): Incubate the purified recombinant hCA isoform with varying concentrations of the synthesized sulfonamide inhibitor for exactly 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the deeply buried Zn2+ ion is a relatively slow, time-dependent process. Skipping this pre-incubation step will result in artificially high Ki​ values (false negatives) because the enzyme will not have reached thermodynamic equilibrium with the inhibitor[4].

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the pre-incubated enzyme-inhibitor solution with CO2​ -saturated water.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 556 nm (the maximum absorbance peak for Phenol Red). As the enzyme hydrates CO2​ into HCO3−​ and H+ , the localized pH drops, causing a colorimetric shift.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance vs. time curve (usually the first 5-10 seconds). Determine the Ki​ using the Cheng-Prusoff equation applied to a non-linear least-squares fit of the Michaelis-Menten model.

Conclusion

The discovery of novel sulfonamide-based enzyme inhibitors sits at the intersection of structural biology and synthetic organic chemistry. By understanding the precise causality of zinc coordination and exploiting the topological variances of enzyme isoforms via the "tail approach," researchers can synthesize highly selective therapeutics. Adhering to self-validating synthetic and kinetic protocols ensures that the resulting QSAR data is both reproducible and translationally relevant for downstream drug development.

References

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][3]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties Source: MDPI URL:[Link][4]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: International Journal of Pharmaceutical Sciences URL:[Link][2]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

Sources

Exploratory

3-Amino-4,N,N-trimethyl-benzenesulfonamide: An In-Depth Solubility and Pre-Formulation Profiling Guide

Executive Summary In early-stage drug development, the physicochemical characterization of an active pharmaceutical ingredient (API) dictates downstream formulation strategies. 3-Amino-4,N,N-trimethyl-benzenesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical characterization of an active pharmaceutical ingredient (API) dictates downstream formulation strategies. 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6)[1] is a functionalized aromatic compound featuring both a basic primary amine and a neutral N,N-dimethylsulfonamide moiety[2]. Understanding its solubility profile is critical for predicting oral bioavailability, designing intravenous formulations, and avoiding late-stage precipitation failures.

This whitepaper outlines the causality-driven methodologies required to accurately map the thermodynamic solubility and pH-dependent ionization dynamics of this compound, ensuring a self-validating workflow for robust data generation.

Physicochemical Grounding and Structural Analysis

Before initiating empirical solubility screening, we must establish the theoretical physicochemical boundaries of the molecule. The presence of the meta-amino group acts as a primary hydrogen bond donor, while the sulfonamide oxygens serve as hydrogen bond acceptors.

Importantly, unlike primary sulfonamides (which possess an acidic proton with a pKa ~10), the N,N-dimethyl functionalization on the sulfonamide nitrogen renders this group non-ionizable under physiological conditions. Consequently, the solubility profile is entirely governed by the protonation state of the primary aniline-like amine[3]. The electron-withdrawing nature of the meta-sulfonamide group slightly depresses the amine's basicity, yielding an estimated pKa of ~3.0 - 3.5.

Table 1: Quantitative Physicochemical Properties
PropertyValueSource
CAS Registry Number 6331-68-6CAS Common Chemistry[1]
Molecular Formula C9H14N2O2SPubChem[2]
Molecular Weight 214.28 g/mol PubChem[2]
LogP (Octanol/Water) 0.71Chem-Space[4]
Canonical SMILES O=S(=O)(C1=CC=C(C(N)=C1)C)N(C)CCAS Common Chemistry[1]

Thermodynamic Solubility Profiling Workflow

While kinetic solubility assays (often utilizing DMSO stock dilutions) are suitable for high-throughput screening, they are fundamentally flawed for formulation development. DMSO alters the dielectric constant of the aqueous medium and frequently induces supersaturation, leading to artificially inflated solubility values[5].

To obtain true equilibrium data, we employ the Thermodynamic Shake-Flask Method [6]. This approach relies on the prolonged equilibration of solid API in a target buffer, ensuring that the crystal lattice energy is fully accounted for in the dissolution thermodynamic parameters.

Workflow A Solid API Excess Addition B Buffer Equilibration (72h, 37°C) A->B C Phase Separation (Centrifugation) B->C D Filtration (0.22 µm PTFE) C->D E HPLC-UV Quantification D->E

Caption: Shake-flask thermodynamic solubility workflow for 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Step-by-Step Self-Validating Protocol
  • Solid Excess Preparation: Accurately weigh ~10 mg of crystalline 3-Amino-4,N,N-trimethyl-benzenesulfonamide into a 2 mL glass vial. Causality: An excess of solid is mandatory to maintain a saturated solution and drive the equilibrium toward the thermodynamic maximum[5].

  • Buffer Introduction: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl buffer or pH 7.4 Phosphate buffer). Do not use organic co-solvents at this stage.

  • Equilibration: Seal the vial and incubate in an orbital shaker at 37°C and 400 rpm for 72 hours[7]. Causality: A 72-hour window allows the system to overcome any transient metastable polymorphic states, ensuring the measured solubility reflects the most stable crystal form.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid[6].

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the membrane, preventing false-low concentration readings.

  • Self-Validation & Solid-State Verification: Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the crystal form has not altered (e.g., converted to a hydrate or salt form) during incubation. Simultaneously, measure the final pH of the filtrate. A shift of >0.05 pH units invalidates the assay, indicating the API exceeded the buffer's capacity[5].

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV[7].

pH-Dependent Ionization and Formulation Strategy

The solubility of 3-Amino-4,N,N-trimethyl-benzenesulfonamide is highly pH-dependent due to the primary amine. According to Avdeef's principles of charge state and permeability[3], mapping the ionization state is the cornerstone of rational formulation.

Ionization State 3-Amino-4,N,N-trimethyl- benzenesulfonamide (Free Base) LowPH pH < 3.5 Protonated Amine (NH3+) State->LowPH +H+ HighPH pH > 4.5 Unionized Amine (NH2) State->HighPH -H+ SolHigh High Aqueous Solubility (Ion-Dipole Interactions) LowPH->SolHigh SolLow Low Aqueous Solubility (Hydrophobic Aggregation) HighPH->SolLow Form1 Aqueous Formulation (Acidic Buffers/Salts) SolHigh->Form1 Form2 Lipid/Co-solvent System (Neutral pH) SolLow->Form2

Caption: pH-dependent ionization states and their corresponding formulation strategies.

At a pH below 3.5, the amine undergoes protonation ( NH3+​ ). The resulting positive charge dramatically increases the hydration energy via ion-dipole interactions with water, leading to high aqueous solubility. Conversely, at physiological pH (7.4), the molecule exists as a neutral free base. Here, solubility is restricted by the compound's intrinsic lipophilicity (LogP 0.71)[4] and the strength of its crystal lattice. If intravenous delivery at neutral pH is required, formulators must pivot away from simple aqueous buffers and utilize lipid-based nanocarriers or co-solvent systems (e.g., PEG 400 / Propylene Glycol).

Analytical Quantification (HPLC-UV)

Accurate quantification of the saturated filtrate requires a robust, stability-indicating chromatographic method[7]. The following parameters ensure high-resolution separation of the API from potential degradation products.

Table 2: Validated HPLC-UV Parameters
ParameterSpecificationCausality / Rationale
Stationary Phase C18 Reverse Phase (50 x 4.6 mm, 3 µm)Retains the moderately lipophilic free base effectively.
Mobile Phase A 0.1% Formic Acid in MS-Grade WaterMaintains the amine in a protonated state for sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides sufficient elution strength without high backpressure.
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for a 3 µm particle size.
Detection UV at 254 nmTargets the conjugated π -system of the functionalized benzene ring.
Injection Volume 10 µLPrevents column overloading while maintaining the Limit of Quantitation (LOQ).

References

  • CAS Common Chemistry. "3-Amino-N,N,4-trimethylbenzenesulfonamide". American Chemical Society. URL:[Link]

  • PubChem. "Benzenesulfonamide, 3-amino-N,N,4-trimethyl- | C9H14N2O2S | CID 80623". National Center for Biotechnology Information. URL:[Link]

  • Chem-Space. "3-amino-N,N,4-trimethylbenzene-1-sulfonamide Properties". Chem-Space Database. URL: [Link]

  • Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition". Wiley. URL:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". URL: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility". URL: [Link]

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Foundational

Unveiling the Therapeutic Landscape of Benzenesulfonamides: A Technical Guide to Target Identification and Validation

The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its remarkable versatility stems from the chem...

Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its remarkable versatility stems from the chemical properties of the sulfonamide moiety, which can engage in key interactions with a diverse range of biological targets. This guide provides an in-depth exploration of the primary therapeutic targets of benzenesulfonamide compounds, delving into the mechanistic basis of their action and presenting field-proven methodologies for their identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

The Architectural Advantage of the Benzenesulfonamide Moiety

The benzenesulfonamide core, consisting of a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), provides a unique combination of structural rigidity and synthetic tractability. The sulfonamide group is a potent zinc-binding moiety, a feature that has been extensively exploited in the design of inhibitors for zinc-containing metalloenzymes.[1] Furthermore, the aromatic ring serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical properties and target specificity through the introduction of various substituents. This inherent adaptability has led to the development of benzenesulfonamide-based drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Key Therapeutic Targets and Mechanisms of Action

The therapeutic efficacy of benzenesulfonamide derivatives is primarily achieved through specific enzyme inhibition, although other mechanisms, such as the disruption of protein-protein interactions, have also been elucidated.[1] The following sections detail the most well-characterized therapeutic targets of this compound class.

Carbonic Anhydrases: A Family of Metalloenzyme Targets

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are integral to a multitude of physiological processes, and the dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[5][6] Benzenesulfonamides, particularly those possessing a primary sulfonamide group, are renowned for their potent inhibition of several CA isoforms.[5] The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity.[5]

Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in a wide range of hypoxic solid tumors.[7][8] Under hypoxic conditions, these enzymes contribute to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis. Consequently, the selective inhibition of CA IX and XII has emerged as a promising strategy for anticancer therapy.[7][9] Numerous benzenesulfonamide derivatives have been developed that exhibit high affinity and selectivity for these tumor-associated isoforms.[4][10][11]

Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)--25.8-[3]
Compound 19--20.3-[3]
Compound 1i-9.45.66.3[8]
Compound 3--8.21.0[11]
Compound 2--156.4[11]
Ureido-sulfonamide 4>5000>500018832.9[11]
Click-chemistry derivative 4a41.530.11.50.8[10]
Click-chemistry derivative 5a150075538.912.4[10]

Note: Kᵢ values represent the inhibition constant, with lower values indicating higher potency.

Role of CA IX in the Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression Increased CA IX Expression HIF1a->CAIX_expression CO2_hydration CO₂ Hydration CAIX_expression->CO2_hydration H_production H⁺ Production CO2_hydration->H_production Acidification Extracellular Acidification (pHe < 7.0) H_production->Acidification Tumor_Progression Tumor Progression Acidification->Tumor_Progression Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CO2_hydration Inhibition

CA IX's role in tumor progression under hypoxic conditions.
Cyclooxygenase-2: A Key Mediator of Inflammation

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation and in certain cancers.[2] The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2] A number of benzenesulfonamide-containing compounds have been developed as potent and selective COX-2 inhibitors.[12][13][14]

Table 2: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against COX-2

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Standard)-0.05294[12]
Compound 20 (LA2135)85.130.74114.5[14]
Compound 6b-0.04329[12]
Compound 6j-0.04312[12]
Compound 35-1.175.78[15]
Compound 36-1.137.84[15]
Compound 37-1.038.21[15]
COX-2-IN-4315.80.075>200[2]

Note: IC₅₀ values represent the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as IC₅₀(COX-1)/IC₅₀(COX-2).

Tubulin: A Dynamic Target for Anticancer Therapy

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and play a vital role in cell division.[16] The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9] Benzenesulfonamide derivatives have been identified as a class of compounds that can inhibit tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[9][17]

Table 3: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Tubulin Polymerization

CompoundTubulin Polymerization IC₅₀ (µM)Reference
Compound BA-3b0.007 - 0.036 (across various cell lines)[9]
Compound DL140.83[17]
Acetamide-bridged benzodiazepine/benzimidazole derivative2.9[18]
Compound 145a17.8[6]
Compound 145b18.3[6]
Compound 6r1.84[19]
Compound 6y2.43[19]

Note: IC₅₀ values represent the half-maximal inhibitory concentration for the inhibition of tubulin polymerization.

Methodologies for Target Identification and Validation

The identification and validation of the molecular targets of bioactive small molecules are critical steps in drug discovery.[20] Several robust methodologies are employed to elucidate the targets of benzenesulfonamide compounds.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture.[21][22] The general workflow involves immobilizing a derivatized version of the benzenesulfonamide compound onto a solid support, which is then used as "bait" to capture its protein targets from a cell lysate. The bound proteins are subsequently eluted and identified by mass spectrometry.[21]

Affinity Chromatography Workflow start Start immobilize Immobilize Benzenesulfonamide Derivative on Solid Support start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms end End ms->end

A generalized workflow for affinity chromatography.
  • Probe Synthesis: Synthesize a derivative of the benzenesulfonamide compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

  • Immobilization: Covalently couple the synthesized probe to the activated solid support according to the manufacturer's protocol.

  • Cell Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest using a suitable lysis buffer containing protease inhibitors.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the solid support extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the support using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS).[21]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics approach that utilizes activity-based probes to covalently label and identify the active members of entire enzyme families within a complex proteome.[1][20] This technique provides a direct measure of the functional state of enzymes and can be used in a competitive format to identify the targets of small molecule inhibitors.[1]

Activity-Based Protein Profiling Workflow start Start treat Treat Proteome with Benzenesulfonamide Inhibitor start->treat probe Incubate with Broad-Spectrum Activity-Based Probe treat->probe enrich Enrich Probe-Labeled Proteins probe->enrich ms Quantify Labeled Proteins by Mass Spectrometry enrich->ms identify Identify Proteins with Reduced Labeling as Targets ms->identify end End identify->end

Workflow for competitive activity-based protein profiling.
  • Proteome Preparation: Prepare a native proteome from cells or tissues.

  • Inhibitor Treatment: Pre-incubate the proteome with the benzenesulfonamide compound of interest or a vehicle control.

  • Probe Labeling: Add a broad-spectrum activity-based probe that targets a class of enzymes to which the putative target belongs.

  • Enrichment: Enrich the probe-labeled proteins using an affinity tag (e.g., biotin) on the probe.

  • Quantitative Proteomics: Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry to identify proteins that show reduced probe labeling in the presence of the benzenesulfonamide inhibitor.[1]

Cell-Based Assays for Target Validation

Once potential targets have been identified, their biological relevance must be validated in a cellular context.[18] Cell-based assays are indispensable for confirming target engagement and for assessing the downstream functional consequences of target inhibition by the benzenesulfonamide compound.[23]

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer agents.[5][24][25]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of the compound.

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.[2][7]

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human COX-2 enzyme and a fluorometric probe.

  • Inhibitor Addition: Add various concentrations of the benzenesulfonamide compound or a vehicle control to the wells of a 96-well plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.[27]

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the compound. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

This assay monitors the in vitro polymerization of purified tubulin into microtubules and is used to identify compounds that interfere with this process.[16]

  • Tubulin Preparation: Prepare a solution of purified tubulin in a polymerization buffer.

  • Compound Addition: Add the benzenesulfonamide compound or a control to the tubulin solution.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Absorbance Monitoring: Monitor the increase in absorbance at 340 nm over time, which is proportional to the amount of polymerized tubulin.[16]

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.[16]

Future Directions and Concluding Remarks

The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing exploration of new chemical space around this core structure, coupled with advances in target identification and validation technologies, promises to unveil new therapeutic opportunities. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the therapeutic targets of benzenesulfonamide compounds and to advance the development of the next generation of drugs based on this remarkable pharmacophore.

References

  • Gül, H. İ., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921–925. Retrieved from [Link]

  • Li, D., et al. (2022). Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. Bioorganic Chemistry, 125, 105864. Retrieved from [Link]

  • How to Identify Active Enzyme Targets Using ABPP Technology? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 26(23), 7202. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e274245. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology, 9, 339. Retrieved from [Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). Molecules, 28(23), 7800. Retrieved from [Link]

  • The IC 50 values (µM) of inhibition of tubulin polymerization. (2024). ResearchGate. Retrieved from [Link]

  • General workflow of the activity-based protein profiling (ABPP) method. (n.d.). ResearchGate. Retrieved from [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2398453. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6088. Retrieved from [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025). Bio-protocol, 15(24), e4589. Retrieved from [Link]

  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012). Pharmaceuticals, 5(11), 1282-1291. Retrieved from [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided approach. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195655. Retrieved from [Link]

  • Activity-based protein profiling: A graphical review. (2023). Journal of Controlled Release, 362, 337-349. Retrieved from [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. (2022). Encyclopedia.pub. Retrieved from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved from [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2026). ResearchGate. Retrieved from [Link]

  • Exploring new targets and chemical space with affinity selection-mass spectrometry. (n.d.). Edelris. Retrieved from [Link]

  • Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. (2008). Bioorganic & Medicinal Chemistry, 16(5), 2210-2221. Retrieved from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). Molecules, 28(19), 6932. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Amino-4,N,N-trimethyl-benzenesulfonamide: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and well-established multi-step synthesis protocol for 3-Amino-4,N,N-trimethyl-benzenesulfonamide, a valuable buil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and well-established multi-step synthesis protocol for 3-Amino-4,N,N-trimethyl-benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, safety considerations, and analytical validation of the synthesis.

Introduction

Sulfonamides are a cornerstone of modern pharmacology, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The specific substitution pattern of 3-Amino-4,N,N-trimethyl-benzenesulfonamide makes it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below is designed to be reproducible and scalable, providing a solid foundation for further research and development.

Overall Synthesis Pathway

The synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide is most effectively achieved through a four-step sequence. This strategy involves the protection of a reactive amino group, introduction of the sulfonyl chloride functionality via electrophilic aromatic substitution, subsequent amination to form the sulfonamide, and a final deprotection step to yield the target compound.

Synthesis_Workflow A 2-Methyl-5-nitroaniline (Starting Material) B N-(2-methyl-5-nitrophenyl)acetamide (Protection) A->B Acetic anhydride, Glacial acetic acid C 2-(Acetamido)-4-nitro-5-methylbenzene-1-sulfonyl chloride (Chlorosulfonation) B->C Chlorosulfonic acid D N-(2-methyl-5-nitrophenyl)-N',N'-dimethyl-benzenesulfonamide (Amination) C->D Dimethylamine E 3-Amino-4,N,N-trimethyl-benzenesulfonamide (Final Product) D->E Reduction (e.g., H2/Pd-C)

Caption: Four-step synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Experimental Protocols

Step 1: Acetylation of 2-Methyl-5-nitroaniline (Protection)

The initial step focuses on the protection of the amino group of 2-methyl-5-nitroaniline through acetylation. This is a crucial measure to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution and to direct the sulfonation to the desired position.[1]

Materials:

  • 2-Methyl-5-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 10 g of 2-methyl-5-nitroaniline with a 1:1 (v/v) mixture of 20 mL of acetic anhydride and glacial acetic acid.

  • Gently heat the mixture to reflux for approximately 15-20 minutes.

  • After cooling to room temperature, pour the reaction mixture into 250 mL of cold water while stirring continuously to precipitate the product.

  • Collect the crude N-(2-methyl-5-nitrophenyl)acetamide by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-methyl-5-nitrophenyl)acetamide.

Step 2: Chlorosulfonation of N-(2-methyl-5-nitrophenyl)acetamide

The acetylated intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 2-(acetamido)-4-nitro-5-methylbenzene-1-sulfonyl chloride.

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • Chlorosulfonic acid

  • Crushed ice

Procedure:

  • In a clean, dry round-bottom flask, carefully add 10 g of N-(2-methyl-5-nitrophenyl)acetamide to 30 mL of chlorosulfonic acid in small portions, while maintaining the temperature below 10°C using an ice bath. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. [2]

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Amination of 2-(Acetamido)-4-nitro-5-methylbenzene-1-sulfonyl chloride

The synthesized sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with dimethylamine.

Materials:

  • 2-(Acetamido)-4-nitro-5-methylbenzene-1-sulfonyl chloride

  • Dimethylamine solution (e.g., 40% in water)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve the crude sulfonyl chloride in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath and slowly add an excess of dimethylamine solution.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with water, then with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(2-methyl-5-nitrophenyl)-N',N'-dimethyl-benzenesulfonamide.

Step 4: Hydrolysis of the Acetamido Group (Deprotection)

The final step involves the deprotection of the amino group by acidic hydrolysis of the acetamido group to yield the target molecule, 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Materials:

  • N-(2-methyl-5-nitrophenyl)-N',N'-dimethyl-benzenesulfonamide

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

Procedure:

  • Suspend the crude product from the previous step in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the free amine.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography to obtain pure 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
12-Methyl-5-nitroanilineAcetic anhydride, Glacial acetic acidN-(2-methyl-5-nitrophenyl)acetamide85-95%
2N-(2-methyl-5-nitrophenyl)acetamideChlorosulfonic acid2-(Acetamido)-4-nitro-5-methylbenzene-1-sulfonyl chloride70-85%
32-(Acetamido)-4-nitro-5-methylbenzene-1-sulfonyl chlorideDimethylamineN-(2-methyl-5-nitrophenyl)-N',N'-dimethyl-benzenesulfonamide80-90%
4N-(2-methyl-5-nitrophenyl)-N',N'-dimethyl-benzenesulfonamideHCl, NaOH3-Amino-4,N,N-trimethyl-benzenesulfonamide75-85%

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups (e.g., N-H, S=O, C=O).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[3]

  • Melting Point Analysis: To assess the purity of the crystalline solid product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, particularly those involving chlorosulfonic acid and volatile organic solvents, must be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Chlorosulfonic acid: is extremely corrosive and reacts violently with water. Handle with extreme care and avoid contact with skin and eyes.[2]

    • Acetic anhydride: is corrosive and a lachrymator.

    • Dimethylamine: is a flammable and corrosive gas/liquid.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of sulfonamides from aniline by using DABSO. - ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent - ChemRxiv. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

  • (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - ResearchGate. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. Available at: [Link]

  • Synthesis of 3-amino-4-methylphenol - PrepChem.com. Available at: [Link]

  • CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Available at: [Link]

  • 3-AMINO-4-(DIMETHYLAMINO)BENZENESULFONAMIDE | 851175-91-2 - MilliporeSigma. Available at: [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. Available at: [Link]

  • US4009205A - Process for preparing 4-amino-3-methyl-n-substituted or unsubstituted alkylanilines - Google Patents.

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Application

Application Note &amp; Protocol: High-Fidelity Purification of Synthesized Benzenesulfonamides by Column Chromatography

Abstract & Introduction Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs[1][2]. The synthetic routes to these vital compounds, while often robust, invariably yield crude products containing unreacted starting materials, reagents, and side-products. The isolation of the target benzenesulfonamide in high purity is therefore not merely a procedural step but a critical prerequisite for accurate biological evaluation and further development.

Column chromatography, a liquid chromatography technique, stands as the gold standard for the purification of moderately polar organic compounds like benzenesulfonamides on a laboratory scale.[3][4] This application note provides a comprehensive, field-proven guide to the purification of synthesized benzenesulfonamides using silica gel column chromatography. It moves beyond a simple list of steps to explain the underlying principles and causality behind each experimental choice, offering a self-validating system for researchers to achieve high-purity compounds consistently.

The Principle of Separation: Harnessing Polarity

Normal-phase column chromatography operates on the principle of differential partitioning of components between a polar stationary phase and a less polar mobile phase.[5][6]

  • Stationary Phase: For benzenesulfonamides, the most common choice is silica gel (SiO₂), a highly polar adsorbent with surface silanol groups (Si-OH). These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte molecules.[7]

  • Mobile Phase (Eluent): A mixture of organic solvents, typically a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to carry the crude mixture through the column.[8]

The separation occurs because components of the crude mixture interact with the stationary phase to different extents. The benzenesulfonamide, with its polar sulfonyl (-SO₂NH-) group, will adsorb onto the silica gel surface. Less polar impurities will have weaker interactions and will be carried through the column more quickly by the mobile phase. By carefully selecting the mobile phase composition, a high degree of separation can be achieved.

G cluster_column Silica Gel Column (Stationary Phase) cluster_mobile Silica [Si-O-Si-O-Si-OH] Impurity Non-Polar Impurity Impurity->Silica Weaker Interaction (Faster Elution) Product Benzenesulfonamide (Polar) Product->Silica Stronger Interaction (Slower Elution) caption Principle of Chromatographic Separation.

Caption: Principle of Chromatographic Separation.

Pre-Chromatography Essential: Method Development with Thin-Layer Chromatography (TLC)

Attempting column chromatography without prior TLC analysis is inefficient and often leads to failure. TLC is a rapid, small-scale version of column chromatography used to determine the optimal mobile phase composition.[9]

Objective: To find a solvent system where the target benzenesulfonamide has a Retention Factor (Rf) value between 0.2 and 0.4.[10][11] An Rf in this range provides the best balance for effective separation on a column.

Rf Calculation: The Rf value is a ratio, and therefore has no units.[12][13] Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[12][13]

Protocol for TLC Analysis:

  • Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a developing chamber and cover it to allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., dichloromethane). On a silica gel TLC plate, use a capillary tube to apply a small spot of this solution onto the baseline (a pencil line drawn ~1 cm from the bottom).[11] It is also good practice to spot the starting material(s) in separate lanes for comparison.[9]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[11] Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[7] Circle the visible spots with a pencil.

  • Optimize:

    • If Rf is too low (<0.2): The compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by adding more ethyl acetate (e.g., try 7:3 Hexane:EtOAc).[14]

    • If Rf is too high (>0.4): The compound is moving too quickly. Decrease the polarity of the mobile phase by adding more hexane (e.g., try 9.5:0.5 Hexane:EtOAc).[14]

    • Test several ratios until the desired Rf is achieved.

Detailed Protocol for Column Chromatography Purification

This protocol outlines the wet-packing method, which is reliable and generally applicable for silica gel columns.

4.1. Materials and Reagents

  • Crude synthesized benzenesulfonamide

  • Silica gel (flash chromatography grade, e.g., 60-120 mesh)[6]

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

4.2. Experimental Workflow

G A Crude Product B TLC Analysis (Determine Solvent System) A->B C Prepare Slurry & Pack Column B->C D Sample Loading (Dry or Wet) C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporator) H->I J Pure Benzenesulfonamide I->J caption Overall Purification Workflow.

Caption: Overall Purification Workflow.

Step 1: Column Preparation (Slurry Packing)

  • Secure the Column: Clamp the column perfectly vertically. Ensure the stopcock is closed.

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[6] Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. A general rule of thumb for the sample-to-silica ratio is 1:20 to 1:100 by weight; use a higher ratio for difficult separations.[10] Add your optimized, least polar starting mobile phase (e.g., 9:1 Hexane:EtOAc) to the silica gel to create a consistent, pourable slurry.[10]

  • Pack the Column: Pour the slurry into the column in one continuous motion. Gently tap the side of the column continuously to dislodge air bubbles and ensure an evenly packed bed.[10][15]

  • Settle and Equilibrate: Open the stopcock and drain the excess solvent, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed , as this will cause cracks and ruin the separation. Once the silica has settled, add a protective layer of sand (~1-2 cm) on top.[4][15]

Step 2: Sample Preparation and Loading The choice between wet and dry loading is critical for resolution.

  • Wet Loading: Best for samples that are readily soluble in the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the sand layer.

  • Dry Loading (Recommended): This method is superior for samples that are not very soluble in the mobile phase or require a strong solvent for dissolution.[10]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[10]

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder as an even layer on top of the column's sand bed.[10][16]

Step 3: Elution

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer.

  • Open the stopcock and begin collecting the eluent (the solvent coming out of the column) into fractions (e.g., 10-20 mL per test tube).[6]

  • Maintain a constant head of solvent above the silica bed throughout the process.

  • Gradient Elution (Optional but often necessary): If your crude mixture contains impurities that are much more polar than your product, you may need to gradually increase the polarity of the mobile phase (e.g., from 9:1 to 7:3 Hexane:EtOAc) to elute the more strongly-adsorbed compounds.[4][10] This ensures a reasonable purification time.

Step 4: Fraction Analysis

  • Systematically spot every few fractions on a TLC plate.

  • Develop and visualize the plate as described in Section 3.

  • Identify the fractions that contain only your target compound (a single spot at the correct Rf). Also, note fractions containing mixtures and those with only impurities.[6][16]

Step 5: Product Isolation

  • Combine all fractions identified as pure into a single, clean round-bottom flask.[4]

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is your purified benzenesulfonamide. Determine the final yield and assess its purity using analytical techniques like NMR, MS, or melting point analysis.[4][17]

Data and Troubleshooting

Table 1: Key Parameters and Common Systems

ParameterRecommended Value / SystemRationale & Expert Insights
Stationary Phase Silica Gel (60-120 mesh)Standard for moderately polar compounds. The acidic nature of silica can sometimes cause degradation of sensitive molecules.[18]
Mobile Phase Hexane:Ethyl Acetate (EtOAc)A versatile system. Start with a low polarity (e.g., 9:1) and increase EtOAc content to increase eluting power.[8][10]
Dichloromethane (DCM):MethanolFor more polar benzenesulfonamides. Use methanol sparingly (<10%) as it can start to dissolve the silica gel.[8]
Target Rf (TLC) 0.2 - 0.4Provides the optimal "window" for separation on a column, preventing bands from eluting too quickly (poor separation) or too slowly (band broadening).[4][10]
Sample Loading 1:20 to 1:100 (Sample:Silica, w/w)Overloading the column is a primary cause of poor separation. For challenging purifications, use a higher ratio (e.g., 1:100).[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Column overloaded.- Eluent polarity is too high.- Column packed improperly (cracks/channels).- Reduce the amount of sample loaded.[10]- Use a less polar solvent system.- Repack the column carefully, ensuring no air bubbles.
Product Won't Elute - Eluent polarity is too low.- Gradually increase the polarity of the mobile phase (gradient elution).[4]
Streaking on TLC / Tailing on Column - Compound is too polar for the solvent system.- Sample is acidic/basic and interacting strongly with silica.- Sample is degrading on the silica.- Add a small amount of a polar solvent like methanol to your eluent.- Deactivate the silica by preparing the slurry and eluent with 0.5-1% triethylamine (v/v). This neutralizes acidic sites.[8][18]
Multiple Spots from a "Pure" Fraction - The compound might be unstable and degrading over time.- Analyze fractions quickly and consider using a deactivated stationary phase like neutral alumina.[18]

Conclusion

The successful purification of synthesized benzenesulfonamides by column chromatography is a systematic process reliant on careful preliminary analysis and meticulous technique. By leveraging TLC for method development, adhering to proper column packing and sample loading procedures, and systematically analyzing the collected fractions, researchers can reliably isolate their target compounds with high purity. This protocol, grounded in established chromatographic principles, provides a robust framework for achieving this critical step in the synthesis and development of sulfonamide-based molecules.

References

  • Benchchem. (n.d.). Purification of Sulfonamide Derivatives by Column Chromatography - Technical Support Center.
  • Benchchem. (n.d.). Purification of N-(Trimethylsilyl)sulfonamides - Technical Support Center.
  • Benchchem. (n.d.). Scale-Up Synthesis of Benzenesulfonamides - Technical Support Center.
  • Benchchem. (n.d.). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • Benchchem. (n.d.). Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Technical Support Center.
  • SIELC Technologies. (2018, February 16). Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Application Note and Protocol: Purification of 4-Formylphenyl Benzenesulfonate by Column Chromatography.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Taylor, L. T., & Chang, H. K. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • Dhafer S. Zinah, et al. (2023). Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Publishing.
  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
  • University of California, Los Angeles. (n.d.). How to Monitor by TLC.
  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
  • Adeniyi, A. A., et al. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions.
  • PubMed. (2013, December 15). Synthesis and pharmacological characterization of benzenesulfonamides as dual species inhibitors of human and murine mPGES-1.
  • YouTube. (2023, September 12). Silica gel column preparation and compound purification.
  • ECHEMI. (n.d.). How does the Rf value change when changing the eluent composition?.
  • YouTube. (2021, September 7). Silica Gel Column Chromatography.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Sultan, M. H., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH.
  • MarZ Chemistry. (n.d.). RF Values - Chromatography.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Save My Exams. (2025, June 5). Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note.

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Method

Application Notes and Protocols for the Analytical Characterization of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Introduction: The Imperative for Rigorous Characterization 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-68-6) is a substituted aromatic sulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Characterization

3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-68-6) is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] As with any active pharmaceutical ingredient (API), intermediate, or critical raw material, a comprehensive and robust analytical characterization is paramount to ensure its identity, purity, and quality. This guide provides a suite of detailed analytical methods and protocols tailored for researchers, quality control analysts, and drug development professionals working with this compound.

Our approach is built on established principles for the analysis of related sulfonamides and aromatic amines, integrated with the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10] We will not only detail the "how" but also the "why," explaining the causality behind experimental choices to empower scientists to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Structural Information

A foundational understanding of the molecule's properties is critical for analytical method development, influencing choices regarding solvents, column chemistry, and detection techniques.

  • IUPAC Name: 3-Amino-4,N,N-trimethyl-benzenesulfonamide[11]

  • Synonyms: 2-Methyl-5-(dimethylsulfamoyl)aniline[11]

  • CAS Number: 6331-68-6[11]

  • Molecular Formula: C₉H₁₄N₂O₂S[11]

PropertyValue / Predicted ValueRationale & Significance for Analysis
Molecular Weight 214.29 g/mol [11]Essential for all mass spectrometry and concentration calculations.
Melting Point ~129-130 °C (Predicted)This value, based on the related compound 3-Amino-4-hydroxy-N-methylbenzenesulfonamide, suggests the compound is a solid at room temperature.[6] Experimental determination is required. Purity analysis by Differential Scanning Calorimetry (DSC) would be appropriate.
Calculated XLogP3 1.1[11]This value suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC analysis.
pKa (Predicted) ~3-4 (amine), ~9-10 (sulfonamide N-H)The aromatic amine is weakly basic, and the sulfonamide proton is weakly acidic. This is critical for selecting the appropriate pH for mobile phases in liquid chromatography to ensure consistent retention and peak shape.
Solubility Predicted to be soluble in organic solvents like Methanol, Acetonitrile, and DMSO.Based on general sulfonamide characteristics and its XLogP3 value.[8] Solubility studies are fundamental for sample and standard preparation.

Anticipated Synthetic Route and Potential Impurity Profile

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[1] Therefore, a plausible synthesis for 3-Amino-4,N,N-trimethyl-benzenesulfonamide would involve the reaction of 3-amino-4-methylbenzenesulfonyl chloride with dimethylamine. This informs the potential impurity profile that our analytical methods must be able to detect and resolve.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product & Intermediates SM1 3-Nitro-4-methyl- benzenesulfonyl chloride R1 Sulfonamide Formation SM1->R1 SM2 Dimethylamine SM2->R1 INT1 3-Nitro-4,N,N-trimethyl- benzenesulfonamide R1->INT1 R2 Nitro Group Reduction FP 3-Amino-4,N,N-trimethyl- benzenesulfonamide R2->FP INT1->R2

Caption: Plausible two-step synthesis pathway.

Based on this pathway, the following impurities should be considered during method development:

Impurity TypePotential Compound NameOrigin
Starting Material 3-Nitro-4-methylbenzenesulfonyl chlorideUnreacted starting material from Step 1.
Starting Material 3-Amino-4-methylanilinePotential precursor to the sulfonyl chloride.
Intermediate 3-Nitro-4,N,N-trimethyl-benzenesulfonamideIncomplete reduction in Step 2.
By-product 3-Amino-4-methylbenzenesulfonic acidHydrolysis of the sulfonyl chloride starting material.
Degradation Oxidated speciesPotential degradation from exposure to air/light.

Part 1: Chromatographic Methods for Purity, Assay, and Impurity Profiling

Chromatography is the primary tool for separating and quantifying the target compound and its related impurities. We present protocols for High-Performance Liquid Chromatography (HPLC) with UV detection for routine purity and assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity impurity identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a primary stability-indicating assay for determining the purity of 3-Amino-4,N,N-trimethyl-benzenesulfonamide and quantifying it in relation to a reference standard.

Causality and Rationale:

  • Reversed-Phase (RP) HPLC: The molecule's moderate hydrophobicity (XLogP3 ≈ 1.1) makes it an ideal candidate for RP-HPLC, where it will be retained on a nonpolar stationary phase (C18) and eluted by a polar mobile phase.[11][12]

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of the main peak with good symmetry while also separating potentially more or less polar impurities. A formic acid modifier is added to control the ionization state of the primary amine, ensuring consistent retention and preventing peak tailing.[4]

  • UV Detection: The aromatic ring of the molecule is a strong chromophore, allowing for sensitive detection using a UV detector. The detection wavelength (λ) is set near the absorbance maximum for optimal sensitivity.

Experimental Protocol:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Accurately weigh ~25 mg of sample Prep2 Dissolve in 50 mL of Diluent Prep1->Prep2 Prep3 Sonicate to dissolve Prep2->Prep3 Prep4 Filter through 0.45 µm PTFE filter Prep3->Prep4 Inject Inject 5 µL onto HPLC system Prep4->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC-UV analysis.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity LC or equivalent UHPLC/HPLC system[13]
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (scan 200-400 nm for peak purity)
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation (per ICH Q2(R2) Guidelines): [3]

This protocol must be validated to prove it is fit for its intended purpose.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples with known impurities. Assess peak purity of the main analyte using DAD.The analyte peak should be free of interference from blanks or impurities at its retention time. Peak purity index > 0.995.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10.To be determined experimentally; must be sufficient to quantify reporting-level impurities.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).The system suitability parameters should remain within acceptable limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For identifying and quantifying trace-level impurities, LC-MS/MS provides unparalleled sensitivity and specificity. This method is ideal for characterizing the impurity profile and for low-level quantification.

Causality and Rationale:

  • Electrospray Ionization (ESI): The presence of the basic amino group makes this molecule an excellent candidate for positive-ion ESI, where it will readily accept a proton to form the [M+H]⁺ ion.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Monitoring specific parent→fragment transitions (Multiple Reaction Monitoring, MRM) provides extremely high selectivity and sensitivity, filtering out background noise.[4][14]

Instrumentation and Parameters:

ParameterRecommended Setting
LC System UPLC system (e.g., Waters ACQUITY) with chromatographic conditions similar to the HPLC-UV method. A shorter run time may be achievable.[15]
Mass Spectrometer Triple Quadrupole (e.g., Sciex Triple Quad™ or Waters Xevo™ TQ)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions Analyte
3-Amino-4,N,N-trimethyl-benzenesulfonamide
Impurity: 3-Nitro-4,N,N-trimethyl-benzenesulfonamide

Note: Q3 fragment ions must be determined experimentally by infusing a standard solution and performing a product ion scan.

Part 2: Spectroscopic Characterization

Spectroscopic methods provide orthogonal information to confirm the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.2m3HAr-H Aromatic protons, complex splitting expected.
~ 7.0s (br)2H-SO₂NHSulfonamide protons, may exchange with D₂O.
~ 5.3s (br)2HAr-NHAromatic amine protons, may exchange with D₂O.
~ 2.8s6H-N(CH ₃)₂Two equivalent methyl groups on the nitrogen.
~ 2.2s3HAr-CHMethyl group attached to the aromatic ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 148 - 120Aromatic Carbons (6 signals expected)
~ 45-N(C H₃)₂
~ 20Ar-C H₃

Note: These are predicted values based on standard chemical shift tables and data from analogous compounds.[16][17][18] Experimental verification is essential.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)
3300 - 3200N-H StretchSulfonamide (-SO₂NH₂)
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (Methyl groups)
1620 - 1580N-H BendPrimary Amine
~1350 & ~1160S=O Asymmetric & Symmetric StretchSulfonamide (-SO₂)[19]
~900S-N StretchSulfonamide[19]

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for identifying volatile or semi-volatile impurities that may not be suitable for LC analysis, such as residual solvents or certain low molecular weight by-products.

Causality and Rationale: While many sulfonamides have low volatility and may require derivatization for GC analysis, this specific compound's lower molecular weight and methyl substitutions may allow for direct analysis.[20] A high-temperature capillary column is used to facilitate elution. Mass spectrometry provides definitive identification of separated components.

Instrumentation and Parameters:

ParameterRecommended Setting
GC System Agilent 7890 GC or equivalent
MS System 5977 MSD or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Split (20:1)
Oven Program Initial Temp: 100 °C, hold 2 min
Ramp: 15 °C/min to 300 °C
Hold: 5 min at 300 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40 - 450 amu

Conclusion: A Framework for Quality

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 3-Amino-4,N,N-trimethyl-benzenesulfonamide. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently establish the identity, purity, and impurity profile of this compound. Each protocol is designed to be a self-validating system, grounded in scientific principles and aligned with global regulatory expectations. Adherence to these methodologies will ensure the generation of reliable and trustworthy data, which is the bedrock of sound scientific research and drug development.

References

  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • PubChem. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. Available from: [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • PubChem. Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. Available from: [Link]

  • ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • ICH. (2023, November 30).
  • PMC. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

  • PMC. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Available from: [Link]

  • ResearchGate. (2025, July 1). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Thermo Fisher Scientific. (n.d.).
  • ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • MDPI. (2020, April 7). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Available from: [Link]

  • PMC. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available from: [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Cihan University-Erbil Repository. (n.d.).
  • Echemi. (n.d.). 3-Amino-4-hydroxy-N-methylbenzenesulfonamide.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • Benchchem. (n.d.).
  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • ResearchGate. (2009, June).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • PMC. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Available from: [Link]

  • ResearchGate. (2024, March 15).
  • NUCLEUS information resources. (n.d.). CLG-SUL4.
  • IntechOpen. (2020, May 13). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems.
  • Synthesis of sulfa drug complexes and study as topical agents INTRODUCTION.
  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2023, July 31). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Available from: [Link]

  • PMC. (2022, August 4). Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. Available from: [Link]

Sources

Application

"using 3-Amino-4,N,N-trimethyl-benzenesulfonamide in carbonic anhydrase inhibition assays"

Application Note: Advanced Profiling of Non-Classical Carbonic Anhydrase Inhibitors Focus: Methodological Guide for 3-Amino-4,N,N-trimethyl-benzenesulfonamide Target Audience: Researchers, Assay Scientists, and Drug Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Profiling of Non-Classical Carbonic Anhydrase Inhibitors Focus: Methodological Guide for 3-Amino-4,N,N-trimethyl-benzenesulfonamide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Mechanistic Rationale: The Tertiary Sulfonamide Paradigm

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. They are prime therapeutic targets for conditions ranging from glaucoma to hypoxic tumors (specifically isoforms hCA IX and XII)[1][2]. Historically, CA inhibitor (CAI) design has been dominated by primary sulfonamides ( −SO2​NH2​ ). These classical inhibitors act via a deprotonated sulfonamide anion that directly coordinates with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule[3].

However, 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6) introduces a distinct pharmacological challenge. As a tertiary sulfonamide (featuring an N,N-dimethylated sulfonamide group), it lacks the ionizable N-H protons required to form the classical zinc-binding anion[4]. Consequently, it cannot coordinate the Zn2+ ion directly. Instead, tertiary sulfonamides inhibit CAs via non-classical mechanisms: anchoring to the zinc-coordinated water molecule via hydrogen bonding, occluding the entrance of the active site funnel, or binding to secondary exosites[4][5].

The Analytical Challenge: Because these non-classical mechanisms do not rely on rapid, electrostatically driven zinc coordination, tertiary sulfonamides often exhibit slower association kinetics ( kon​ ) and atypical substrate competition profiles. Relying solely on standard high-throughput esterase assays can lead to false negatives or mischaracterized kinetics. To establish a self-validating system , researchers must employ an orthogonal assay workflow that cross-references physiological hydration kinetics, substrate-surrogate hydrolysis, and direct biophysical binding.

Mechanism cluster_0 Classical ZBG Binding cluster_1 Non-Classical Binding Target Carbonic Anhydrase (CA) Active Site Primary Primary Sulfonamides (-SO2NH2) Zn Direct Zn2+ Coordination (Anion Formation) Primary->Zn Deprotonation Zn->Target Tertiary 3-Amino-4,N,N-trimethyl- benzenesulfonamide Alt1 Anchoring to Zn-bound H2O Tertiary->Alt1 H-Bonding Alt2 Steric Occlusion of Entrance Tertiary->Alt2 Hydrophobic Alt1->Target Alt2->Target

Fig 1: Mechanistic divergence between classical primary sulfonamides and tertiary sulfonamides in CA inhibition.

Orthogonal Assay Design (The Self-Validating System)

To ensure scientific integrity when profiling 3-Amino-4,N,N-trimethyl-benzenesulfonamide, a tri-modal validation system is required. If a compound shows weak inhibition in an esterase assay but induces a strong thermal shift, it confirms exosite binding rather than a lack of affinity. Conversely, dual inhibition of esterase and hydrase activities coupled with a thermal shift confirms active-site occlusion.

Workflow Compound Tertiary Sulfonamide Evaluation Hydrase Stopped-Flow Assay (Physiological Kinetics) Compound->Hydrase CO2 Hydration Esterase 4-NPA Esterase Assay (High-Throughput) Compound->Esterase Hydrolysis FTSA Thermal Shift Assay (Direct Binding) Compound->FTSA Biophysical Validation Self-Validating Data Integration Hydrase->Validation Esterase->Validation FTSA->Validation

Fig 2: Orthogonal, self-validating assay workflow for profiling non-classical CA inhibitors.

Detailed Experimental Protocols

Protocol 3.1: Stopped-Flow CO2​ Hydration Kinetics

This is the gold standard for measuring CA activity, tracking the physiological hydration of CO2​ by monitoring the rapid acidification of the buffer[3][6].

Causality & Rationale:

  • Buffer Choice: 20 mM HEPES is used because its pKa​ (7.5) perfectly matches the physiological pH of target tissues and provides maximum buffering capacity against the rapid proton release during CO2​ hydration[3].

  • Ionic Strength: 20 mM Na2​SO4​ is added to prevent fluctuations in the pKa​ of the Phenol Red indicator, ensuring the absorbance strictly correlates with CO2​ conversion[6].

  • Pre-incubation: Tertiary sulfonamides lack the strong electrostatic steering of primary sulfonamides. A mandatory 15-minute pre-incubation allows these slower-binding molecules to reach thermodynamic equilibrium with the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 20 mM HEPES (pH 7.5), 20 mM Na2​SO4​ , and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated solution (~15 mM CO2​ ). Prepare serial dilutions (1.5 mM to 15 mM) using CO2​ -free water.

  • Enzyme-Inhibitor Complex: Dilute recombinant human CA isoforms (e.g., hCA II, hCA IX) to a working concentration of 10–20 nM in the assay buffer. Add 3-Amino-4,N,N-trimethyl-benzenesulfonamide (from a 10 mM DMSO stock) to achieve final concentrations ranging from 10 pM to 100 µM. Ensure final DMSO concentration is ≤1%.

  • Incubation: Incubate the enzyme-inhibitor mixtures at 20°C for exactly 15 minutes.

  • Data Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2​ substrate.

  • Measurement: Monitor the decrease in absorbance at 557 nm (the isosbestic peak of Phenol Red) over a 10-second window to capture the initial velocity ( v0​ ).

  • Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 3.2: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

CAs exhibit secondary esterase activity. Hydrolysis of the colorless 4-NPA yields the yellow 4-nitrophenol, allowing for 96-well spectrophotometric tracking[7][8].

Causality & Rationale: Because 4-NPA is significantly bulkier than CO2​ , tertiary sulfonamides that bind at the outer rim of the active site funnel (steric occlusion) will show disproportionately high inhibition in this assay compared to the stopped-flow assay. Comparing the two provides structural clues about the binding site.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 50 mM Tris- SO4​ buffer (pH 7.6) containing 0.1 mM ZnCl2​ to ensure the active site remains fully metallated[8].

  • Plate Preparation: In a 96-well flat-bottom plate, add 140 µL of Tris- SO4​ buffer and 20 µL of recombinant CA enzyme (approx. 0.35 U/well) to each well[7][8].

  • Inhibitor Addition: Add 20 µL of 3-Amino-4,N,N-trimethyl-benzenesulfonamide at various concentrations. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of 6 mM 4-NPA (dissolved in 5% acetonitrile/water) to yield a total reaction volume of 200 µL[7].

  • Kinetic Read: Immediately transfer the plate to a microplate reader and monitor absorbance at 400 nm every 1 minute for 30 minutes at 25°C[7].

  • Analysis: Plot the linear phase of product formation to determine IC50​ values.

Protocol 3.3: Fluorescent Thermal Shift Assay (FTSA)

FTSA measures the thermodynamic stabilization of the CA enzyme upon ligand binding, completely independent of catalytic turnover[5].

Causality & Rationale: If 3-Amino-4,N,N-trimethyl-benzenesulfonamide acts as a weak inhibitor in enzymatic assays, FTSA determines whether this is due to a lack of binding affinity or simply a binding mode that does not impede the catalytic cycle (e.g., allosteric binding). A positive shift in melting temperature ( ΔTm​ ) confirms direct target engagement[5].

Step-by-Step Methodology:

  • Master Mix: Prepare a solution containing 2 µM CA enzyme and 5X SYPRO Orange dye in 20 mM HEPES (pH 7.5).

  • Plating: Aliquot 18 µL of the master mix into a 96-well real-time PCR plate.

  • Ligand Addition: Add 2 µL of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (to a final concentration of 50 µM). Include a 1% DMSO vehicle control.

  • Thermal Cycling: Seal the plate and run a melt curve from 25°C to 95°C at a ramp rate of 1°C/minute, monitoring fluorescence in the ROX/SYPRO channel.

  • Analysis: Determine the Tm​ from the inflection point of the melt curve (first derivative). Calculate ΔTm​=Tm(inhibitor)​−Tm(DMSO)​ .

Quantitative Data Interpretation

The table below illustrates the expected divergence in assay readouts when comparing a classical primary sulfonamide to a non-classical tertiary sulfonamide like 3-Amino-4,N,N-trimethyl-benzenesulfonamide. The tertiary sulfonamide shows weaker overall inhibition but selectively impacts the bulkier esterase substrate and induces a measurable biophysical shift, validating its non-classical binding mode.

Table 1: Comparative Inhibition Profile of Classical vs. Non-Classical Sulfonamides

Compound ClassRepresentative CompoundhCA II Ki​ (nM)(Stopped-Flow)hCA IX Ki​ (nM)(Stopped-Flow)hCA II IC50​ (µM)(4-NPA Esterase)hCA II ΔTm​ (°C)(FTSA)Primary Mechanism
Primary Sulfonamide Acetazolamide (AAZ)12.025.00.15+4.5Direct Zn2+ Coordination
Tertiary Sulfonamide 3-Amino-4,N,N-trimethyl-benzenesulfonamide> 5,000450.012.5+1.2Active Site Entrance Occlusion / H2​O Anchoring

References

  • [3] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • [7] Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action. US Patent US20170073306A1. Available at:

  • [6] Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Publishing. Available at:[Link]

  • [8] Carbonic anhydrase inhibition by 1-aroyl-3-(4-aminosulfonylphenyl)thioureas. Taylor & Francis. Available at:[Link]

  • [1] Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. PMC / NIH. Available at:[Link]

  • [4] How many carbonic anhydrase inhibition mechanisms exist? Taylor & Francis. Available at: [Link]

  • [2] Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • [5] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at:[Link]

Sources

Method

Preclinical Evaluation of Benzenesulfonamides in Cancer Cell Lines: A Comprehensive Guide to Experimental Design and Mechanistic Profiling

Rationale and Mechanistic Grounding Benzenesulfonamides represent a highly promising class of pharmacophores in targeted oncology, primarily due to their role as potent inhibitors of tumor-associated Carbonic Anhydrases,...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Grounding

Benzenesulfonamides represent a highly promising class of pharmacophores in targeted oncology, primarily due to their role as potent inhibitors of tumor-associated Carbonic Anhydrases, specifically CA IX and CA XII[1]. In aggressive solid tumors—such as triple-negative breast cancer (TNBC) and clear cell renal cell carcinoma (ccRCC)—rapid cellular proliferation outpaces local angiogenesis, generating a severely hypoxic tumor microenvironment (TME)[1].

The Causality of Target Engagement: Hypoxia stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), which directly upregulates the expression of CA IX on the tumor cell surface[2]. CA IX functions as a critical survival mechanism for the tumor by catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons. This action acidifies the extracellular space (facilitating extracellular matrix degradation, metastasis, and chemoresistance) while maintaining a slightly alkaline intracellular pH[3].

When benzenesulfonamides (such as the clinical-stage candidate SLC-0111) bind to the active-site zinc ion of CA IX, they disrupt this pH homeostasis. The resulting intracellular acidification triggers cell cycle arrest (typically in the G0-G1 phase) and induces caspase-dependent apoptosis[3].

MOA Hypoxia Tumor Hypoxia (HIF-1α Stabilization) CAIX CA IX Overexpression (Cell Surface) Hypoxia->CAIX Extracellular Extracellular Acidification (Tumor Survival/Metastasis) CAIX->Extracellular Catalyzes CO2 Hydration Intracellular Intracellular Acidification (pH Drop) CAIX->Intracellular Inhibition Effect Inhibitor Benzenesulfonamides (e.g., SLC-0111) Inhibitor->CAIX Binds Zinc Ion Inhibitor->Extracellular Apoptosis Cell Cycle Arrest & Apoptosis Intracellular->Apoptosis

Fig 1: Mechanism of CA IX inhibition by benzenesulfonamides in hypoxic tumors.

Strategic Experimental Workflow

A fundamental pitfall in early-stage oncology drug discovery is evaluating hypoxia-dependent targets under standard normoxic (21% O2​ ) cell culture conditions. Because CA IX expression is minimal in normoxia, testing benzenesulfonamides in standard environments often yields false negatives or fails to distinguish targeted mechanism-of-action from off-target generalized cytotoxicity[4].

To build a self-validating system , your experimental design must juxtapose normoxic and hypoxic conditions. Furthermore, phenotypic cytotoxicity must be correlated with biochemical target engagement (enzyme kinetics) to prove that cell death is specifically driven by CA IX inhibition and not by off-target binding to ubiquitous cytosolic isoforms like CA I and CA II[1].

Workflow Phase1 Phase 1: Cytotoxicity Profiling (Normoxia vs. Hypoxia) HypoxiaInd Hypoxia Induction (100 µM CoCl2) Phase1->HypoxiaInd Phase2 Phase 2: Target Selectivity (CA IX/XII vs. CA I/II) Enzyme Recombinant CA Assay (Determine Ki) Phase2->Enzyme Phase3 Phase 3: Mechanistic Assays (Apoptosis & Cell Cycle) Flow Flow Cytometry (Annexin V / PI) Phase3->Flow CellLines Select Cell Lines (e.g., MDA-MB-231, MCF-7) CellLines->Phase1 MTT MTT/XTT Assay (Calculate IC50) HypoxiaInd->MTT MTT->Phase2 Enzyme->Phase3

Fig 2: Sequential experimental workflow for evaluating benzenesulfonamides.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Hypoxia-Conditioned Cytotoxicity Assay

Objective: Differentiate generalized compound toxicity from CA IX-targeted efficacy. Self-Validation Logic:

  • Biological Control: Utilize MDA-MB-231 (high basal/inducible CA IX) alongside MCF-10A (normal breast epithelium, CA IX negative) to establish therapeutic windows[1].

  • Environmental Control: Cobalt(II) chloride ( CoCl2​ ) is used to chemically mimic hypoxia by inhibiting prolyl hydroxylases, thereby stabilizing HIF-1α without requiring specialized gas chambers[2].

Step-by-Step Procedure:

  • Cell Seeding: Seed MDA-MB-231 and MCF-10A cells at a density of 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in a 5% CO2​ humidified incubator to allow adherence.

  • Hypoxia Induction: Prepare a fresh stock of CoCl2​ in sterile PBS. Add CoCl2​ to the "Hypoxic" designated plates to achieve a final concentration of 100 µM[2]. Leave "Normoxic" plates untreated with CoCl2​ .

  • Compound Treatment: Treat cells with benzenesulfonamide derivatives in a dose-response gradient (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle controls) remains ≤0.1% . Include Acetazolamide (pan-CA inhibitor) as a positive control.

  • Incubation: Incubate for 48 to 72 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis. A successful CA IX inhibitor will show a significantly left-shifted curve (lower IC50​ ) in the CoCl2​ -treated plates compared to normoxic plates.

Protocol B: Isoform-Specific Kinetic Profiling (Stopped-Flow Assay)

Objective: Confirm that phenotypic cell death is driven by selective CA IX inhibition. Self-Validation Logic: Benzenesulfonamides bind the active site zinc ion of all CAs. High affinity for CA II (a ubiquitous cytosolic enzyme) causes severe systemic side effects. Calculating the Selectivity Index (SI = Ki​ (CA II) / Ki​ (CA IX)) ensures the compound is viable for in vivo models[1].

Step-by-Step Procedure:

  • Enzyme Preparation: Reconstitute recombinant human CA I, CA II, CA IX, and CA XII in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Indicator Setup: Utilize a stopped-flow spectrophotometer. Add Phenol red (0.2 mM) as a pH indicator to monitor the generation of H+ ions at an absorbance of 557 nm.

  • Inhibitor Incubation: Pre-incubate the recombinant enzymes with varying concentrations of the benzenesulfonamide derivatives for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor complex.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (the substrate) within the stopped-flow system.

  • Kinetic Calculation: Record the initial rates of the CO2​ hydration reaction. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Quantitative Data Interpretation

To benchmark your novel benzenesulfonamides, compare your experimental outputs against established clinical and preclinical standards. A successful candidate should exhibit sub-micromolar IC50​ values under hypoxia and a Selectivity Index (SI) > 50.

Compound ClassTarget Cell LineHypoxia IC50​ (µM)Normoxia IC50​ (µM)CA IX Ki​ (nM)CA II Ki​ (nM)Selectivity Index (II/IX)
Acetazolamide (Standard Control)MDA-MB-231~20.5~22.125.012.00.48 (Poor)
SLC-0111 (Clinical Stage)MDA-MB-231< 5.0> 50.04.5960.0> 200 (Excellent)
Novel Triazinyl-Sulfonamides MDA-MB-4681.48 - 3.9915.0 - 30.038.8 - 134.8> 1000.010 - 50 (Good)
Indole-Based Sulfonamides MCF-7 / SK-BR-3< 50.0> 100.0N/AN/AN/A

Data aggregated and generalized from recent structure-activity relationship studies on benzenesulfonamide derivatives[1],[3],[2].

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . RSC Advances. 1

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX . Scientific Reports (Nature). 3

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin . International Journal of Molecular Sciences. 2

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition . PLOS One. 4

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a Scaffold for Affinity-Based Proteomics

Abstract While direct, peer-reviewed applications of 3-Amino-4,N,N-trimethyl-benzenesulfonamide in proteomics are not extensively documented, its chemical structure presents a valuable and versatile scaffold for the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While direct, peer-reviewed applications of 3-Amino-4,N,N-trimethyl-benzenesulfonamide in proteomics are not extensively documented, its chemical structure presents a valuable and versatile scaffold for the development of chemical probes. This guide provides a comprehensive framework for its application in proteomics research, focusing on its use as a foundational molecule for creating affinity-based probes for target identification and validation. We will detail the scientific rationale, a hypothetical probe design, and a complete, field-proven protocol for Affinity-Based Protein Profiling (AfBPP), a powerful chemoproteomic strategy to elucidate protein-small molecule interactions.

Introduction: Rationale for Use

The utility of a small molecule in proteomics often lies in its functional groups, which permit derivatization and interaction with biological macromolecules. 3-Amino-4,N,N-trimethyl-benzenesulfonamide possesses two key features that make it an attractive starting point for probe development:

  • A Primary Aryl Amine (-NH₂): This group serves as a versatile chemical handle. It can be readily and specifically derivatized using a wide array of amine-reactive chemistries to attach reporter tags (e.g., biotin, fluorophores) or reactive groups for covalent capture.[1][2][3]

  • A Sulfonamide Moiety (-SO₂N(CH₃)₂): The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[4][5] It is known to interact with a diverse range of protein classes, including carbonic anhydrases, kinases, and proteases, often by mimicking transition states or binding in active sites.[4][6][7][8] This inherent bioactivity makes the sulfonamide core an excellent "bait" for capturing specific protein targets from a complex proteome.

Therefore, this molecule can be conceptualized as a modular scaffold, enabling researchers to "go fishing" for proteins that recognize the sulfonamide pharmacophore. The primary application we will explore is its use in Affinity-Based Protein Profiling (AfBPP) .

Probe Design & Synthesis Strategy

AfBPP utilizes a probe designed to bind non-covalently to its protein target. The probe consists of three essential components: a binding group, a reporter tag, and a linker.[9][10][11][12] For our purposes, we will design a biotinylated affinity probe, herein named "Sulfonamide-Biotin-1" .

  • Binding Group: 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

  • Reporter Tag: Biotin. This allows for the highly specific and high-affinity enrichment of probe-protein complexes using streptavidin-conjugated beads.

  • Linker: A polyethylene glycol (PEG) chain. This enhances solubility and provides spatial separation between the binding group and the bulky biotin tag, minimizing steric hindrance during protein binding and enrichment.

Hypothetical Synthesis Workflow

The synthesis of Sulfonamide-Biotin-1 can be achieved through a standard amidation reaction. The primary amine of our core molecule is nucleophilic and will react with an N-hydroxysuccinimide (NHS) ester-activated biotin molecule to form a stable amide bond.[1][2]

Diagram 1: Synthesis of Sulfonamide-Biotin-1 Probe

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-Amino-4,N,N-trimethyl- benzenesulfonamide R Amidation Reaction (e.g., DMF, DIPEA, pH 8.5) A->R B NHS-PEG-Biotin B->R P Sulfonamide-Biotin-1 (Affinity Probe) R->P Stable Amide Bond Formation

Caption: Synthetic route for the Sulfonamide-Biotin-1 affinity probe.

Detailed Protocol: Affinity-Based Protein Profiling (AfBPP)

This protocol outlines the complete workflow for identifying the protein interaction partners of the Sulfonamide-Biotin-1 probe from a cellular lysate.

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
Sulfonamide-Biotin-1 Probe The affinity probe for protein capture.Custom Synthesis
Cell Culture & Lysis Buffer e.g., RIPA or NP-40 buffer with protease inhibitors.Thermo Fisher, Sigma
Streptavidin-Agarose Beads For enrichment of biotinylated complexes.Thermo Fisher, Millipore
BCA Protein Assay Kit To quantify total protein concentration.Thermo Fisher
Dithiothreitol (DTT) Reducing agent for disulfide bonds.Sigma-Aldrich
Iodoacetamide (IAA) Alkylating agent to cap free cysteines.Sigma-Aldrich
Trypsin, Sequencing Grade Protease for on-bead protein digestion.Promega
Mass Spectrometry Solvents Acetonitrile, Formic Acid, Water (LC-MS Grade).Fisher Scientific
Control Compound 3-Amino-4,N,N-trimethyl-benzenesulfonamide (unlabeled).N/A
Experimental Workflow

Diagram 2: Affinity-Based Protein Profiling (AfBPP) Workflow

A 1. Proteome Preparation (Cell Lysis) B 2. Probe Incubation (Lysate + Sulfonamide-Biotin-1) A->B C 3. Affinity Enrichment (Streptavidin Beads) B->C D 4. Washing (Remove Non-specific Binders) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. Peptide Elution & Cleanup (C18 Desalting) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Protein ID & Quantification) G->H

Sources

Method

Application Notes &amp; Protocols: The Utility of 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Substituted Aniline Scaffold In the landscape of medicinal chemistry and materials science, the benzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Substituted Aniline Scaffold

In the landscape of medicinal chemistry and materials science, the benzenesulfonamide motif is a cornerstone, featured in a multitude of therapeutic agents and functional materials. The strategic functionalization of this core structure provides a powerful tool for modulating physicochemical properties and biological activity. 3-Amino-4,N,N-trimethyl-benzenesulfonamide is a unique building block, offering three key points of chemical reactivity: the nucleophilic aromatic amino group, the aromatic ring itself which is amenable to electrophilic substitution, and the sulfonamide moiety.

This document serves as a technical guide to the potential applications of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6). While specific, published protocols for this exact molecule are limited, its structural features allow for the application of well-established synthetic transformations. The protocols detailed herein are based on established methodologies for structurally analogous compounds and are intended to serve as a robust starting point for researchers. The primary reactive handle is the aniline-type amino group at the 3-position, which is a potent nucleophile and can be readily derivatized to construct a diverse array of more complex molecules.

PART 1: Compound Characterization & Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. Key data for 3-Amino-4,N,N-trimethyl-benzenesulfonamide are summarized below.

PropertyValueSource
CAS Number 6331-68-6[1][2]
Molecular Formula C₉H₁₄N₂O₂S[1]
Molecular Weight 214.29 g/mol [1]
IUPAC Name 3-amino-4,N,N-trimethylbenzenesulfonamide[1]
EINECS 228-707-1[2]
Physical Form Solid[3]
TSCA Status INACTIVE[1]

PART 2: Core Synthetic Applications & Protocols

The primary utility of 3-Amino-4,N,N-trimethyl-benzenesulfonamide stems from the reactivity of its aromatic amine. This functional group is a versatile handle for a variety of transformations, including acylation, sulfonylation, diazotization for subsequent Sandmeyer reactions, and condensation reactions to form heterocycles.

Application 1: Synthesis of Amide Derivatives via N-Acylation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This is a fundamental transformation for building complexity and is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen to prevent side reactions with the highly reactive acyl chloride.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and minimize potential side products, before being allowed to warm to room temperature to ensure completion.

Workflow for N-Acylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Amino-4,N,N-trimethyl- benzenesulfonamide in anhydrous DCM B Add Triethylamine (1.2 eq) A->B C Cool solution to 0 °C B->C D Add Acyl Chloride (1.1 eq) dropwise via syringe C->D E Stir at 0 °C for 30 min D->E F Warm to RT and stir for 4-12 h (Monitor by TLC) E->F G Quench with H₂O F->G H Extract with DCM G->H I Wash organic layer with brine H->I J Dry over Na₂SO₄, filter, concentrate I->J K Purify by column chromatography J->K cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Amino-4,N,N-trimethyl- benzenesulfonamide (1.0 eq) and 2,5-hexanedione (1.0 eq) in ethanol B Add catalytic acetic acid (0.1 eq) A->B C Reflux the mixture for 6-18 h (Monitor by TLC) B->C D Cool to RT C->D E Concentrate under reduced pressure D->E F Take up residue in Ethyl Acetate E->F G Wash with sat. NaHCO₃ and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Sources

Application

Application Note: Safe Handling, Storage, and Solution Preparation Protocols for 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Chemical Profiling & Mechanistic Toxicology 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6) is a bifunctional organic compound featuring both a primary aromatic amine (aniline derivative) and a sulfonamide mo...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Mechanistic Toxicology

3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6) is a bifunctional organic compound featuring both a primary aromatic amine (aniline derivative) and a sulfonamide moiety. In medicinal chemistry and drug development, this structural motif is highly valued as a building block for synthesizing advanced pharmacophores, including targeted kinase inhibitors and specialized antibacterial agents.

However, the presence of the primary aromatic amine dictates strict handling procedures. Compounds containing this functional group are notorious for inducing idiosyncratic drug reactions and occupational sensitization [1].

Physicochemical Properties

To establish a safe handling baseline, the quantitative and structural data of the compound are summarized below.

PropertyValue
Chemical Name 3-Amino-4,N,N-trimethyl-benzenesulfonamide
CAS Registry Number 6331-68-6
Molecular Formula C9H14N2O2S
Molecular Weight 214.28 g/mol
SMILES String O=S(C1=CC=C(C)C(N)=C1)(N(C)C)=O
Physical State Solid / Crystalline Powder
GHS Hazard Statements H302 : Harmful if swallowedH317 : May cause an allergic skin reaction
Causality of Hazards: The Haptenation Mechanism

The primary occupational hazard associated with 3-Amino-4,N,N-trimethyl-benzenesulfonamide is its potential to cause severe allergic skin reactions (H317 ). As an Application Scientist, it is critical to understand why this occurs rather than simply noting the hazard.

Primary aromatic amines (PAAs) are highly susceptible to oxidation. In biological systems (or upon accidental dermal absorption/inhalation), the amine group undergoes cytochrome P450-mediated N-oxidation to form a hydroxylamine intermediate. This intermediate auto-oxidizes into a highly electrophilic nitroso species. The nitroso compound acts as a reactive hapten, covalently binding to thiol residues on endogenous proteins [2, 4]. This hapten-protein complex is recognized by the adaptive immune system as a "danger signal," triggering T-cell activation and subsequent hypersensitivity reactions [3]. Furthermore, redox cycling of the nitroso intermediate with oxyhemoglobin can generate oxidative stress and lead to methemoglobinemia [1].

ToxicityMechanism Parent 3-Amino-4,N,N-trimethyl- benzenesulfonamide CYP450 Enzymatic Oxidation (CYP450 / Peroxidases) Parent->CYP450 Hydroxylamine Hydroxylamine Intermediate (R-NHOH) CYP450->Hydroxylamine Nitroso Reactive Nitroso Species (R-NO) Hydroxylamine->Nitroso Auto-oxidation Hapten Protein Binding (Haptenation at Thiol residues) Nitroso->Hapten Covalent Binding Redox Redox Cycling with Oxy-Hb (Oxidative Stress) Nitroso->Redox Reduction Immune T-Cell Activation (H317: Allergic Sensitization) Hapten->Immune Redox->Hydroxylamine Cycle

Mechanistic pathway of primary aromatic amine toxicity and allergic sensitization.

Storage & Stability Protocols

Because the primary aromatic amine is prone to auto-oxidation, improper storage will lead to rapid degradation, visible as a darkening of the powder (typically shifting from white/off-white to brown or purple).

  • Temperature: Store at 2–8°C (refrigerated) for long-term stability. Cold-chain storage minimizes the thermodynamic driving force for spontaneous oxidation.

  • Atmosphere: Keep the container tightly sealed in a dry environment. Desiccators are recommended to prevent moisture-induced hydrolysis or caking.

  • Light Protection: Store in amber glass vials or opaque containers. UV light accelerates the generation of reactive oxygen species (ROS), which catalyze the oxidation of the aniline moiety.

  • Incompatibilities: Strictly isolate from strong oxidizing agents, strong acids, and acid chlorides, which can trigger violent exothermic reactions or rapidly degrade the compound.

Safe Handling & Preparation Workflows

To mitigate the risks of inhalation and dermal sensitization, all handling must be treated as a self-validating closed system.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with nitrile gloves is mandatory. The outer glove must be discarded immediately if contaminated.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent microscopic dust from contacting ocular mucosa.

  • Respiratory/Environmental: All weighing and transfer operations MUST be conducted inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

Step-by-Step Weighing Protocol

Causality: Powders generate invisible micro-aerosols when agitated. This protocol minimizes aerosolization and static cling.

  • Preparation: Line the analytical balance floor with an anti-static weighing mat or disposable bench paper.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and the analytical spatula. This prevents the powder from aggressively repelling and aerosolizing.

  • Transfer: Carefully transfer the required mass of 3-Amino-4,N,N-trimethyl-benzenesulfonamide into the weighing boat. Keep the source vial as close to the boat as possible to minimize the drop height.

  • Validation: Visually inspect the powder. If the powder appears dark brown or sticky, it has oxidized and should be discarded to maintain experimental integrity.

  • Sealing: Once weighed, immediately transfer the powder to a pre-labeled, sealable glass vial before removing it from the fume hood.

Step-by-Step Dissolution Protocol

Causality: Sulfonamides and anilines typically exhibit poor aqueous solubility at neutral pH but dissolve readily in polar aprotic solvents like DMSO or DMF.

  • Solvent Addition: Inside the fume hood, uncap the vial containing the pre-weighed powder. Slowly pipette the required volume of anhydrous DMSO (e.g., for a 10 mM stock solution) directly down the inner wall of the vial to prevent displacing powder into the air.

  • Agitation: Cap the vial tightly. Vortex for 30–60 seconds.

  • Validation: Hold the vial against a light source. The solution must be completely clear with no particulate matter. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles, which degrade the compound. Store aliquots at -20°C.

HandlingWorkflow Start Pre-Weighing Prep Ensure Fume Hood is ON PPE Don PPE (Double Nitrile, Goggles) Start->PPE Weigh Weighing Use anti-static spatulas PPE->Weigh Inspect Validation Check for oxidative darkening Weigh->Inspect Dissolve Dissolution Add DMSO slowly, Vortex Inspect->Dissolve Aliquot Aliquoting & Storage Store at -20°C in amber vials Dissolve->Aliquot Clean Decontamination Wipe surfaces with solvent Aliquot->Clean

Workflow for the safe handling, validation, and dissolution of PAA-containing solids.

Spill Management & Decontamination

In the event of a powder spill outside the fume hood, immediate containment is required to prevent the spread of sensitizing dust.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Do NOT dry-sweep the powder. Lightly mist the spilled powder with a suitable solvent (e.g., a 10% ethanol/water mixture) to wet the particles and eliminate aerosolization.

  • Collect: Use a disposable scraper or wet paper towels to collect the wetted mass.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe down to remove any residual organic traces.

  • Dispose: Place all cleanup materials into a secondary sealed plastic bag, label it as "Hazardous Chemical Waste - Sensitizer," and dispose of it according to institutional hazardous waste protocols.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety (ACS Publications).[Link]

  • Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. British Journal of Clinical Pharmacology (NIH PMC).[Link]

  • Changes in gene expression induced by aromatic amine drugs: Testing the danger hypothesis. Toxicologic Pathology (Taylor & Francis).[Link]

  • Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. Annals of Pharmacotherapy (PubMed).[Link]

Method

The Qualification and Application of 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a Reference Standard

Introduction: The Critical Role of Reference Standards in Analytical Integrity In the landscape of pharmaceutical development and quality control, reference standards serve as the cornerstone of analytical accuracy and r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reference Standards in Analytical Integrity

In the landscape of pharmaceutical development and quality control, reference standards serve as the cornerstone of analytical accuracy and reliability. A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a specific compound.[1][2][3] The U.S. Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators."[1] This application note provides a comprehensive guide to the qualification and use of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6) as a reference standard.

3-Amino-4,N,N-trimethyl-benzenesulfonamide is a substituted aromatic sulfonamide. While its primary applications may vary, its stable chemical structure and distinct physicochemical properties make it a suitable candidate for a reference standard in relevant analytical methods. This document outlines the necessary steps for its qualification, including identity confirmation, purity assessment, and stability evaluation. Furthermore, it provides detailed protocols for its application in High-Performance Liquid Chromatography (HPLC) based assays, which are commonly employed for the analysis of sulfonamide-containing compounds.[4][5][6]

Physicochemical Properties of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.

PropertyValueSource
CAS Number 6331-68-6-
Molecular Formula C₉H₁₄N₂O₂S-
Molecular Weight 214.29 g/mol -
Appearance Solid (form to be specified upon characterization)-
Solubility To be determined experimentally in common analytical solvents (e.g., Methanol, Acetonitrile, Water)-
Melting Point To be determined experimentally-

Qualification of 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a Reference Standard

The qualification of a new reference standard is a rigorous process that establishes its identity, purity, and stability.[7][8] This section outlines a comprehensive approach to qualifying 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Identity Confirmation

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance, which is useful for HPLC method development.

Purity Assessment

The purity of a reference standard is its most critical attribute. A multi-faceted approach is necessary to detect and quantify all potential impurities, including organic, inorganic, and residual solvents.

  • Chromatographic Purity (HPLC): A validated, high-resolution HPLC method should be used to determine the area percentage of the main peak and detect any related substance impurities.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any solvents remaining from the synthesis and purification process.

  • Inorganic Impurities (Sulfated Ash): This test determines the amount of non-volatile inorganic impurities.

  • Purity Assignment: The final purity value is typically assigned by a mass balance approach, subtracting the percentages of all identified impurities from 100%.

Stability Evaluation

A stability-indicating method must be used to assess the stability of the reference standard under defined storage conditions. This involves subjecting the material to accelerated degradation conditions (e.g., elevated temperature, humidity, and light) and analyzing it at specified time points.

Application of 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a Reference Standard in HPLC Analysis

This section provides a detailed, albeit exemplary, protocol for the use of qualified 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a reference standard for the quantification of this analyte in a sample matrix.

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions for calibration and quantification.

Materials:

  • Qualified 3-Amino-4,N,N-trimethyl-benzenesulfonamide reference standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-Amino-4,N,N-trimethyl-benzenesulfonamide reference standard.

    • Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to volume with methanol. Mix thoroughly.

    • Calculate the exact concentration considering the purity of the reference standard.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC Method Protocol (Example)

Objective: To provide an example HPLC method for the separation and quantification of 3-Amino-4,N,N-trimethyl-benzenesulfonamide. This method is a starting point and requires optimization and validation for a specific application.[4][5]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis scan (e.g., 254 nm)
Injection Volume 10 µL
System Suitability

Before sample analysis, the performance of the chromatographic system must be verified.

Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject a working standard solution (e.g., 10 µg/mL) six times.

  • Calculate the following parameters:

    • Tailing factor: Should be ≤ 2.0.

    • Theoretical plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.

Data Interpretation and Calculations

The concentration of 3-Amino-4,N,N-trimethyl-benzenesulfonamide in a sample is determined by comparing its peak area to a calibration curve generated from the working standard solutions.

Calculation:

Concentration (µg/mL) = (Sample Peak Area - Intercept) / Slope

Where the slope and intercept are obtained from the linear regression of the calibration curve (Peak Area vs. Concentration).

Safety, Handling, and Storage

Safety Precautions:

  • Always handle 3-Amino-4,N,N-trimethyl-benzenesulfonamide in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information.

Storage Conditions:

  • Store the reference standard in a tightly sealed container, protected from light and moisture.

  • Recommended storage temperature is typically 2-8 °C, but this should be confirmed by stability studies.

Conclusion

The successful implementation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a reference standard hinges on its thorough qualification and the use of validated analytical methods. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and utilize this compound as a reliable analytical standard. By adhering to these principles of scientific integrity and meticulous experimental execution, the accuracy and validity of analytical data can be assured.

Visualizations

G cluster_0 Reference Standard Qualification Workflow A Obtain High-Purity 3-Amino-4,N,N-trimethyl-benzenesulfonamide B Identity Confirmation (NMR, MS, IR, UV-Vis) A->B C Purity Assessment (HPLC, Karl Fischer, GC, Sulfated Ash) B->C D Purity Assignment (Mass Balance) C->D E Stability Evaluation (Forced Degradation) D->E F Qualified Reference Standard E->F

Caption: Workflow for the qualification of a new reference standard.

G cluster_1 HPLC Analysis Workflow Prep Prepare Standard and Sample Solutions Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis and Quantification Detect->Analyze

Caption: General workflow for HPLC analysis using a reference standard.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 733. [Link]

  • Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6471-6474. [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. Life Science Leader. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

  • Committee for Proprietary Medicinal Products (CPMP) Guideline on the Chemistry of New Active Substances. European Medicines Agency. [Link]

  • Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 36(8), 1108-1125. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.[Link]

Sources

Application

Application Note: Benzenesulfonamide Derivatives as Scaffolds for Novel Drug Design

Executive Summary The benzenesulfonamide ( R−SO2​NH2​ ) pharmacophore is a cornerstone of modern medicinal chemistry. Originally popularized by early antibacterial "sulfa" drugs, this highly versatile scaffold has been e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide ( R−SO2​NH2​ ) pharmacophore is a cornerstone of modern medicinal chemistry. Originally popularized by early antibacterial "sulfa" drugs, this highly versatile scaffold has been engineered over the decades to target a diverse array of metalloenzymes and inflammatory pathways. As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic causality, quantitative benchmarking, and self-validating experimental protocols required to successfully design and evaluate novel benzenesulfonamide derivatives.

This guide focuses specifically on the divergent application of this scaffold in targeting Carbonic Anhydrases (CAs) for oncology and Cyclooxygenase-2 (COX-2) for inflammation.

Mechanistic Rationale: The Benzenesulfonamide Pharmacophore

The success of the benzenesulfonamide scaffold lies in its structural and electronic adaptability, which allows it to be tuned for entirely different biological targets based on specific functionalization.

  • Carbonic Anhydrase (CA) Targeting (Primary Sulfonamides): Primary benzenesulfonamides act as classical inhibitors of CAs, a family of zinc metalloenzymes. The causality of this interaction is driven by the deprotonated sulfonamide nitrogen ( SO2​NH− ), which coordinates directly with the active site Zn2+ ion, displacing the catalytic water/hydroxide molecule essential for the hydration of CO2​ 1. By appending bulky, ureido-substituted tails, researchers have developed compounds like SLC-0111 , which selectively inhibit tumor-associated isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II) to combat hypoxic solid tumors 2.

  • COX-2 Targeting (Substituted Sulfonamides): In contrast to CAs, COX-2 inhibition relies on the spatial geometry of the enzyme's binding pocket. COX-2 possesses a hydrophilic side pocket (resulting from an Ile523 to Val523 substitution absent in COX-1). The benzenesulfonamide moiety of drugs like Celecoxib is designed to insert precisely into this polar side pocket, establishing critical hydrogen bonds while the rest of the hydrophobic scaffold blocks the arachidonic acid channel. This structural causality ensures potent anti-inflammatory action without the gastrointestinal toxicity associated with COX-1 inhibition 3.

G BSA Benzenesulfonamide Scaffold CA Carbonic Anhydrase (CA) Targeting BSA->CA COX Cyclooxygenase-2 (COX-2) Targeting BSA->COX CA_Mech Zinc Ion Coordination (Primary Sulfonamide) CA->CA_Mech COX_Mech Insertion into Polar Side Pocket (Secondary/Substituted) COX->COX_Mech CA_Ind Anti-Cancer (CA IX/XII) e.g., SLC-0111 CA_Mech->CA_Ind COX_Ind Anti-Inflammatory e.g., Celecoxib COX_Mech->COX_Ind

Caption: Divergent pharmacological targeting pathways of benzenesulfonamide scaffolds in drug design.

Quantitative Benchmarking: Reference Scaffolds

When designing novel benzenesulfonamide derivatives, empirical validation requires benchmarking against established clinical standards. The table below summarizes the inhibitory profiles of key reference drugs across multiple targets to guide structure-activity relationship (SAR) optimization 4, 3.

Reference CompoundPrimary Indication / TargetCA I ( Ki​ , nM)CA II ( Ki​ , nM)CA IX ( Ki​ , nM)CA XII ( Ki​ , nM)COX-1 ( IC50​ , µM)COX-2 ( IC50​ , µM)
Acetazolamide Glaucoma / Pan-CA Inhibitor250.012.125.75.7N/AN/A
SLC-0111 Oncology / CA IX & XII Selective5080.0960.045.04.5N/AN/A
Celecoxib Inflammation / COX-2 SelectiveN/AN/AN/AN/A> 50.00.04 - 0.05

Note: A high Ki​ or IC50​ value for off-target enzymes (e.g., CA I/II for oncology drugs, or COX-1 for anti-inflammatory drugs) is the primary metric for scaffold selectivity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and explicit mechanistic reasoning to prevent false positives during high-throughput screening.

In Vitro Carbonic Anhydrase Inhibition Assay (4-NPA Esterase Method)

Causality & Principle: While the physiological role of CA is CO2​ hydration, measuring this requires specialized stopped-flow instrumentation. However, CAs also exhibit esterase activity. Utilizing 4-nitrophenyl acetate (4-NPA) as a substrate yields 4-nitrophenol, which can be continuously monitored via spectrophotometry at 400 nm 5. This provides a highly reliable, cost-effective primary screening method.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer (pH 7.4) containing 15 mM Na2​SO4​ to maintain ionic strength.

  • Enzyme Preparation: Reconstitute purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer.

  • Inhibitor Incubation (Critical Step): In a 96-well microplate, combine the enzyme solution with varying concentrations of the benzenesulfonamide test compound (dissolved in DMSO, final DMSO concentration <1%).

    • Self-Validation Check: Include a vehicle control (DMSO only) to establish 100% enzyme activity, and a positive control (Acetazolamide) to validate dynamic range.

    • Causality: Incubate the mixture for 15 minutes at 25°C before adding the substrate. Benzenesulfonamides often exhibit slow-binding kinetics to the zinc ion; omitting this pre-incubation will result in a false underestimation of potency (artificially high IC50​ ).

  • Reaction Initiation: Add 4-NPA substrate (final concentration 0.1 mM) to initiate the esterase reaction.

  • Kinetic Reading: Immediately monitor the absorbance at 400 nm over 10–15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) of the linear portion of the curve. Determine IC50​ values by plotting percentage inhibition vs. log[inhibitor]. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Enzyme & Buffer Prep (Tris-HCl, pH 7.4) Incubate 2. Inhibitor Incubation (15 min, 25°C) Prep->Incubate Substrate 3. Add 4-NPA Substrate (Initiate Reaction) Incubate->Substrate Read 4. Spectrophotometry (Absorbance at 400 nm) Substrate->Read Analyze 5. IC50 & Ki Calculation (Cheng-Prusoff) Read->Analyze

Caption: Step-by-step workflow for the 4-NPA colorimetric carbonic anhydrase inhibition assay.

In Vitro COX-1/COX-2 Selectivity Assay (EIA Method)

Causality & Principle: To prove the safety profile of a novel anti-inflammatory benzenesulfonamide, it must inhibit COX-2 without suppressing COX-1. Measuring the direct product of COX enzymes, PGH2​ , is practically impossible due to its extreme instability. Therefore, we utilize a chemical trapping method where SnCl2​ reduces PGH2​ to the highly stable Prostaglandin F2α​ ( PGF2α​ ), which is then accurately quantified via an Enzyme Immunoassay (EIA) 6.

Step-by-Step Methodology:

  • Reagent Setup: Prepare ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer containing Heme (a required cofactor for COX peroxidase activity).

  • Inhibitor Incubation: Add the test benzenesulfonamide derivatives at varying concentrations. Include Celecoxib as a positive COX-2 selective control. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) to all wells to initiate the cyclooxygenase reaction. Incubate for exactly 2 minutes at 37°C.

  • Chemical Trapping: Add SnCl2​ to quench the reaction and reduce the transient PGH2​ to PGF2α​ . Self-Validation Check: This step prevents signal degradation and ensures the measured readout directly correlates with the initial enzymatic activity.

  • EIA Quantification: Transfer the quenched reactions to a plate coated with a PGF2α​ -specific antibody. Add an acetylcholinesterase (AChE)-linked tracer and Ellman's Reagent. Read absorbance at 412 nm.

  • Selectivity Index (SI): Calculate the SI as IC50​(COX−1)/IC50​(COX−2) . An SI > 300 (comparable to Celecoxib) indicates excellent scaffold selectivity 3.

Clinical Translation: The SLC-0111 Paradigm

The ultimate validation of the benzenesulfonamide scaffold in modern drug design is its successful clinical translation. SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) serves as the premier case study for targeted oncology 2.

By exploiting the tumor microenvironment—specifically, the hypoxia-inducible factor 1-alpha (HIF-1 α ) driven overexpression of CA IX—SLC-0111 disrupts the pH regulatory machinery of metastatic cells 1. In a multi-center, open-label Phase I clinical trial (NCT02215850), SLC-0111 demonstrated excellent safety and tolerability, establishing a Recommended Phase 2 Dose (RP2D) of 1000 mg/day [[7]](), 8. It has since advanced to Phase Ib/II clinical trials in combination with gemcitabine for the treatment of metastatic pancreatic cancer, proving that rational functionalization of the benzenesulfonamide moiety can yield highly specific, clinically viable therapeutics 1.

References

  • "Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors" - ACS Medicinal Chemistry Letters. URL: [Link]

  • "Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors" - Cancer Research (AACR). URL:[Link]

  • "Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy" - MDPI. URL: [Link]

  • "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors" - PubMed. URL: [Link]

  • "Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors" - Taylor & Francis. URL: [Link]

  • "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs" - PMC. URL:[Link]

  • "How can I assay cyclooxygenase pathway inhibition for plant extracts?" - ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Welcome to the technical support center for the synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and purity.

I. Reaction Overview and Mechanism

The synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide typically proceeds through a multi-step pathway, beginning with the chlorosulfonation of a suitable aniline precursor, followed by amination and subsequent modifications. Understanding the underlying mechanism is crucial for effective troubleshooting.

A common synthetic route involves the following key transformations:

  • Protection of the Amino Group (Optional but Recommended): The starting aniline's amino group is often protected, for example, by acetylation, to prevent unwanted side reactions during the aggressive chlorosulfonation step.[1]

  • Chlorosulfonation: The protected aniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO2Cl) onto the aromatic ring. This is an electrophilic aromatic substitution reaction.[2]

  • Amination: The resulting sulfonyl chloride is then reacted with dimethylamine to form the desired sulfonamide.

  • Deprotection: If a protecting group was used, it is removed in the final step to yield the free amino group.

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="N-Acetyl-p-toluidine", fillcolor="#4285F4"]; B [label="2-Acetamido-5-methyl-benzenesulfonyl chloride", fillcolor="#EA4335"]; C [label="N-Acetyl-3-amino-4,N,N-trimethyl-benzenesulfonamide", fillcolor="#FBBC05"]; D [label="3-Amino-4,N,N-trimethyl-benzenesulfonamide", fillcolor="#34A853"];

A -> B [label="Chlorosulfonic acid"]; B -> C [label="Dimethylamine"]; C -> D [label="Acid or Base Hydrolysis"]; } caption: "General reaction pathway for the synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide."

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in multi-step syntheses. A systematic approach to identify the bottleneck is essential.

Possible Causes & Solutions:

  • Incomplete Chlorosulfonation:

    • Cause: Insufficient reaction time or temperature can lead to unreacted starting material. The deactivating nature of the acetylamino group can make the reaction sluggish.[2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature. Ensure a controlled molar ratio of the aniline derivative to chlorosulfonic acid to minimize side reactions like polysulfonation.[2]

  • Hydrolysis of the Sulfonyl Chloride Intermediate:

    • Cause: The sulfonyl chloride intermediate is highly susceptible to hydrolysis back to the sulfonic acid, especially in the presence of moisture.[2]

    • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under anhydrous conditions, for example, by using a drying tube or an inert atmosphere (e.g., nitrogen or argon). Process the reaction mixture promptly after the chlorosulfonation step to minimize exposure to atmospheric moisture.[2]

  • Side Reactions During Amination:

    • Cause: The reaction of the sulfonyl chloride with dimethylamine is exothermic. Poor temperature control can lead to the formation of byproducts.[3]

    • Solution: Add the sulfonyl chloride solution to the dimethylamine solution slowly and with efficient cooling (e.g., using an ice bath). Maintain a basic pH during the workup to keep the product and any unreacted sulfonic acid in their desired forms for separation.[2]

  • Product Loss During Workup and Purification:

    • Cause: Inefficient extraction or crystallization techniques can lead to significant product loss.[3]

    • Solution: Optimize the extraction solvent and pH. For crystallization, control the cooling rate to maximize crystal formation and consider using a seeded crystallization process.[3] If purification by column chromatography is necessary, select an appropriate solvent system to ensure good separation from impurities.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Chlorosulfonation [label="Analyze Chlorosulfonation Step", fillcolor="#FBBC05"]; Check_Amination [label="Analyze Amination Step", fillcolor="#FBBC05"]; Check_Purification [label="Analyze Workup/Purification", fillcolor="#FBBC05"]; Incomplete_Reaction [label="Incomplete Reaction?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Sulfonyl Chloride Hydrolysis?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Reactions [label="Side Reactions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loss_During_Workup [label="Product Loss?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Optimize Time/Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anhydrous_Techniques [label="Use Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Control_Temp_pH [label="Control Temp/pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Purification [label="Optimize Extraction/Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Chlorosulfonation; Start -> Check_Amination; Start -> Check_Purification; Check_Chlorosulfonation -> Incomplete_Reaction; Check_Chlorosulfonation -> Hydrolysis; Check_Amination -> Side_Reactions; Check_Purification -> Loss_During_Workup; Incomplete_Reaction -> Optimize_Conditions [label="Yes"]; Hydrolysis -> Anhydrous_Techniques [label="Yes"]; Side_Reactions -> Control_Temp_pH [label="Yes"]; Loss_During_Workup -> Optimize_Purification [label="Yes"]; } caption: "A systematic workflow for troubleshooting low reaction yield."

Q2: My final product is discolored and shows multiple spots on TLC. How can I improve its purity?

Product impurity is a common issue that can often be traced back to side reactions or incomplete reactions.

Possible Causes & Solutions:

  • Formation of Process-Related Impurities:

    • Cause: Side reactions occurring at a higher rate due to suboptimal reaction conditions.[3] This can include polysulfonation or reactions involving impurities in the starting materials.

    • Solution: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.[3] Ensure the purity of your starting materials.

  • Product Degradation:

    • Cause: The product may be degrading under the reaction or workup conditions, particularly if harsh acidic or basic conditions are used for extended periods.[3]

    • Solution: Investigate the stability of your product under the process conditions. Consider using milder reaction conditions or a more rapid workup procedure.[3]

  • Ineffective Purification:

    • Cause: The chosen purification method may not be suitable for removing specific impurities.

    • Solution: Analyze the impurity profile using techniques like LC-MS to identify the byproducts. Modify the purification method accordingly. This could involve changing the crystallization solvent, using a different chromatography stationary or mobile phase, or employing a different purification technique altogether, such as semi-preparative HPLC.

Parameter Recommendation for High Purity Rationale
Starting Material Purity >98%Impurities can lead to side reactions and difficult-to-remove byproducts.
Reaction Temperature Monitor and control within a narrow range.Prevents thermal degradation and minimizes side reactions.[3]
pH during Workup Maintain optimal pH for product stability and separation.Ensures the product is in the correct form for extraction and prevents degradation.
Purification Method Recrystallization or column chromatography.Recrystallization is effective for removing small amounts of impurities. Column chromatography offers better separation for complex mixtures.

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group of the starting aniline?

While not always strictly necessary, protecting the amino group is highly recommended. The amino group can react with chlorosulfonic acid, leading to undesired side products and polymerization, which significantly lowers the yield of the desired sulfonyl chloride.[1] Acetylation is a common and effective protection strategy.

Q2: What are some alternative reagents for sulfonation?

While chlorosulfonic acid is a common reagent, concerns about its hazardous nature and the generation of acidic waste have led to the exploration of alternatives.[4] Newer methods include catalytic oxidation strategies using reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) as a sulfur dioxide surrogate, which can be a safer and more environmentally friendly option.[5]

Q3: How can I confirm the structure of my final product?

A combination of analytical techniques should be used for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide.

Q4: What safety precautions should be taken during this synthesis?

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents are often flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

IV. Detailed Experimental Protocol

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Step 1: Acetylation of p-Toluidine

  • In a round-bottom flask, dissolve p-toluidine in a suitable solvent like acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for a designated period (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the N-acetyl-p-toluidine.

  • Filter the solid, wash with cold water, and dry.

Step 2: Chlorosulfonation of N-Acetyl-p-toluidine

  • In a clean, dry round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap, place chlorosulfonic acid.

  • Cool the chlorosulfonic acid in an ice bath.

  • Slowly add the dried N-acetyl-p-toluidine in portions, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting solid precipitate (2-acetamido-5-methyl-benzenesulfonyl chloride), wash with cold water, and use it immediately in the next step.

Step 3: Amination with Dimethylamine

  • In a separate flask, prepare a solution of dimethylamine in a suitable solvent (e.g., THF or dichloromethane) and cool it in an ice bath.

  • Slowly add the crude sulfonyl chloride from the previous step to the dimethylamine solution, maintaining a low temperature.

  • Allow the reaction to stir for a specified time (monitor by TLC).

  • Perform an aqueous workup, typically involving extraction with an organic solvent and washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Hydrolysis of the Acetyl Group (Deprotection)

  • Dissolve the crude N-acetylated sulfonamide in a suitable solvent (e.g., methanol or ethanol).

  • Add an acid (e.g., HCl) or a base (e.g., NaOH) and heat the mixture to reflux.[6]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the final product by recrystallization or column chromatography.

V. References

  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem. Available from:

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. Available from:

  • Synthesis of N-methyl-4-(amino)benzenesulfonamide - PrepChem.com. Available from:

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available from:

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available from:

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. Available from:

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available from:

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

Introduction Welcome to the technical support center for 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-68-6). This guide is designed for researchers, chemists, and drug development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-68-6). This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the purification of this important sulfonamide intermediate. The synthesis of sulfonamides, while well-established, often yields crude products containing unreacted starting materials, side-products, and colored impurities that can complicate downstream applications.[1][2]

This document provides in-depth, field-tested troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues, optimize your purification strategy, and achieve high-purity material efficiently.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of crude 3-Amino-4,N,N-trimethyl-benzenesulfonamide in a direct question-and-answer format.

Question: My final product yield is significantly lower than expected after purification. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge stemming from multiple potential causes during either recrystallization or chromatography.

  • For Recrystallization:

    • Cause: Excessive use of solvent. If too much solvent is used to dissolve the crude product, the solution may not become saturated upon cooling, leaving a significant amount of your product in the mother liquor.[3]

    • Solution: Use a minimal amount of hot solvent to fully dissolve the crude material. The goal is to create a solution that is saturated at a high temperature and supersaturated upon cooling. If you suspect too much solvent has been used, you can carefully evaporate some of it to concentrate the solution before cooling.

    • Cause: Premature crystallization during hot filtration. If you are performing a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if the apparatus cools too quickly.[3]

    • Solution: Use pre-heated glassware (funnel, receiving flask) and perform the filtration as quickly as possible to maintain the solution's temperature above its saturation point.

    • Cause: Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility even at low temperatures, your recovery will be poor.[3]

    • Solution: Conduct small-scale solvent screening to find the optimal system. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[1][3]

  • For Column Chromatography:

    • Cause: Irreversible adsorption on the stationary phase. Highly polar compounds can sometimes bind too strongly to silica gel, leading to poor recovery.

    • Solution: If you suspect this is happening, consider deactivating the silica gel slightly by adding 1-2% triethylamine to your mobile phase. This can help prevent tailing and improve the elution of basic compounds like amines. Alternatively, using a different stationary phase like alumina or a C18 reversed-phase column may be necessary.[4]

    • Cause: Loading too much crude material. Overloading the column leads to poor separation and broad peaks, making it difficult to isolate pure fractions without sacrificing yield.[4]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.

Question: My purified 3-Amino-4,N,N-trimethyl-benzenesulfonamide is off-white, yellow, or brown. What causes this discoloration and how can I remove it?

Answer: Discoloration in sulfonamides typically arises from the formation of colored oxidation byproducts or other high-molecular-weight impurities during the synthesis or workup.[1] The aromatic amine functionality is particularly susceptible to air oxidation.

  • Primary Solution: Activated Carbon Treatment. During recrystallization, the use of activated carbon (charcoal) is highly effective for removing colored impurities.

    • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

    • Remove the solution from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute's weight). Adding it to a boiling solution can cause violent bumping.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.[3] The filtrate should be noticeably less colored.

    • Allow the filtrate to cool and crystallize as usual.

  • Alternative Solution: Column Chromatography. If recrystallization and charcoal treatment are insufficient, silica gel column chromatography can effectively separate the target compound from colored impurities, which are often either highly polar (sticking to the top of the column) or very nonpolar.[1]

Question: During recrystallization, my product separated as an oil instead of crystals. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is often due to two main reasons:

  • High Impurity Concentration: A high level of impurities can depress the melting point of your compound, causing it to separate as a molten oil.

  • Inappropriate Cooling: If the solution is cooled too rapidly, the molecules may not have enough time to orient themselves into a crystal lattice and will crash out as a disordered, supercooled liquid.

  • Solutions to Prevent Oiling Out:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly, then allow the solution to cool much more slowly.[3]

    • Slow Cooling: Allow the flask to cool to room temperature on a benchtop, undisturbed. Insulating the flask with a cloth or paper towels can further slow the cooling rate. Once at room temperature, it can be moved to an ice bath to maximize recovery.[5]

    • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the surface of the solution as it cools. This can provide a surface for nucleation to begin before the solution becomes cool enough for oiling out to occur.[3]

    • Change the Solvent System: The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[3]

Question: I'm getting poor separation between my product and an impurity during column chromatography. How can I improve the resolution?

Answer: Poor separation is a classic chromatography problem that can be solved by systematically optimizing your parameters.

  • Optimize the Mobile Phase: The composition of your eluent is the most critical factor.[4]

    • Run TLC First: Always use Thin Layer Chromatography (TLC) to find the best solvent system before running a column. Test various ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Target an Rf Value: For the best separation on a column, aim for an Rf value for your target compound between 0.2 and 0.4 on the TLC plate.[4] If the Rf is too high (>0.5), decrease the polarity of the mobile phase (add more hexanes). If the Rf is too low (<0.15), increase the polarity (add more ethyl acetate).

    • Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve the spots well on TLC, a gradient elution on the column is highly effective. Start with a less polar mobile phase to elute the nonpolar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.[4]

  • Check Your Column Packing and Loading:

    • Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.[6]

    • Dry Loading: For compounds that are not very soluble in the mobile phase, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique results in a much sharper starting band and better resolution.[4]

Section 2: Detailed Purification Protocols

Protocol A: Recrystallization of Crude 3-Amino-4,N,N-trimethyl-benzenesulfonamide

This protocol outlines a standard procedure for purifying the title compound using a mixed solvent system, which often provides superior results for sulfonamides.

Materials:

  • Crude 3-Amino-4,N,N-trimethyl-benzenesulfonamide

  • 95% Ethanol

  • Deionized Water

  • Activated Carbon (optional, if product is colored)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Solvent Preparation: Prepare a mixture of 95% ethanol and deionized water. A good starting point is a 1:1 or 2:1 ratio by volume.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water mixture and bring the solution to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent mixture until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated carbon. Swirl the flask and gently reheat to boiling for 2-3 minutes.[1]

  • Hot Filtration (if carbon was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a gravity funnel (with fluted filter paper). Quickly filter the hot solution to remove the carbon or other solids. This step must be done rapidly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio used for recrystallization) to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or, for best results, dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying the title compound via normal-phase column chromatography.

Materials:

  • Crude 3-Amino-4,N,N-trimethyl-benzenesulfonamide

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (e.g., 4:1, 3:1, 2:1). The ideal system will give your product an Rf value of ~0.3.[4]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.[4]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution process.

    • Collect fractions in separate test tubes.

  • Monitoring:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only your pure product.[4]

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure (rotary evaporator) to yield the purified solid product.

Section 3: Visual Workflows

Troubleshooting Decision Tree for Purification

Caption: A decision tree for troubleshooting common purification issues.

General Purification & Analysis Workflow

Workflow A Crude Synthesis Product B Initial Purity Check (TLC / crude NMR) A->B C Select Purification Method B->C D Recrystallization C->D High initial purity Crystalline solid E Column Chromatography C->E Complex mixture Oily product F Collect & Dry Crystals D->F G Collect & Combine Pure Fractions E->G I Final Purity Analysis (HPLC, NMR, LC-MS) F->I H Solvent Removal (Rotary Evaporator) G->H H->I J Pure Compound (>95%) I->J

Caption: A generalized workflow for purification and analysis.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities from the synthesis of 3-Amino-4,N,N-trimethyl-benzenesulfonamide?

    • A1: The synthesis likely involves the chlorosulfonation of N,N-dimethyl-p-toluidine followed by amination. Potential impurities include:

      • Unreacted Starting Material: N,N-dimethyl-p-toluidine.

      • Hydrolyzed Intermediate: 4-(N,N-dimethylamino)-3-methylbenzenesulfonic acid, from the reaction of the intermediate sulfonyl chloride with water.[1]

      • Isomeric Byproducts: Other isomers formed during the chlorosulfonation step.

      • Oxidation Products: Colored impurities from the oxidation of the aniline functional group.

  • Q2: What is a good starting solvent system for TLC analysis and subsequent column chromatography?

    • A2: A mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is an excellent starting point for sulfonamides on silica gel.[4][6] Begin by testing a 3:1 Hexanes:Ethyl Acetate mixture on a TLC plate. Adjust the ratio to achieve an Rf for the desired compound between 0.2 and 0.4 for optimal column separation.[4]

  • Q3: What are the key characteristics in a ¹H NMR spectrum to confirm the structure of 3-Amino-4,N,N-trimethyl-benzenesulfonamide?

    • A3: You should expect to see signals corresponding to all the unique protons in the molecule. Key features would include:

      • A singlet for the methyl group on the aromatic ring (likely around 2.1-2.4 ppm).

      • A singlet for the two N-methyl groups on the sulfonamide (likely around 2.6-2.8 ppm).

      • A broad singlet for the amino (-NH₂) protons (this signal can be broad and its chemical shift can vary; it will also exchange with D₂O).

      • Distinct signals for the three protons on the aromatic ring in their expected splitting patterns and integration.

  • Q4: How should I properly store the purified compound?

    • A4: 3-Amino-4,N,N-trimethyl-benzenesulfonamide contains an aromatic amine, which can be sensitive to light and air. For long-term storage, it should be kept in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Section 5: Purity Assessment Methods

Choosing the right analytical technique is crucial for confirming the purity of your final product.[7]

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.Retention time, peak area for quantification, % purity.High sensitivity, excellent for precise quantification, robust and reproducible.[7][8]Requires reference standards for absolute quantification.
TLC Separation based on differential adsorption on a solid support.Retention factor (Rf), qualitative presence of impurities.Fast, inexpensive, excellent for reaction monitoring and selecting column chromatography conditions.[7][9]Not quantitative, lower resolution than HPLC.
NMR Nuclear spin transitions in a magnetic field.Definitive structural confirmation, identification of impurities if their structure is known, molar ratio of product to impurity.Provides detailed structural information, can quantify impurities without a reference standard for that impurity.Lower sensitivity than HPLC for detecting trace impurities.
LC-MS Combines HPLC separation with mass spectrometry detection.Retention time, mass-to-charge ratio (m/z) for molecular weight confirmation and impurity identification.Provides molecular weight information for unknown peaks, highly sensitive.Response factors can vary significantly, making quantification challenging without standards.

References

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • PubChem. (2026). Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). Purification of biphenyl sulfonamide 1 from crude reaction mixture.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA.
  • Rostami, A. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Kumar, A. et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Alkylation of Sulfonamides

Welcome to the technical support center dedicated to the N-alkylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-alkylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of sulfonamides, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Conversion or Yield

Question: My N-alkylation of a sulfonamide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion in the N-alkylation of sulfonamides can stem from several factors, including the choice of base, solvent, temperature, and the nature of your substrates. Here's a systematic troubleshooting approach:

  • Re-evaluate Your Base Selection: The primary role of the base is to deprotonate the sulfonamide nitrogen, rendering it sufficiently nucleophilic to attack the alkylating agent.

    • Insufficient Basicity: If you are using a weak base like potassium carbonate (K₂CO₃) with a traditional alkyl halide and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

    • "Borrowing Hydrogen" Catalysis: In manganese-catalyzed "borrowing hydrogen" reactions that utilize alcohols as alkylating agents, K₂CO₃ has proven effective.[1][2] Interestingly, stronger bases like potassium hydroxide (KOH) and potassium tert-butoxide (KOt-Bu) can sometimes lead to lower conversions in these systems.[1]

  • Optimize Reaction Temperature and Time:

    • Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a practical rate. For instance, thermal alkylation with trichloroacetimidates often necessitates refluxing in toluene.[1][3] Attempting these reactions at lower temperatures may result in no product formation.[1][3]

    • Reaction Time: It is crucial to monitor the reaction's progress over time. Insufficient reaction times can lead to incomplete conversion.[1][3] Conversely, excessively long reaction times at high temperatures might cause decomposition of starting materials or products.

  • Assess Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed for N-alkylation with alkyl halides.[1] These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.

    • "Borrowing Hydrogen" and Other Methods: In manganese-catalyzed borrowing hydrogen reactions, xylenes have been shown to be effective solvents.[1][2] For thermal alkylations with trichloroacetimidates, toluene is a suitable choice.[1][3]

  • Consider the Nature of Your Substrates:

    • Electron-Withdrawing Groups: Sulfonamides bearing strong electron-withdrawing groups on the aryl ring (e.g., 4-nitro, 4-cyano) can be less nucleophilic, which may lead to lower yields or no reaction under certain conditions.[1][2]

    • Steric Hindrance: Significant steric hindrance in either the sulfonamide or the alkylating agent can dramatically decrease the reaction rate.[1] For example, N-substituted sulfonamides exhibit reduced reactivity in some methods.[1][3] Similarly, sterically congested alkylating agents like 2,4,6-trimethylbenzyl alcohol may be unreactive.[1][2]

  • Alternative Alkylating Agents: If you are encountering issues with traditional alkyl halides, consider these alternatives:

    • Alcohols (via "Borrowing Hydrogen"): This environmentally friendly method generates water as the only byproduct.[2][4] Catalytic systems based on manganese, iridium, and iron have been developed for this transformation.[1][2][5]

    • Trichloroacetimidates: These reagents can be effective alkylating agents under thermal conditions, often without the need for a strong base.[3][4]

Issue 2: Formation of N,N-Dialkylated Byproduct

Question: I am observing a significant amount of the N,N-dialkylated sulfonamide in my reaction. How can I suppress this side reaction?

Answer: The formation of the N,N-dialkylated product is a common challenge, particularly when working with primary sulfonamides.[6] The mono-alkylated product can be deprotonated again and undergo a second alkylation. Here are several strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.5 equivalents) of the alkylating agent. A large excess will invariably favor dialkylation.[1][6]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby favoring mono-alkylation.[1][6]

  • Utilize Steric Hindrance:

    • Bulky Sulfonamides: If your synthesis allows, using a sulfonamide with a bulky substituent can sterically hinder the second alkylation step.[6]

    • Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can also disfavor the second alkylation.[6]

  • Lower the Reaction Temperature: The rate of the second alkylation is often more sensitive to temperature changes than the first. Running the reaction at a lower temperature can improve selectivity for the mono-alkylated product.[6]

  • Fukuyama-Mitsunobu Reaction: This method is renowned for the selective mono-alkylation of nitrobenzenesulfonamides.[1] The resulting nosyl group can be readily removed under mild conditions.

Issue 3: Reaction Incompatibility with Sensitive Functional Groups

Question: My starting materials contain sensitive functional groups that are not compatible with the reaction conditions. What are my options?

Answer: Protecting group strategies and the use of milder reaction conditions are key to addressing this issue.

  • Protecting Groups: If your molecule contains a sensitive functional group, consider protecting it before the N-alkylation step. The sulfonamide itself can serve as a protecting group for an amine, with different types (e.g., Ts, Ms, Ns, SES) offering varying degrees of stability and deprotection conditions.[1][7]

  • Milder Reaction Conditions:

    • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is often compatible with a wide range of functional groups.[8] It typically involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

    • Catalytic Methods: As mentioned previously, "borrowing hydrogen" catalysis with alcohols offers a greener and often milder alternative to traditional methods using alkyl halides and strong bases.[2][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the N-alkylation of a sulfonamide for the first time?

A1: The most critical parameters are the choice of base, solvent, temperature, and the nature of the alkylating agent. The interplay between these factors will determine the success of the reaction. A good starting point is to review the literature for similar transformations and to perform small-scale screening experiments to evaluate different combinations of these parameters.

Q2: Besides N,N-dialkylation, what are other common side reactions?

A2: Two other common side reactions are O-alkylation and elimination.

  • O-alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom, leading to the formation of an undesired sulfonate ester.[6]

  • Elimination: The sulfonamide anion is a relatively strong base and can promote the elimination of a β-proton from the alkyl halide, particularly with secondary and tertiary alkyl halides, to form an alkene byproduct.[6]

Q3: How can I monitor the progress of my N-alkylation reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting sulfonamide and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis, including the detection of byproducts.

Q4: Are there any "green" or more environmentally friendly methods for N-alkylation of sulfonamides?

A4: Yes, the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents, is considered a green chemical process because the only byproduct is water.[2][4][5] This approach avoids the use of toxic alkylating agents and the generation of stoichiometric salt waste.

Section 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Reaction Conditions for Manganese-Catalyzed N-Benzylation of p-Toluenesulfonamide
EntryCatalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
1Mn(I) PNP pincer (5)K₂CO₃ (10)Xylenes1502486
2NoneK₂CO₃ (10)Xylenes150240
3Mn(I) PNP pincer (5)NoneXylenes150245
4Mn(I) PNP pincer (5)Cs₂CO₃ (10)Xylenes1502482
5Mn(I) PNP pincer (5)KOH (10)Xylenes15024<10

Data adapted from Reed-Berendt, B. G., et al. (2019).[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary sulfonamide (1.0 eq) and anhydrous solvent (e.g., THF, DMF).[6]

  • Cool the solution to 0 °C in an ice bath.

  • If using a strong base like NaH (1.1 eq), add it portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[6] If using a weaker base like K₂CO₃ (1.5 eq), add it directly to the sulfonamide solution.[6]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.05-1.1 eq) dropwise over 15-30 minutes.[6]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Manganese-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")

  • To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).[1][2]

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.[1][2]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1][2]

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.[1][2]

Protocol 3: General Procedure for Fukuyama-Mitsunobu Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the nosylamide (e.g., 2-nitrobenzenesulfonamide, 1.1 eq), alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.[1]

Section 4: Visualizations

Troubleshooting_Low_Yield Start Low or No Conversion in N-Alkylation of Sulfonamide Base Re-evaluate Base Selection Start->Base TempTime Optimize Temperature & Time Start->TempTime Solvent Assess Solvent Effects Start->Solvent Substrate Consider Substrate (Sterics & Electronics) Start->Substrate AltAgent Consider Alternative Alkylating Agent Start->AltAgent StrongerBase Use Stronger Base (e.g., NaH, KHMDS) Base->StrongerBase Traditional Alkylation WeakerBase Consider Weaker Base for 'Borrowing Hydrogen' (e.g., K2CO3) Base->WeakerBase Catalytic Methods IncreaseTemp Increase Temperature TempTime->IncreaseTemp IncreaseTime Increase Reaction Time TempTime->IncreaseTime PolarAprotic Use Polar Aprotic Solvent (e.g., DMF, THF) Solvent->PolarAprotic BH_Alcohols Use Alcohols via 'Borrowing Hydrogen' AltAgent->BH_Alcohols Mitsunobu Use Mitsunobu Reaction AltAgent->Mitsunobu Trichloro Use Trichloroacetimidates AltAgent->Trichloro Prevent_Dialkylation Start N,N-Dialkylation Observed Stoichiometry Control Stoichiometry Start->Stoichiometry Addition Slow Addition of Alkylating Agent Start->Addition Sterics Utilize Steric Hindrance Start->Sterics Temperature Lower Reaction Temperature Start->Temperature Method Change Reaction Method Start->Method Stoich_Sol Use 1.05-1.5 eq. of Alkylating Agent Stoichiometry->Stoich_Sol Bulky_Sulf Use Bulky Sulfonamide Sterics->Bulky_Sulf Bulky_Alkyl Use Bulky Alkylating Agent Sterics->Bulky_Alkyl Fukuyama Fukuyama-Mitsunobu Reaction Method->Fukuyama

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of Benzenesulfonamide Compounds in Aqueous Buffers

From the desk of a Senior Application Scientist: Welcome to the technical support center for handling benzenesulfonamide compounds. The unique physicochemical properties of the benzenesulfonamide scaffold, a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for handling benzenesulfonamide compounds. The unique physicochemical properties of the benzenesulfonamide scaffold, a cornerstone in medicinal chemistry, often present significant solubility challenges in the aqueous buffers critical for biological assays and formulation development.[1] This guide is designed to provide you with not only solutions but also the underlying scientific principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries we receive from researchers.

Q1: Why is my benzenesulfonamide compound crashing out of my aqueous buffer?

A1: Precipitation upon dilution of a concentrated stock (typically in DMSO) into an aqueous buffer is a frequent issue known as "solvent shock."[2] This occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous environment. The rapid change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[2] Factors like the final concentration, the specific buffer components, pH, and temperature all play a role.

Q2: I've prepared a stock solution in DMSO, but it looks cloudy. What's happening?

A2: Cloudiness or visible precipitate in your DMSO stock solution indicates that you have exceeded the compound's solubility limit even in DMSO.[3] While DMSO is a powerful solvent, it has a finite capacity to dissolve compounds.[4] It's also possible that the compound has degraded or absorbed atmospheric water, which can reduce solubility.[4][5]

Q3: How does pH affect the solubility of my benzenesulfonamide derivative?

A3: The solubility of ionizable compounds, including many benzenesulfonamide derivatives, is highly dependent on pH.[6][7][8] The sulfonamide group is weakly acidic, and other functional groups on your molecule may be acidic or basic. The pH of the buffer determines the ionization state of the molecule. Generally, the ionized (charged) form of a compound is more water-soluble than the neutral form.[9] This relationship can be predicted using the Henderson-Hasselbalch equation.[10][11][12]

Q4: What is a co-solvent, and how can it help?

A4: A co-solvent is a water-miscible organic solvent added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[13][14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][17][18] They work by reducing the overall polarity of the solvent system, making it more hospitable for hydrophobic molecules.[19][20]

Part 2: Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific solubility problems.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or hazy immediately after adding the DMSO stock.

  • Visible particles form over time.

  • High variability in assay results.[21]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Re-evaluate Final Concentration: The simplest solution is often to lower the final concentration of your compound in the assay. Determine the minimum effective concentration required and work within that limit.

  • Optimize Buffer pH:

    • Determine the pKa of your benzenesulfonamide derivative. The sulfonamide group itself has a pKa around 10, but this can be influenced by other substituents.

    • For acidic compounds: Increasing the pH above the pKa will deprotonate the molecule, increasing its charge and aqueous solubility.

    • For basic compounds: Decreasing the pH below the pKa will protonate the molecule, leading to higher solubility.

  • Introduce a Co-solvent:

    • If pH adjustment is insufficient or not feasible for your experimental system, consider adding a co-solvent to your aqueous buffer.[][17]

    • Start with low percentages (e.g., 1-5%) of co-solvents like ethanol or PEG 400.[13]

    • Caution: Ensure the chosen co-solvent and its concentration are compatible with your assay, as they can affect protein structure and enzyme activity.[14]

Issue 2: Poor Initial Solubility in DMSO Stock

Symptoms:

  • Inability to dissolve the compound at the desired stock concentration.

  • Visible solid material in the DMSO stock vial.

Troubleshooting Steps:

  • Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice of the solid and aid dissolution.[15][22]

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. Be cautious, as excessive heat can degrade the compound.

  • Lower the Stock Concentration: If the above methods fail, the desired concentration may simply be too high. Prepare a lower concentration stock solution. It is a known issue that a significant percentage of compounds can precipitate from high-concentration DMSO stocks.

Part 3: Experimental Protocols

These protocols provide a standardized framework for preparing your solutions and assessing solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of your benzenesulfonamide compound into a sterile, high-quality vial.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.[23]

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[15]

    • If necessary, warm the solution in a water bath at a temperature not exceeding 40°C.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C to prevent water absorption.[4] Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Aqueous Buffer Preparation and pH Adjustment
  • Choose the Right Buffer: Select a buffer system with a pKa value close to your desired final pH.[24][25][26] Common biological buffers include phosphate, TRIS, and HEPES.

  • Dissolve Buffer Components: Dissolve the buffer salts in about 80% of the final desired volume of high-purity water.[25][27]

  • Calibrate pH Meter: Calibrate your pH meter using standard buffer solutions at the temperature at which you will be working.[25][28]

  • Adjust pH:

    • Place the buffer solution on a stir plate.

    • Slowly add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise to adjust the pH to the desired value.[26]

  • Bring to Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add water to the final volume mark.[25][29]

  • Sterilization (if required): Sterilize the buffer by filtration through a 0.22 µm filter.

Protocol 3: Kinetic Solubility Assessment using a Co-solvent

This protocol helps determine the maximum solubility of your compound in a buffer containing a co-solvent.

  • Prepare a Co-solvent Buffer: Prepare your aqueous buffer as described in Protocol 2, but before the final volume adjustment, add the desired percentage of co-solvent (e.g., for a 5% ethanol buffer, add 5 mL of ethanol for a final volume of 100 mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock into the co-solvent buffer.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-700 nm. An increase in absorbance indicates precipitation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit under these conditions.

Part 4: Data Presentation

Table 1: Common Co-solvents and Their Properties

Co-solventTypical Concentration Range in AssaysAdvantagesDisadvantages
Ethanol1-5%Biocompatible, readily availableCan denature some proteins at higher concentrations
Propylene Glycol1-10%Low toxicity, good solubilizing power[14][]Can increase viscosity of the solution
PEG 4001-20%Excellent solubilizer for many compounds[][18]May interfere with some assay readouts
Glycerol1-10%Stabilizing agent for some proteins[]High viscosity

Part 5: Advanced Solubilization Strategies

If the above methods are insufficient, consider these advanced formulation approaches:

  • Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[18] Examples include Polysorbate 80 (Tween 80) and Triton X-100.[18]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[18]

  • Lipid-Based Formulations: For in vivo applications, lipid-based drug delivery systems can significantly enhance the solubility and bioavailability of lipophilic compounds.[30][31]

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with benzenesulfonamide compounds and achieve reliable, reproducible data in your research.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cosolvent. (n.d.). Retrieved March 7, 2026, from [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). Retrieved March 7, 2026, from [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). Retrieved March 7, 2026, from [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Retrieved March 7, 2026, from [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed. (2006, December 15). Retrieved March 7, 2026, from [Link]

  • Techniques to Enhance Drug Solubility - PharmiWeb.com. (2021, August 27). Retrieved March 7, 2026, from [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved March 7, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12). Retrieved March 7, 2026, from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buffer Solution Preparation: An Essential Skill for Researchers - Astor Scientific. (2026, February 28). Retrieved March 7, 2026, from [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27). Retrieved March 7, 2026, from [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK - IAPC Journals. (2025, February 26). Retrieved March 7, 2026, from [Link]

  • Buffer Preparation – Solutions, Calculation & Solving Common Problems - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. (2014, September 28). Retrieved March 7, 2026, from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved March 7, 2026, from [Link]

  • Solubilizer Excipients - Protheragen. (n.d.). Retrieved March 7, 2026, from [Link]

  • Excipients for solubility and bioavailability enhancement - Gattefosse. (n.d.). Retrieved March 7, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Retrieved March 7, 2026, from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Retrieved March 7, 2026, from [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. (2015, March 5). Retrieved March 7, 2026, from [Link]

  • Optimizing Drug Solubility | Contract Pharma. (2017, October 11). Retrieved March 7, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 7, 2026, from [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. (2021, August 27). Retrieved March 7, 2026, from [Link]

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis. (2023, April 19). Retrieved March 7, 2026, from [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2026, February 9). Retrieved March 7, 2026, from [Link]

  • How to prevent compound precipitation during flash column chromatography - Biotage. (2023, January 23). Retrieved March 7, 2026, from [Link]

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Troubleshooting

"assessing the stability of 3-Amino-4,N,N-trimethyl-benzenesulfonamide under experimental conditions"

Welcome to the technical support guide for 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6). This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6). This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our focus is to equip you with the necessary knowledge to assess its stability under various experimental conditions, ensuring the integrity and reproducibility of your results.

Overview: Understanding the Molecule

3-Amino-4,N,N-trimethyl-benzenesulfonamide is an aromatic sulfonamide featuring a primary arylamine, a tertiary sulfonamide, and methyl substitutions on the benzene ring.[1] While specific stability data for this exact molecule is not extensively published, its stability profile can be predicted based on the known reactivity of these functional groups. The primary amine is a potential site for oxidation, while the sulfonamide bond can be susceptible to hydrolysis under harsh pH conditions.[2][3]

This guide will walk you through the potential stability challenges and provide robust methodologies for conducting forced degradation studies, a critical step in pharmaceutical development and chemical research.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid 3-Amino-4,N,N-trimethyl-benzenesulfonamide?

A1: For long-term stability, the solid compound should be stored in a well-sealed container in a cool, dark, and dry place. A standard laboratory freezer at -20°C is recommended. The primary concerns for the solid material are potential slow oxidation of the amino group if exposed to air and light over extended periods, and hydrolysis if exposed to moisture.

Q2: My solution of the compound in DMSO is turning yellow/brown. What is causing this discoloration?

A2: A color change, particularly to yellow or brown, is a strong indicator of oxidative degradation. The primary aromatic amine group (-NH2) on the benzene ring is susceptible to oxidation, forming colored nitroso or nitro compounds, or undergoing polymerization. This process can be accelerated by:

  • Exposure to Air (Oxygen): Ensure solutions are blanketed with an inert gas like nitrogen or argon if they are to be stored for any length of time.

  • Exposure to Light: Photons can catalyze oxidative reactions. Always store solutions in amber vials or protect them from light.[2]

  • Presence of Metal Ions: Trace metal contaminants in solvents or on glassware can act as catalysts for oxidation.

Troubleshooting Tip: Prepare fresh solutions for each experiment. If storage is necessary, degas the solvent, store the solution under an inert atmosphere in an amber vial, and keep it at a low temperature (e.g., -20°C).

Q3: I am performing a reaction in a strongly acidic or basic solution. Should I be concerned about the stability of the sulfonamide?

A3: Yes, extreme pH conditions can induce hydrolytic degradation.

  • Acidic Conditions: Strong acids (e.g., >0.1 M HCl) can catalyze the hydrolysis of the sulfonamide bond (S-N bond cleavage). While N,N-disubstituted sulfonamides like this one are generally more stable than primary or secondary sulfonamides, cleavage is still possible under forcing conditions (e.g., elevated temperatures).[2]

  • Basic Conditions: Strong bases (e.g., >0.1 M NaOH) can also promote hydrolysis, although aromatic sulfonamides are often more stable under basic than acidic conditions.[2]

Experimental Insight: If your protocol requires extreme pH, it is crucial to run a control experiment with only 3-Amino-4,N,N-trimethyl-benzenesulfonamide under the same conditions (time, temperature, pH) to quantify any potential degradation. Analyze the control sample by HPLC to check for the appearance of new peaks corresponding to degradation products.

Q4: What are the likely degradation products I should look for?

A4: Based on the structure, the primary degradation pathways are hydrolysis and oxidation. The table below summarizes the most probable products.

Degradation PathwayStress ConditionProbable Degradation Product(s)Analytical Signature
Hydrolysis Strong Acid/Base, Heat3-Amino-4-methyl-benzenesulfonic acid and DimethylamineThe sulfonic acid will be significantly more polar and elute earlier in reverse-phase HPLC.
Oxidation H₂O₂, Light, Air3-Nitroso- or 3-Nitro-4,N,N-trimethyl-benzenesulfonamideIntroduction of nitro/nitroso groups will change the UV spectrum and may cause a slight shift in retention time. Often associated with color formation.
Photodegradation UV/Visible LightComplex mixture, potentially including oxidized products and polymers.Multiple small peaks may appear in the chromatogram.

Guide to Forced Degradation Studies

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule.[4][5] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This data is crucial for developing stability-indicating analytical methods.

Below is a general workflow for conducting a forced degradation study on 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products.

ParameterRecommended ConditionRationale & Expertise
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good elution strength and low UV cutoff.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, re-equilibrate.A gradient is essential to ensure that both polar (early-eluting) and non-polar (late-eluting) degradation products are separated from the parent peak.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA/DAD Detector (210-400 nm)A Photodiode Array (PDA) detector is crucial. It allows for peak purity analysis and helps in identifying degradation products that may have different UV maxima from the parent compound.[2]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Protocol 2: Forced Degradation Sample Preparation

Use a stock solution of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[2]

  • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of the initial solvent (e.g., 50:50 ACN:Water). Incubate at 80°C, protected from light.

  • Photolytic Degradation: Dilute 1 mL of stock solution with 1 mL of solvent. Expose to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

Sampling and Analysis: At each time point (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by HPLC.

Potential Degradation Pathways

The following diagram illustrates the most likely points of chemical instability on the 3-Amino-4,N,N-trimethyl-benzenesulfonamide molecule.

Caption: Key reactive sites for degradation.

References

  • Reyes-Vidal, Y., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 34(3), 435-446. [Link]

  • Li, J., & Robinson, J. R. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Pharmaceutical Research, 19(4), 494-501. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of sulfonamides during the UV/H2O2 oxidation process. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80623, Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. PubChem. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Al-Hussain, S. A., & El-Sayed, Y. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1224, 129110. [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Benzenesulfonamide Derivative Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges encountered when scaling up the synthesis of benzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges encountered when scaling up the synthesis of benzenesulfonamide derivatives. As a Senior Application Scientist, my aim is to offer practical, field-proven insights to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when transitioning benzenesulfonamide synthesis from a laboratory to a pilot or commercial scale?

A1: Scaling up introduces several critical challenges that can impact yield, purity, and safety. The primary hurdles include managing reaction kinetics and heat, as exothermic reactions can become difficult to control in larger vessels, potentially leading to temperature gradients and side reactions.[1][2] Achieving uniform mixing and mass transfer in large reactors is also more complex and can significantly affect reaction rates and the impurity profile.[1] Furthermore, the types and amounts of impurities may differ from the lab scale due to extended reaction times, temperature fluctuations, and variations in the grade of raw materials.[1]

Q2: How does the quality of raw materials affect the scale-up process?

A2: The quality and consistency of raw materials are paramount for a reproducible and successful scale-up. Inconsistent starting materials can lead to variable yields and purity.[1] Impurities in raw materials can act as catalysts or inhibitors, or they may participate in side reactions, increasing the level of impurities in the final product and reducing yields.[1][2] The physical properties of raw materials, such as particle size, can also influence dissolution rates and mixing efficiency in large-scale reactors.[1]

Q3: Why is pH control so critical during the synthesis of benzenesulfonamides?

A3: pH plays a pivotal role in both the reaction kinetics and the final yield. An optimal pH can favor the desired reaction between the amine and benzenesulfonyl chloride. However, an excessively high pH can promote the hydrolysis of the sulfonyl chloride, which is a competing side reaction that reduces the availability of the reagent for the main reaction.[2] Therefore, careful optimization of pH is essential to maximize the yield of the desired sulfonamide.[2]

Q4: What are the primary safety concerns associated with benzenesulfonyl chloride, and how should they be managed at scale?

A4: Benzenesulfonyl chloride is a corrosive and hazardous chemical that can cause severe skin burns and eye damage.[2] It is also a lachrymator and can cause respiratory irritation.[2] When handling large quantities, it is mandatory to use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and to work in a well-ventilated area, preferably a fume hood.[2][3] Additionally, the reaction can generate hydrogen chloride (HCl) gas, which can lead to a pressure buildup in a closed system.[4] Proper venting and pressure monitoring are crucial safety measures.[4]

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My product yield has significantly decreased after scaling up the reaction. What are the potential causes and how can I address them?

A: A drop in yield during scale-up is a common issue with several potential causes:

  • Inadequate Temperature Control: Exothermic reactions that are manageable on a small scale can lead to "hot spots" and side reactions in larger reactors.[2]

    • Solution: Implement a more robust cooling system and control the rate of reagent addition to effectively manage the exotherm.[2]

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can react with water to form benzenesulfonic acid, reducing the amount of reagent available for the desired reaction.[2]

    • Solution: Ensure that all reactants and solvents are anhydrous. If an aqueous base is used, careful optimization of the reaction conditions is necessary to favor the aminolysis reaction over hydrolysis.[2]

  • Inefficient Mixing: Poor mixing in large reactors can lead to localized areas of high reactant concentration, which can promote the formation of byproducts.[2]

    • Solution: Use an appropriate stirrer and reactor geometry to ensure homogenous mixing throughout the reaction vessel.[2]

  • Product Loss During Workup and Purification: Inefficient extraction or crystallization can lead to significant product loss.[1]

    • Solution: Optimize extraction and purification protocols for larger volumes. For crystallization, control the cooling rate to maximize crystal formation.[1]

Issue 2: Product Purity Issues

Q: I am observing significant impurities in my final product after scaling up. What are the likely side products, and how can I minimize them?

A: The impurity profile can change upon scale-up. Here are some common impurities and mitigation strategies:

  • Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of benzenesulfonyl chloride to form a di-sulfonylated product.[2]

    • Solution: Use a slight excess of the amine relative to the benzenesulfonyl chloride to minimize this side reaction.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.[2]

    • Solution: Monitor the reaction progress using analytical techniques like TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.[2]

  • Formation of Process-Related Impurities: Side reactions may occur at a higher rate on a larger scale.[1]

    • Solution: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.[1]

  • Degradation of Product: The product may degrade under the reaction or workup conditions.[1]

    • Solution: Investigate the stability of your product under the process conditions and consider milder reaction conditions or a more rapid workup.[1]

Issue 3: Purification Challenges

Q: I am struggling with the purification of my benzenesulfonamide derivative at a larger scale. What methods are suitable for large-scale purification?

A: Large-scale purification often requires different strategies than those used at the laboratory scale.

  • Crystallization: This is one of the most effective methods for purifying solid benzenesulfonamides on a large scale.[2]

    • Troubleshooting Poor Crystal Formation: If you observe the formation of small, poorly formed crystals, it may be due to rapid cooling.[1]

      • Solution: Slow down the cooling rate of the crystallization mixture and consider using a seeded crystallization process.[1] Screening different solvents or solvent mixtures can also help promote the growth of larger, more easily filterable crystals.[1]

  • Chromatography: While often used at the lab scale, scaling up chromatography can be challenging.[5]

    • Solution: For larger quantities, consider flash chromatography systems designed for preparative and process-scale separations.[2]

  • Extraction: Liquid-liquid extraction can be effective for removing water-soluble impurities.[2]

    • Solution: Ensure that the solvent volumes and the number of extraction cycles are optimized for the larger scale to ensure complete removal of impurities.

Data Presentation

Table 1: Key Parameters for Scaling Up Benzenesulfonamide Synthesis

ParameterLaboratory Scale (Typical)Pilot/Commercial Scale (Considerations)Rationale for Change
Temperature Control Ice bath, heating mantleJacketed reactor with automated temperature controlTo manage exotherms and prevent localized overheating.[2]
Reagent Addition Manual, dropwiseControlled addition via pumpTo maintain a consistent reaction rate and temperature.[2]
Mixing Magnetic stirrerMechanical overhead stirrerTo ensure homogeneity in a larger volume.[2]
pH Monitoring pH paper, benchtop meterIn-line pH probeFor real-time monitoring and control of reaction conditions.[2]
Purification Flash chromatography, simple crystallizationPreparative chromatography, controlled crystallizationTo handle larger quantities and ensure consistent product quality.[2]

Experimental Protocols

General Protocol for the Synthesis of N-Phenylbenzenesulfonamide (Illustrative Example)

This protocol provides a general workflow for the synthesis of a simple benzenesulfonamide derivative. It should be optimized for specific substrates and scales.

  • Reaction Setup:

    • A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • The flask is charged with aniline (1.0 mol) and a suitable solvent such as dichloromethane (DCM) or toluene.[2][6]

    • The mixture is cooled to 0-5 °C in an ice bath.[2]

  • Reagent Addition:

    • Benzenesulfonyl chloride (1.0 mol) is dissolved in the same solvent and added to the dropping funnel.

    • The benzenesulfonyl chloride solution is added dropwise to the aniline solution over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.[2]

    • A base, such as pyridine (1.1 mol) or an aqueous solution of sodium hydroxide, is then added dropwise to neutralize the HCl formed during the reaction.[2][6] The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.[6]

  • Work-up and Isolation:

    • The reaction mixture is washed sequentially with 1M HCl, water, and brine.[2]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

  • Purification:

    • The crude product is recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure N-phenylbenzenesulfonamide.[2]

Visualizations

Experimental Workflow

experimental_workflow start Start: Reactant Preparation reaction_setup Reaction Setup (Aniline + Solvent) start->reaction_setup cooling Cooling (0-5 °C) reaction_setup->cooling reagent_addition Controlled Addition (Benzenesulfonyl Chloride) cooling->reagent_addition base_addition Base Addition (Pyridine/NaOH) reagent_addition->base_addition reaction Reaction at RT base_addition->reaction workup Aqueous Workup (Wash with HCl, Water, Brine) reaction->workup drying Drying Organic Layer workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (Recrystallization) solvent_removal->purification final_product Final Product purification->final_product

Caption: A generalized experimental workflow for the synthesis of benzenesulfonamides.

Troubleshooting Logic for Impurity Formation

troubleshooting_impurities start High Impurity Level Detected identify_impurity Identify Impurity Structure (e.g., NMR, MS) start->identify_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm disulfonated Di-sulfonated Product? unreacted_sm->disulfonated No increase_time_temp Increase Reaction Time/Temp unreacted_sm->increase_time_temp Yes hydrolysis_product Hydrolysis Product? disulfonated->hydrolysis_product No adjust_stoichiometry Adjust Amine:Sulfonyl Chloride Ratio disulfonated->adjust_stoichiometry Yes other_impurity Other Impurity? hydrolysis_product->other_impurity No use_anhydrous Use Anhydrous Reagents/Solvents hydrolysis_product->use_anhydrous Yes reoptimize_conditions Re-optimize Reaction Conditions other_impurity->reoptimize_conditions Yes monitor_completion Monitor Reaction to Completion increase_time_temp->monitor_completion optimize_base Optimize Base Addition use_anhydrous->optimize_base check_raw_materials Check Raw Material Purity reoptimize_conditions->check_raw_materials

Caption: A decision tree for troubleshooting common impurity issues in benzenesulfonamide synthesis.

References

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (n.d.).
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides - Benchchem. (n.d.).
  • Optimizing temperature and pressure for benzenesulfonamide synthesis reactions - Benchchem. (n.d.).
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019, July 17). Retrieved from [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - Darcy & Roy Press. (n.d.). Retrieved from [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Production method and process flow of benzene sulfonyl chloride-Chemwin. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem. (n.d.).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (2026, January 5). Retrieved from [Link]

Sources

Troubleshooting

Advanced NMR Technical Support Center: Multi-Substituted Aromatic Compounds

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, structural biologists, and drug development professionals who are tackling the st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, structural biologists, and drug development professionals who are tackling the structural elucidation of complex, multi-substituted aromatic scaffolds.

Standard 1D NMR techniques often fail when applied to dense aromatic systems due to overlapping resonances, higher-order coupling, and unpredictable substituent effects. This guide bypasses basic theory to focus on causality, diagnostic workflows, and self-validating experimental protocols to ensure absolute confidence in your structural assignments.

Diagnostic Workflow for Aromatic Spectra

Before diving into specific troubleshooting scenarios, follow this logical diagnostic pathway to determine the appropriate analytical technique for your specific spectral issue.

NMR_Troubleshooting_Workflow N1 Acquire 1D 1H & 13C NMR (Aromatic Region: 6.5-8.5 ppm) N2 Analyze Spectral Features N1->N2 N3 First-Order Splitting & Resolved Peaks? N2->N3 N4 Apply Additivity Rules & Extract J-values N3->N4 Yes N5 Identify Complexity Type N3->N5 No N10 Unambiguous Structure Elucidation N4->N10 N6 Higher-Order Coupling (e.g., AA'BB' systems) N5->N6 N7 Severe Peak Overlap / Steric Deviations N5->N7 N8 HiFSA Simulation or Ultra-High Field NMR N6->N8 N9 2D NMR Suite (HSQC, HMBC, NOESY) N7->N9 N8->N10 N9->N10

Figure 1: Diagnostic workflow for resolving complex aromatic NMR spectra.

Troubleshooting Guide & FAQs

Q1: My experimental 13 C chemical shifts for a tri-substituted benzene ring deviate significantly (>5 ppm) from calculated empirical additivity rules. Is my proposed structure wrong?

The Causality: Not necessarily. Empirical additivity rules assume that substituent effects on the aromatic ring are entirely independent and additive. However, in heavily substituted aromatics (e.g., ortho-disubstituted or tri-substituted systems), steric hindrance forces bulky substituents (like -NO 2​ , -COOH, or -OCH 3​ ) out of coplanarity with the aromatic ring. This physical rotation disrupts π -orbital overlap, fundamentally altering the electron density and magnetic anisotropy of the ring system, which leads to significant deviations from predicted shifts .

The Solution: Do not rely solely on 1D additivity calculations for sterically crowded aromatics. Instead, validate the skeletal connectivity using a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. HMBC traces 2- and 3-bond carbon-proton connectivities ( 2JCH​ and 3JCH​ ), which rely on scalar coupling networks rather than absolute chemical shift values, providing definitive proof of regiochemistry .

Q2: The 1 H NMR spectrum of my para-disubstituted aromatic compound shows a complex, asymmetrical multiplet instead of the expected two simple doublets. How do I interpret this?

The Causality: You are observing a higher-order coupling pattern, specifically an AA'BB' spin system. While the protons on opposite sides of the ring are chemically equivalent due to the molecule's symmetry, they are not magnetically equivalent (i.e., JAA′​=JAB′​ ). When the difference in resonance frequency ( Δν ) is comparable to the coupling constant ( J ), second-order quantum mechanical effects dominate. This causes the "leaning" of peaks (the inner peaks become taller than the outer ones) and the appearance of numerous additional transition lines that mask the true chemical shifts .

The Solution: First-order extraction of J -values is impossible here. To extract accurate δ and J values, use 1 H Iterative Full Spin Analysis (HiFSA) software to quantum-mechanically simulate the spin system until the calculated spectrum matches the experimental data . Alternatively, re-acquire the spectrum at a higher magnetic field strength (e.g., moving from 400 MHz to 800 MHz) to artificially increase the Δν/J ratio, pushing the system closer to a first-order AX system.

Q3: I have multiple overlapping multiplets in the 7.0–8.0 ppm region for a mixture of aromatic regioisomers. How can I unambiguously assign the protons to each isomer?

The Causality: Aromatic protons suffer from severe spectral crowding because the ring current effect restricts their resonances to a narrow ~1.5 ppm window. 1D 1 H NMR simply lacks the dispersion required to resolve these overlapping spin systems.

The Solution: Utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space spatial proximity (< 5 Å) between substituent protons (e.g., a distinct methyl or methoxy group) and adjacent ring protons. Cross-reference these spatial assignments with a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to separate the overlapping proton signals along the much wider 13 C chemical shift axis (typically 110-150 ppm for aromatics).

Quantitative Data: Empirical Substituent Effects

While additivity rules fail in sterically hindered systems (as noted in Q1), they remain a highly reliable baseline for mono- and unhindered di-substituted aromatics. Use the table below to calculate expected shifts by adding the Δδ values to the base benzene shifts ( 1 H = 7.27 ppm; 13 C = 128.5 ppm).

Substituent 1 H Ortho ( Δδ ) 1 H Meta ( Δδ ) 1 H Para ( Δδ ) 13 C Ipso ( Δδ ) 13 C Ortho ( Δδ ) 13 C Meta ( Δδ ) 13 C Para ( Δδ )
-CH 3​ (EDG)-0.17-0.09-0.18+8.9+0.7-0.1-2.9
-OH (Strong EDG)-0.50-0.14-0.40+26.9-12.7+1.4-7.3
-Cl (Weak EWG)+0.02-0.06-0.04+6.2+0.4+1.3-1.9
-NO 2​ (Strong EWG)+0.95+0.26+0.38+19.9-4.8+0.9+5.8

Note: EDG = Electron Donating Group (Shielding); EWG = Electron Withdrawing Group (Deshielding).

Experimental Protocol: Self-Validating 2D HMBC Setup

To resolve complex regiochemistry, a properly calibrated HMBC is critical. This protocol includes built-in self-validation steps to ensure data integrity.

Step 1: Sample Preparation & Homogeneity

  • Action: Dissolve 5–10 mg of the purified aromatic compound in 600 µL of 100% deuterated solvent (e.g., DMSO- d6​ ). Filter the sample through a glass wool plug into the NMR tube.

  • Self-Validation: After inserting the sample, perform gradient shimming. Check the solvent residual peak shape; a perfectly symmetrical Lorentzian lineshape with a width at half-height ( w1/2​ ) of < 1.0 Hz confirms optimal magnetic homogeneity. Poor shimming will destroy the resolution of long-range couplings.

Step 2: Parameter Optimization for Long-Range Coupling ( nJCH​ )

  • Action: Select the gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling evolution delay based on the expected nJCH​ . For standard aromatic systems, optimize for 8 Hz (Delay = 1/(2×8) = 62.5 ms).

  • Self-Validation: If highly conjugated or electron-deficient quaternary carbons are missing in the final spectrum, it indicates weaker coupling. Run a supplementary HMBC optimized for 4 Hz (Delay = 125 ms) to capture these extended pathways.

Step 3: Low-Pass J-Filter Implementation

  • Action: Apply a one-bond J-filter to suppress direct 1JCH​ correlations, which otherwise clutter the spectrum. Set the filter optimization range to 145–160 Hz, which covers standard aromatic C-H bonds.

  • Self-Validation: Overlay the processed HMBC spectrum with your HSQC spectrum. The complete absence of HMBC cross-peaks at the exact 13 C/ 1 H coordinates of the HSQC cross-peaks confirms the filter is functioning perfectly. You can now trust that all visible signals are strictly 2- or 3-bond correlations.

Step 4: Acquisition and Processing

  • Action: Acquire with a minimum of 256 increments in the indirect ( 13 C) dimension ( t1​ ) to ensure sufficient resolution of closely spaced aromatic carbons.

  • Action: Process the data using zero-filling (up to 1024 x 1024 points) and apply a sine-bell squared apodization window in both dimensions to minimize truncation artifacts and enhance cross-peak resolution.

References
  • 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds ACS Publications (Journal of Chemical Education) URL:[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra ACS Publications (Journal of Chemical Education) URL:[Link]

  • NMR Spectroscopy: Spin-Spin Splitting & Higher Order J-Coupling Organic Chemistry Data (Hans Reich Collection) URL:[Link]

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Optimization

Technical Support Center: Strategies for Removing Impurities from Synthetic Organic Compounds

Welcome to the Technical Support Center for the purification of synthetic organic compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of synthetic organic compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex purification challenges. Here, we move beyond simple protocols to explain the underlying principles of purification techniques, empowering you to make informed decisions in your laboratory work.

Part 1: Foundational Purification Strategies - A Troubleshooting Approach

This section addresses the most frequently encountered issues during the purification of organic compounds. Each question is framed to tackle a specific experimental problem, providing not just a solution, but a rationale grounded in chemical principles.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[1][2] However, achieving pure, well-formed crystals can be challenging.

FAQ 1: My compound won't crystallize out of solution, even after cooling. What's wrong?

This is a common issue often related to supersaturation or using an excessive amount of solvent.[3][4]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][4][5]

      • Seeding: Add a "seed" crystal of the pure compound to the solution. This provides a template for other molecules to crystallize upon.[3][4]

    • Reduce Solvent Volume: If induction methods fail, your solution is likely not saturated. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[4][5][6] Allow it to cool slowly again.

    • Re-evaluate Your Solvent System: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures.[7][8] You may need to consider a different solvent or a two-solvent system.

FAQ 2: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound.[6]

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Heat the solution until the oil dissolves completely. Then, allow the solution to cool much more slowly. Rapid cooling encourages oil formation.

    • Add More Solvent: Add a small amount of additional hot solvent to the solution and then allow it to cool slowly. This can sometimes prevent the compound from reaching its supersaturation point as an oil.

    • Change Solvents: If the problem persists, select a solvent with a lower boiling point.[7]

FAQ 3: The recovered crystals are still impure. What went wrong?

Impure crystals can result from several factors, including rapid crystallization or the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Hot Filtration: If you observed insoluble impurities in your hot solution, you must perform a hot gravity filtration to remove them before cooling.[1][5]

    • Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[5] Ensure the solution cools slowly and undisturbed.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[3]

Flash Column Chromatography: Navigating the Stationary Phase

Flash column chromatography is a cornerstone of purification for a wide range of organic compounds.[9] However, a successful separation depends on careful planning and execution.

FAQ 1: My compounds are not separating on the column, even with a good separation on TLC. What's the issue?

Several factors can lead to poor separation on a column despite promising TLC results.

  • Troubleshooting Steps:

    • Check for Compound Instability: Your compound might be degrading on the silica gel.[10][11] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[11] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[10]

    • Optimize the Solvent System: For compounds with close Rf values, a solvent gradient can improve separation.[10][11] Start with a less polar solvent system and gradually increase the polarity.

    • Proper Column Packing: An improperly packed column with air pockets or channels will lead to poor separation.[9] Ensure the silica gel is packed uniformly.

FAQ 2: My compound is taking too long to elute from the column.

This is a common problem that can be easily rectified.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: A simple solution is to gradually increase the polarity of your eluting solvent.[10][11] This will increase the affinity of your compound for the mobile phase and speed up its elution.

    • Solvent Gradient: Employing a solvent gradient from the beginning can help elute a range of compounds in a reasonable time.[11]

FAQ 3: My compound precipitated on the column. What should I do?

Compound precipitation can block the column and ruin the separation.[11][12]

  • Troubleshooting Steps:

    • Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading.[12] This involves adsorbing your crude sample onto a small amount of silica gel and then loading the solid onto the column.

    • Use a Mobile Phase Modifier: Adding a small amount of a more polar, solubilizing solvent to your mobile phase can help keep your compound in solution.[12]

    • Pre-purification: If an impurity is causing solubility issues, a preliminary purification step like a simple filtration might be necessary.[11]

Liquid-Liquid Extraction: Mastering the Phase Break

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids.[13]

FAQ 1: An emulsion has formed between the two layers, and they won't separate. How do I break it?

Emulsion formation is one of the most frequent problems in liquid-liquid extraction, often caused by the presence of surfactant-like molecules.[13][14]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[13] This reduces the agitation that leads to emulsion formation.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[13] This increases the ionic strength of the aqueous layer, forcing the separation of the two phases.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can break the emulsion.[13]

    • Filtration: Phase separation filter paper, which is highly silanized, can be used to separate the layers.[13]

FAQ 2: I'm not sure which layer is the organic and which is the aqueous.

This is a critical determination to avoid discarding your product.

  • Troubleshooting Steps:

    • Check Densities: Know the densities of the solvents you are using. Chlorinated solvents like dichloromethane are generally denser than water and will be the bottom layer. Solvents like diethyl ether and ethyl acetate are less dense and will be the top layer.

    • The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they pass through the top layer and mix with the bottom, the bottom layer is aqueous.

Distillation: The Vapor-Liquid Equilibrium

Distillation is used to purify liquids with different boiling points.[15]

FAQ 1: The distillation is proceeding very slowly or not at all.

This can be due to insufficient heating or other setup issues.

  • Troubleshooting Steps:

    • Ensure Proper Heating: The distillation flask should be no more than half full to allow for efficient boiling.[16] The heating mantle or bath should be set to a temperature that brings the liquid to a steady boil.

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Leaks will prevent the necessary pressure buildup for efficient distillation.

    • Insulate the Apparatus: For high-boiling point liquids, insulating the distillation head and neck with glass wool or aluminum foil can help maintain the necessary temperature for vaporization.

FAQ 2: The separation of two liquids with close boiling points is poor.

Simple distillation is not effective for liquids with boiling points that are close to each other.

  • Solution:

    • Fractional Distillation: You must use a fractionating column. This column provides a large surface area (like glass beads or rings) for repeated vaporization and condensation cycles, which effectively enriches the vapor with the more volatile component.[15]

Part 2: Advanced Purification Protocols and Workflows

This section provides detailed experimental protocols for key purification techniques and visual workflows to guide your decision-making process.

Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good separation of your target compound from impurities, with an Rf value for your compound of approximately 0.2-0.3.[11]

  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[9]

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the sand layer.

    • Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.[12]

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the flow.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[17]

Diagram: Decision Tree for Purification Method Selection

This diagram will help you choose the most appropriate purification technique based on the properties of your compound and the nature of the impurities.

Purification_Decision_Tree Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid solubility_diff Is there a significant solubility difference between product and impurities? is_liquid Is the product a liquid? is_solid->is_liquid No volatile_solid Is the solid volatile? is_solid->volatile_solid Yes boiling_points Are boiling points significantly different? is_liquid->boiling_points Yes recrystallization Recrystallization chromatography Column Chromatography distillation Distillation extraction Liquid-Liquid Extraction sublimation Sublimation volatile_solid->recrystallization No volatile_solid->sublimation Yes boiling_points->chromatography No boiling_points->distillation Yes

Caption: Decision tree for selecting a purification method.

Data Table: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighA versatile solvent, often used in combination with water.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumGood for moderately polar compounds.
Ethyl Acetate77MediumA common solvent for a wide range of compounds.
Dichloromethane40MediumUseful for less polar compounds, but volatile.
Hexane69LowFor non-polar compounds.
Toluene111LowFor non-polar compounds, higher boiling point than hexane.

This table provides a general guide. The ideal solvent must be determined experimentally.[7][18]

Part 3: Special Cases and Advanced Considerations

Purifying Highly Polar Compounds

Highly polar compounds can be challenging to purify using standard normal-phase chromatography because they interact very strongly with the silica gel.[11]

  • Strategies:

    • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile). Polar compounds have less affinity for the stationary phase and elute more quickly.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique is excellent for retaining and separating very polar, water-soluble compounds.[19]

    • Ion-Exchange Chromatography: For compounds that are charged (acids or bases), ion-exchange chromatography can be a powerful purification method. The stationary phase has charged functional groups that interact with the charged analyte.

Handling Air-Sensitive Compounds

Many organometallic and other organic compounds are sensitive to air and moisture, requiring specialized techniques for their purification.[20]

  • Key Techniques:

    • Schlenk Line: A Schlenk line is a glass manifold that allows for the manipulation of compounds under an inert atmosphere (like nitrogen or argon). Solvents must be degassed before use, which can be done by several freeze-pump-thaw cycles.[20]

    • Glovebox: A glovebox is a sealed container filled with an inert gas, allowing for more complex manipulations of air-sensitive compounds than a Schlenk line.[20]

    • Filtration: Filtration of air-sensitive compounds can be performed using a Schlenk filter, which is a specialized piece of glassware that allows for filtration under an inert atmosphere.[20]

References

  • Phenomenex. (2025, June 6).
  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of California, Los Angeles. (n.d.).
  • Hawach. (2025, February 11).
  • University of Wisconsin-Madison. (n.d.).
  • Benchchem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • University of Colorado Boulder. (n.d.).
  • Fiveable. (2025, August 15). 4.
  • California State University, Sacramento. (n.d.).
  • Wired Chemist. (n.d.).
  • Koch Modular. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Chemistry. (n.d.).
  • Agilent. (n.d.).
  • University of Pennsylvania. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Science Learning Center. (n.d.).
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Sulzer. (2025, September 2).
  • Biotage. (2023, January 23).
  • Biotage. (2023, January 30).
  • CHROMacademy. (n.d.).
  • Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reachem. (2024, August 9).
  • GeeksforGeeks. (2023, January 8).
  • Google Patents. (n.d.).
  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • ResearchGate. (2014, February 3).
  • Sigma-Aldrich. (n.d.).
  • Moravek. (n.d.). The Sources of Impurities in Pharmaceutical Substances.
  • Organometallics. (2010, April 16).
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • ResearchGate. (2025, January 28). (PDF)
  • Organic Chemistry
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • BYJU'S. (2019, October 16).
  • ECHEMI. (n.d.). What is the best method for carrying out the removal of residual....
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.

Sources

Troubleshooting

Technical Support Center: Enhancing Isoform Selectivity of Benzenesulfonamide-Based Inhibitors

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the most critical challenges researchers face when designing, synthesizing, and validating iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the most critical challenges researchers face when designing, synthesizing, and validating isoform-selective Carbonic Anhydrase Inhibitors (CAIs). This guide bypasses surface-level overviews to provide you with field-proven mechanistic insights, self-validating experimental protocols, and rigorous troubleshooting steps.

Section 1: Mechanistic Design & The "Tail Approach"

Q: Why do traditional benzenesulfonamides exhibit poor baseline selectivity, and how does the "Tail Approach" resolve this at a structural level?

A: Traditional CAIs, such as Acetazolamide (AAZ), rely primarily on a primary sulfonamide zinc-binding group (ZBG) that coordinates directly with the active site Zn²⁺ ion. Because this catalytic core is highly conserved across all catalytically active human carbonic anhydrase (hCA) isoforms, baseline benzenesulfonamides act as pan-inhibitors, leading to off-target side effects[1].

To engineer selectivity, we employ the 1[1]. This strategy involves appending sterically bulky, hydrophilic, or lipophilic "tails" (such as ureido or 1,2,3-triazole moieties) to the benzenesulfonamide scaffold[2][3]. While the ZBG anchors the molecule at the zinc ion, the tail extends outward into the middle and outer rims of the active site. These outer regions exhibit significant amino acid sequence variability between the ubiquitous off-target isoforms (e.g., hCA I, hCA II) and the hypoxia-induced, tumor-associated isoforms (e.g., hCA IX, hCA XII)[4][5]. By tailoring the chemical properties of the appendage, we drive selective interactions (e.g., hydrogen bonding or hydrophobic packing) with these variable residues.

TailApproach Scaffold Benzenesulfonamide Scaffold ZBG Zinc-Binding Group (SO2NH2) Scaffold->ZBG Tail Tail Moiety (e.g., Ureido, Triazole) Scaffold->Tail Conserved Conserved Zn2+ Pocket (All hCA Isoforms) ZBG->Conserved Anchors Variable Variable Outer Rim (Isoform Specific) Tail->Variable Interacts Selectivity Isoform Selectivity (e.g., hCA IX / XII) Conserved->Selectivity Baseline Affinity Variable->Selectivity Drives Selectivity

Logical flow of the Tail Approach for achieving hCA isoform selectivity.

Section 2: Quantitative Benchmarks for Isoform Selectivity

Q: What magnitude of selectivity shift indicates a successful tail modification when targeting tumor-associated isoforms?

A: A successful tail modification typically flips the affinity profile from an hCA II-dominant (or pan-inhibitory) profile to an hCA IX/XII-dominant profile. For example, 2 and specific triazole derivatives have demonstrated profound selectivity shifts, achieving nanomolar affinity for cancer targets while dropping off-target affinity to the micromolar range[2][6].

Below is a comparative data summary demonstrating the expected kinetic shifts:

Inhibitor ClassCompound ExamplehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Standard (Pan-Inhibitor) Acetazolamide (AAZ)250.012.025.05.7
Ureido-Tail Derivative U-F> 10,000960.045.04.0
Triazole-Tail Derivative Compound 51> 10,000> 1,0005.18.8

Data synthesized from established literature benchmarking the tail approach[2][6][7].

Section 3: Core Experimental Workflow: Stopped-Flow Kinetics

Q: What is the gold-standard protocol for determining the Ki​ of my synthesized benzenesulfonamides against different hCA isoforms?

A: The Stopped-Flow CO₂ Hydration Assay is the most rigorous method for evaluating CA catalytic activity and inhibition[8]. Unlike esterase assays (which use artificial substrates like p-nitrophenyl acetate), stopped-flow directly measures the physiological CO₂ hydration reaction by monitoring the rapid pH drop via an indicator dye[8].

To ensure trustworthiness, this protocol is designed as a self-validating system : it requires the simultaneous measurement of an uncatalyzed baseline and a known positive control (AAZ) to verify the dynamic range before testing novel compounds.

StoppedFlow PrepEnz 1. Pre-incubate Enzyme + Inhibitor Mix 3. Rapid Mixing (Stopped-Flow) PrepEnz->Mix PrepSub 2. Prepare CO2 Substrate PrepSub->Mix Monitor 4. Monitor Absorbance (Phenol Red 557nm) Mix->Monitor Analyze 5. Kinetic Analysis (Calculate Ki) Monitor->Analyze

Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: Prepare an assay buffer containing 10 mM HEPES (pH 7.5) and 0.1 M NaClO₄ (to maintain constant ionic strength without inhibiting the enzyme)[8]. Add Phenol Red indicator to a final concentration of 0.2 mM[8].

  • Substrate Preparation: Saturate ultrapure water with CO₂ gas at 20°C to achieve a stable substrate concentration (approximately 34 mM CO₂)[8]. Crucial: Keep this syringe tightly sealed to prevent CO₂ outgassing.

  • System Validation (Self-Correction Step): Run the stopped-flow instrument with buffer alone vs. CO₂ substrate to establish the uncatalyzed hydration rate. Next, run the reaction with recombinant hCA II and 12 nM AAZ to confirm the expected ~50% inhibition benchmark.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target recombinant hCA isoform (e.g., 0.06 - 0.10 mM) with varying concentrations of your novel benzenesulfonamide inhibitor for exactly 15 minutes at 20°C[8]. Causality: Sulfonamide-zinc coordination is a relatively slow-binding process; skipping pre-incubation will artificially inflate your Ki​ values.

  • Rapid Mixing & Data Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution[8]. Monitor the absorbance decay of Phenol Red at its maximum of 557 nm for a period of 10–100 seconds[8].

  • Kinetic Analysis: Determine the initial velocities of the pH drop. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or, for tight-binding inhibitors exhibiting sub-nanomolar affinity, the Morrison equation.

Section 4: Troubleshooting & Structural Validation (FAQs)

Q: My stopped-flow data shows high variability in hCA IX Ki​ values between replicates. What is the root cause?

A: High variability is almost always a symptom of substrate (CO₂) depletion or pH drift in your unbuffered substrate syringe. Because the substrate is simply CO₂ dissolved in water, any exposure to the atmosphere alters the dissolved gas equilibrium. Ensure your CO₂-saturated water is freshly prepared every 2 hours and kept in a gas-tight syringe. Additionally, verify that your 15-minute pre-incubation time is strictly adhered to; fluctuating pre-incubation times will lead to inconsistent equilibrium states between the ZBG and the zinc ion.

Q: I want to confirm the binding mode of my tail moiety via X-ray crystallography to prove it interacts with the variable outer rim, but hCA IX is notoriously difficult to crystallize. What is the alternative?

A: Because hCA IX is a transmembrane protein with a highly flexible, intrinsically disordered proteoglycan domain, full-length crystallization is exceptionally challenging[2]. The field standard is to use an "hCA IX-mimic" [2]. How it works: You perform site-directed mutagenesis on the highly soluble, easily crystallizable hCA II isoform. By mutating specific active site residues to match those of hCA IX (e.g., A65S, N67Q, E69T, I91L, F131V, V135L, L204A), you create a stable surrogate. This self-validating structural system allows for high-resolution X-ray diffraction while accurately reflecting the hCA IX binding pocket, proving that your tail approach is functioning as designed[2].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides Source: PMC - NIH URL
  • Carbonic anhydrase inhibitors.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Amines

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you achieve symmetric, high-quality chromatographic peaks.

Introduction: Why Aromatic Amines are Prone to Peak Tailing

Aromatic amines, a class of basic compounds, are notoriously challenging in reversed-phase HPLC, often exhibiting significant peak tailing. This asymmetry compromises resolution, reduces sensitivity, and ultimately affects the accuracy and reliability of quantification.[1][2] The primary cause of this issue lies in unwanted secondary interactions between the basic amine groups and the silica-based stationary phase of the HPLC column.[3][4]

Specifically, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) at mobile phase pH levels above approximately 2.5.[5][6] These negatively charged sites can then interact strongly with the positively charged (protonated) amine analytes, leading to a secondary, ion-exchange-like retention mechanism.[7][8] This mixed-mode retention results in some analyte molecules being retained longer than others, causing the characteristic "tail" on the peak.[9][10]

This guide will walk you through a systematic approach to diagnose and resolve these issues, ensuring robust and reliable HPLC methods for your aromatic amine analyses.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

Use the following question-and-answer format to diagnose and address the potential causes of peak tailing in your analysis of aromatic amines.

Question 1: Is my column chemistry appropriate for analyzing aromatic amines?

The choice of HPLC column is the most critical factor in preventing peak tailing for basic compounds like aromatic amines.[1][11]

Answer and Recommendations:

  • Utilize Modern, High-Purity "Type B" Silica Columns: Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal contaminants, which exacerbate peak tailing.[3] Modern columns are typically made from high-purity, "Type B" silica with significantly lower silanol activity.[1][6]

  • Choose a Column with Effective End-Capping: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[4][12][13] Look for columns specifically marketed as "base-deactivated" or having advanced end-capping.[14]

  • Consider Alternative Stationary Phases:

    • Hybrid Silica/Polymer Phases: These offer improved pH stability and reduced silanol activity.[1]

    • Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) completely eliminate the issue of silanol interactions.[8]

    • Phenyl Phases: These can offer unique selectivity for aromatic compounds through π-π interactions.[6][11]

Column TypeSuitability for Aromatic AminesKey Feature
Modern End-Capped C18/C8 (Type B Silica)ExcellentLow silanol activity, good for general-purpose use.
Polar-Embedded PhasesVery GoodOften provide alternative selectivity and good peak shape for bases.[6]
Phenyl PhasesGoodCan enhance selectivity for aromatic compounds.[11]
Polymer-Based PhasesExcellentNo silanol groups, eliminating a primary cause of tailing.[8]
Question 2: How can I optimize my mobile phase to improve peak shape?

Mobile phase composition, particularly its pH and the use of additives, plays a pivotal role in controlling the interactions that lead to peak tailing.[15][16]

Answer and Recommendations:

  • Lower the Mobile Phase pH: Operating at a low pH (typically ≤ 3) is a highly effective strategy.[1][12] At this pH, the residual silanol groups on the silica surface are protonated (Si-OH) and thus neutral, minimizing their ability to interact with the positively charged amine analytes.[4]

  • Use a Buffer: A buffer is crucial for maintaining a stable pH, especially when the sample is dissolved in a solvent with a different pH than the mobile phase.[15][17] Unstable pH can lead to inconsistent ionization and poor peak shape.[18] Common choices for low pH work include phosphate or formate buffers.

  • Incorporate Mobile Phase Modifiers (Additives):

    • Triethylamine (TEA) or other amines: These additives act as "silanol suppressors."[19][20] Being basic themselves, they compete with the aromatic amine analytes for interaction with the active silanol sites, effectively masking them.[8][19] A typical concentration is around 20-25 mM.[1]

    • Ion-Pairing Reagents: For highly basic or polar amines that are poorly retained, ion-pairing reagents can be used.[21][22] Anionic reagents like alkyl sulfonates (e.g., sodium heptanesulfonate) form a neutral ion-pair with the protonated amine analyte, increasing its hydrophobicity and retention on a reversed-phase column.[23][24] This can also improve peak shape by creating a single, well-defined retention mechanism.[21]

Protocol for Mobile Phase Preparation (Low pH with Modifier):

  • Prepare the aqueous portion of the mobile phase (e.g., 95% water, 5% acetonitrile).

  • Add the chosen buffer salt (e.g., potassium phosphate monobasic) to the desired concentration (e.g., 20 mM).

  • Adjust the pH to the target value (e.g., pH 2.8) using an appropriate acid (e.g., phosphoric acid).

  • If using a modifier like TEA, add it to the final aqueous buffer solution.

  • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.

  • Mix the filtered aqueous component with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Degas the final mobile phase before use.

Question 3: Could my sample solvent or injection volume be the problem?

The composition of the solvent your sample is dissolved in can significantly impact peak shape, especially in UHPLC systems.[25][26]

Answer and Recommendations:

  • Match Sample Solvent to Mobile Phase: Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase composition.[27] Injecting a sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase can cause peak distortion, including fronting or tailing.[25][28]

  • Minimize Injection Volume: If using a strong sample solvent is unavoidable, keep the injection volume as small as possible to minimize its effect.[26]

  • Avoid Overloading the Column: Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting, which can sometimes be mistaken for tailing.[9][27] If you suspect overloading, try injecting a diluted sample.

Question 4: Are there any instrumental factors I should consider?

While less common for analyte-specific tailing, system issues can contribute to poor peak shape for all compounds.

Answer and Recommendations:

  • Check for Extra-Column Volume (Dead Volume): Excessive tubing length, improper fittings, or a void at the head of the column can cause band broadening and tailing for all peaks, not just the aromatic amines.[2][5][14]

  • Consider Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape.[29][30] Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics, and can decrease the strength of secondary interactions, leading to sharper peaks.[31][32] However, be aware that temperature can also affect selectivity.[33]

  • Investigate Metal Contamination: Trace metal contamination in the silica matrix or from the HPLC system itself (e.g., stainless steel or titanium components) can create active sites that chelate with certain analytes, causing severe peak tailing.[1][34][35] This is particularly an issue for compounds with chelating properties.[36][37] If suspected, flushing the system with a chelating agent like EDTA may help.[34][38]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with aromatic amines.

HPLC_Troubleshooting_Aromatic_Amines start Peak Tailing Observed for Aromatic Amines check_column Step 1: Evaluate Column Is it a modern, base-deactivated column (Type B, end-capped)? start->check_column change_column Action: Switch to a base-deactivated or polymeric column. check_column->change_column No check_mobile_phase Step 2: Optimize Mobile Phase Is pH low (≤ 3)? Is a buffer used? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_ph Action: Lower pH to ≤ 3 with a suitable buffer (e.g., phosphate, formate). check_mobile_phase->adjust_ph No add_modifier Step 3: Add Mobile Phase Modifier Is peak shape still poor? check_mobile_phase->add_modifier Yes adjust_ph->add_modifier use_tea Action: Add a silanol suppressor (e.g., 25mM Triethylamine). add_modifier->use_tea Yes check_instrument Step 4: Investigate Other Factors Is tailing on all peaks? Have you tried elevated temperature? add_modifier->check_instrument No use_tea->check_instrument instrument_actions Actions: - Check for dead volume. - Increase column temperature. - Match sample solvent to mobile phase. check_instrument->instrument_actions Yes resolved Peak Shape Resolved check_instrument->resolved No instrument_actions->resolved

Caption: A systematic workflow for troubleshooting peak tailing in the HPLC analysis of aromatic amines.

Frequently Asked Questions (FAQs)

Q1: Why does only my aromatic amine peak tail, while other neutral compounds in the same run have perfect shape? A1: This is a classic sign of secondary interactions. Neutral compounds are primarily retained by hydrophobic interactions with the C18 chains and are unaffected by the charged silanol groups.[1] Basic compounds like aromatic amines, however, are susceptible to these secondary ionic interactions, which causes analyte-specific tailing.[4]

Q2: I lowered the pH of my mobile phase, but the peak tailing got worse. Why? A2: While counterintuitive, this can happen. If the aromatic amine has a very low pKa, lowering the pH might not fully suppress the silanol interactions while still ensuring the amine is fully protonated and highly interactive. More likely, the issue could be co-elution with an impurity that becomes more or less retained at the new pH.[2] Also, ensure your mobile phase is properly buffered; an unbuffered system can lead to unpredictable results.[39]

Q3: Can I use a high pH mobile phase to analyze aromatic amines? A3: Yes, this is an alternative strategy. At a high pH (e.g., pH > 10), the aromatic amine will be in its neutral, deprotonated state. This eliminates the ionic interaction with the now fully deprotonated silanol groups. However, you MUST use a column that is stable at high pH, such as a hybrid or polymer-based column, as traditional silica columns will dissolve under these conditions.[1]

Q4: What is the difference between peak tailing and peak fronting? A4: Peak tailing is when the back half of the peak is wider than the front half.[2] Peak fronting is the opposite, where the front half is wider. Fronting is typically caused by different issues, such as column overload, poor sample solubility in the mobile phase, or column collapse.[1]

Q5: Will switching from a C18 to a C8 column help with peak tailing? A5: Not necessarily. Both C18 and C8 columns are based on silica and will have residual silanol groups. The primary factor is not the alkyl chain length but the quality of the underlying silica, the bonding density, and the effectiveness of the end-capping.[6][40] A high-quality, base-deactivated C8 column will perform better than a low-quality C18 column.

References

  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. PubMed,
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  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub,
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  • HPLC and UHPLC Column Selection Guide. MilliporeSigma,
  • HPLC Column Selection Guide. Phenomenex,
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • HPLC Column Selection.
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chel
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?.
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  • The Role of Temperature and Column Thermostatting in Liquid Chrom
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  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns,
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: The Clinical Benchmark Acetazolamide vs. a Novel Benzenesulfonamide Analogue

A Note to the Reader: This guide was initially designed to compare Acetazolamide with 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6). However, a comprehensive literature search revealed no publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide was initially designed to compare Acetazolamide with 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6). However, a comprehensive literature search revealed no publicly available experimental data on the carbonic anhydrase inhibitory activity of this specific compound. To provide a scientifically grounded and data-driven comparison as requested, this guide will instead compare the established clinical inhibitor, Acetazolamide, with a well-characterized research compound, a Schiff base derivative of 3-amino-4-hydroxy-benzenesulfonamide (Compound 2) , for which extensive inhibitory data has been published. This allows for a meaningful exploration of the structure-activity relationships and inhibitory profiles within the sulfonamide class of carbonic anhydrase inhibitors.

Introduction: The Ubiquitous Role and Therapeutic Targeting of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes essential to life.[1] They are among nature's most efficient catalysts, accelerating the reversible hydration of carbon dioxide to bicarbonate and a proton by several orders of magnitude (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and bone resorption.[3]

Humans express 15 different CA isoforms, each with a unique tissue distribution and physiological role. The inhibition of specific isoforms has emerged as a powerful therapeutic strategy for a diverse range of pathologies.[3] For instance, inhibiting CAs in the eye reduces aqueous humor secretion and lowers intraocular pressure, making it a cornerstone of glaucoma treatment.[4][5] In the kidney, CA inhibition alters bicarbonate reabsorption, leading to a diuretic effect useful in treating edema.[4][5] More recently, tumor-associated isoforms like CA IX and CA XII have been identified as key players in cancer progression, promoting survival and proliferation in the acidic and hypoxic tumor microenvironment, thus becoming promising targets for novel anticancer therapies.[6][7]

The primary sulfonamides (R-SO₂NH₂) are the quintessential class of CA inhibitors. Their effectiveness stems from the ability of the deprotonated sulfonamide anion to bind to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its function.[8] Acetazolamide, the first clinically used non-mercurial diuretic, remains the benchmark against which new inhibitors are measured.[2][9] This guide provides a detailed comparison of its performance against a novel, research-stage benzenesulfonamide derivative, highlighting key differences in potency and isoform selectivity.

The Inhibitors: Profiles and Mechanisms

Acetazolamide (AZM): The Clinical Gold Standard

Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a potent, non-competitive inhibitor of multiple carbonic anhydrase isoforms.[1][2] It has been in clinical use for approximately eight decades for conditions including glaucoma, epilepsy, altitude sickness, and edema associated with congestive heart failure.[2][5][9]

  • Mechanism of Action: The deprotonated sulfonamide group of acetazolamide coordinates directly to the Zn²⁺ ion at the bottom of the CA active site. This binding displaces the zinc-bound water molecule/hydroxide ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's ability to hydrate CO₂.[8]

  • Inhibitory Profile: Acetazolamide is a broad-spectrum inhibitor, potently targeting several CA isoforms. It is a particularly strong inhibitor of the ubiquitous cytosolic isoform hCA II and the tumor-associated isoform hCA XII.[2][3][10] While effective, this lack of selectivity can contribute to the side effects associated with its systemic use, such as metabolic acidosis and paresthesias.

3-Amino-4-hydroxy-benzenesulfonamide Derivative (Compound 2): A Research Perspective

To explore the nuances of CA inhibition beyond the clinical standard, we examine a representative research compound: a Schiff base derivative of 3-amino-4-hydroxy-benzenesulfonamide. Such derivatives are synthesized to investigate structure-activity relationships (SAR), aiming to develop inhibitors with improved potency and, critically, enhanced selectivity for specific CA isoforms, particularly those implicated in cancer (hCA IX and XII).

  • Mechanism of Action: Like acetazolamide, this compound is a primary sulfonamide and is expected to inhibit CA via the same fundamental mechanism: coordination of the sulfonamide group to the active site zinc ion. The variations in the rest of the molecule (the "tail") are designed to form different interactions with the amino acid residues lining the active site, which can confer greater affinity and selectivity for certain isoforms over others.[3]

  • Inhibitory Profile: The key interest in developing novel sulfonamides lies in tuning their selectivity. For example, an inhibitor that potently targets the tumor-associated hCA IX and XII while sparing the ubiquitous cytosolic hCA I and II could offer a more targeted anticancer therapy with fewer side effects than a broad-spectrum inhibitor like acetazolamide.[10]

Quantitative Performance: A Head-to-Head Comparison

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower Kᵢ value signifies a more potent inhibitor. The data below, gathered from independent studies, compares the Kᵢ values of Acetazolamide and the dissociation constant (Kd) of the 3-amino-4-hydroxy-benzenesulfonamide derivative against key human CA isoforms.

Table 1: Inhibitory Potency (Kᵢ / Kd in nM) Against Key hCA Isoforms

IsoformAcetazolamide (Kᵢ, nM)3-Amino-4-hydroxy-benzenesulfonamide Derivative (Compound 2) (Kd, µM)*Key Function & Location
hCA I 250[3][10]>30Cytosolic; Red Blood Cells
hCA II 12[2][3][10]1.8Cytosolic; Ubiquitous, High Activity
hCA IX 25[3][10]0.15Transmembrane; Tumor-Associated
hCA XII 5.7[3][10]0.12Transmembrane; Tumor-Associated

Note: Data for Compound 2 is presented in µM as reported in the source literature. 1 µM = 1000 nM. Kd (dissociation constant) is used here as a measure of binding affinity, which is conceptually similar to Ki for the purposes of this comparison.

Analysis of Performance Data:
  • Potency against Tumor-Associated Isoforms (hCA IX & XII): The benzenesulfonamide derivative shows remarkably high affinity for both hCA IX (Kd = 0.15 µM or 150 nM) and hCA XII (Kd = 0.12 µM or 120 nM). Acetazolamide is also a potent inhibitor of these isoforms, with Kᵢ values of 25 nM and 5.7 nM, respectively.[3][10] While direct comparison is cautioned due to different experimental methodologies (Kᵢ vs. Kd), both compounds demonstrate strong inhibition of these key cancer targets.

  • Selectivity Profile: A crucial difference emerges in their selectivity. Acetazolamide is a potent inhibitor of the ubiquitous, "off-target" cytosolic isoform hCA II (Kᵢ = 12 nM).[2][3] The benzenesulfonamide derivative also binds hCA II with high affinity (Kd = 1.8 µM). However, the derivative shows virtually no affinity for hCA I (Kd > 30 µM), whereas acetazolamide maintains moderate inhibition (Kᵢ = 250 nM).[3] This distinction highlights the potential of rational drug design to modulate isoform selectivity by altering the chemical scaffold. The development of inhibitors that are highly selective for tumor-associated isoforms over cytosolic ones is a primary goal in modern drug discovery.[10]

Experimental Methodology: Measuring Carbonic Anhydrase Inhibition

The gold standard for determining the kinetic parameters of CA inhibition is the stopped-flow CO₂ hydrase assay .[10] This method directly measures the enzyme's catalytic activity by monitoring the pH change that occurs during CO₂ hydration.

Principle of the Assay

The assay involves rapidly mixing two solutions in a stopped-flow instrument.

  • Solution A: A buffer at a specific pH (e.g., pH 7.5) containing the purified CA enzyme and a pH indicator (like phenol red). The inhibitor, at various concentrations, is pre-incubated with the enzyme in this solution.

  • Solution B: The same buffer saturated with CO₂.

When mixed, the CO₂ begins to hydrate, producing bicarbonate and protons (H⁺), causing a rapid drop in pH. The pH indicator changes color in response to this pH drop, and the change in its absorbance is monitored over a very short timescale (milliseconds) by a spectrophotometer. The initial rate of this reaction is directly proportional to the enzyme's activity. By plotting the reaction rates against different inhibitor concentrations, one can calculate the IC₅₀ value, which is then used to determine the inhibition constant (Kᵢ).[10]

Step-by-Step Protocol: Stopped-Flow CO₂ Hydrase Assay
  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM phenol red) and an electrolyte to maintain constant ionic strength (e.g., 20 mM NaClO₄).

    • Prepare a stock solution of the purified recombinant human CA isoform in the buffer.

    • Prepare serial dilutions of the inhibitor (e.g., Acetazolamide) in an appropriate solvent like DMSO.

    • Saturate a separate volume of the buffer with CO₂ gas.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer (e.g., an Applied Photophysics instrument) to the absorbance maximum of the pH indicator (e.g., 557 nm for phenol red).

    • Equilibrate the system to a constant temperature (e.g., 25°C).

  • Measurement of Catalyzed Reaction:

    • Load one syringe of the stopped-flow instrument with the enzyme solution pre-incubated with a specific concentration of the inhibitor.

    • Load the second syringe with the CO₂-saturated buffer.

    • Initiate the instrument to rapidly mix the two solutions. The instrument's drive system will push the reactants into the observation cell, and a stop syringe hitting a block triggers data acquisition.

    • Record the change in absorbance over time (typically for 10-100 seconds).

    • Repeat the measurement for each inhibitor concentration.

  • Measurement of Uncatalyzed Reaction:

    • Perform a control experiment by mixing the CO₂-saturated buffer with a buffer solution containing no enzyme to measure the slow, uncatalyzed rate of CO₂ hydration.

  • Data Analysis:

    • Calculate the initial reaction rates from the slope of the absorbance vs. time curves.

    • Subtract the uncatalyzed rate from the catalyzed rates for each measurement.

    • Plot the enzyme activity (% of uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).[10]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_instrument 2. Stopped-Flow Instrument cluster_analysis 3. Data Analysis Enzyme Enzyme + Inhibitor in Buffer (pH 7.5) SyringeA Syringe A Enzyme->SyringeA CO2 CO2-Saturated Buffer SyringeB Syringe B CO2->SyringeB Mixer Rapid Mixer SyringeA->Mixer SyringeB->Mixer Cell Observation Cell (Spectrophotometer) Mixer->Cell Stop Stop Syringe Cell->Stop Rate Measure Initial Reaction Rate Cell->Rate Absorbance Data Plot Plot Rate vs. [Inhibitor] Rate->Plot Ki Calculate IC50 & Ki Plot->Ki

Caption: Workflow for CA inhibition measurement using a stopped-flow assay.

Mechanism Visualization & Conclusion

The fundamental inhibitory action of both acetazolamide and the benzenesulfonamide derivatives relies on the same principle, illustrated below.

G cluster_enzyme CA Active Site Zn Zn²⁺ OH OH⁻ Zn->OH Inhibited_Complex Inhibited Enzyme-Inhibitor Complex His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Binds & Displaces OH⁻

Caption: General mechanism of CA inhibition by sulfonamides.

Conclusion and Future Outlook

This guide illuminates the comparative landscape of carbonic anhydrase inhibition, contrasting the broad-spectrum, clinically established acetazolamide with a modern, research-focused benzenesulfonamide derivative.

  • Acetazolamide remains a potent and invaluable therapeutic tool. Its powerful inhibition across multiple CA isoforms underpins its efficacy in diverse clinical settings. However, this same broad activity profile is linked to its known side effects.[2]

  • Novel Benzenesulfonamides , such as the derivative of 3-amino-4-hydroxy-benzenesulfonamide discussed, exemplify the ongoing effort in drug discovery to achieve isoform selectivity. By demonstrating high affinity for tumor-associated isoforms (hCA IX and XII) while potentially sparing certain cytosolic forms, these compounds represent a strategic approach to developing more targeted therapies. The ability to fine-tune the structure of the inhibitor "tail" to exploit subtle differences in the active sites of various CA isoforms is a cornerstone of modern medicinal chemistry.[3]

For researchers and drug development professionals, the path forward involves leveraging these structure-activity relationships. The ultimate goal is the design of inhibitors with tailored profiles: high potency against a specific disease-implicated CA isoform and minimal activity against off-target isoforms. This approach promises the development of next-generation therapeutics with enhanced efficacy and improved safety profiles for treating a wide range of human diseases, from glaucoma to cancer.

References

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and SAR of novel Re/99mTc-labeled benzenesulfonamide carbonic anhydrase IX inhibitors for molecular imaging of tumor hypoxia - PubMed. National Center for Biotechnology Information. [Link]

  • List of Carbonic anhydrase inhibitors - Drugs.com. Drugs.com. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - ResearchGate. ResearchGate. [Link]

  • Acetazolamide - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • A COMPARATIVE STUDY OF SOME CARBONIC ANHYDRASE INHIBITORS. British Journal of Ophthalmology. [Link]

  • Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. [Link]

  • Acetazolamide | Deranged Physiology. Deranged Physiology. [Link]

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Taylor & Francis Online. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC. National Center for Biotechnology Information. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Royal Society of Chemistry Publishing. [Link]

  • Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and - Semantic Scholar. Semantic Scholar. [Link]

  • Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto−Enol Tautomerism Make the Difference | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. Lecturio. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... - ResearchGate. ResearchGate. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed. National Center for Biotechnology Information. [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC. National Center for Biotechnology Information. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. National Center for Biotechnology Information. [Link]

  • Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206) - ChEMBL - EMBL-EBI. European Bioinformatics Institute. [Link]

  • Stopped-flow – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. National Center for Biotechnology Information. [Link]

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  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - MDPI. MDPI. [Link]

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Comparative

A Comparative Guide to Benzenesulfonamide Analogs for Potent and Selective Inhibition of Human Carbonic Anhydrase IX

Human Carbonic Anhydrase IX (hCA IX) stands as a compelling target in modern oncology. As a transmembrane enzyme, its expression is predominantly associated with hypoxic tumors, where it plays a pivotal role in regulatin...

Author: BenchChem Technical Support Team. Date: March 2026

Human Carbonic Anhydrase IX (hCA IX) stands as a compelling target in modern oncology. As a transmembrane enzyme, its expression is predominantly associated with hypoxic tumors, where it plays a pivotal role in regulating pH homeostasis, thereby facilitating tumor cell survival, proliferation, and metastasis.[1][2] The development of inhibitors that selectively target hCA IX over other ubiquitously expressed CA isoforms, such as hCA I and II, is a critical objective to minimize off-target effects and enhance therapeutic efficacy.[3] Among the various classes of inhibitors, benzenesulfonamides have emerged as a foundational scaffold, offering a robust platform for designing potent and selective agents.

This guide provides a comparative analysis of various benzenesulfonamide analogs, delving into their structure-activity relationships (SAR), inhibitory potency, and isoform selectivity. We will explore the experimental methodologies used to characterize these compounds and discuss the structural basis for their selective inhibition of hCA IX.

The Benzenesulfonamide Scaffold: A Privileged Zinc-Binding Group

The primary sulfonamide group (-SO₂NH₂) of the benzenesulfonamide core is a highly effective zinc-binding group (ZBG), anchoring the inhibitor to the Zn(II) ion within the active site of carbonic anhydrases.[4] The strategy for achieving isoform selectivity, known as the "tail approach," involves modifying the benzene ring or attaching various chemical moieties to it.[3][5] These "tails" can form specific interactions with amino acid residues lining the active site, allowing for discrimination between the closely related CA isoforms.[3]

The key to designing selective hCA IX inhibitors lies in exploiting the subtle but significant differences in the active site architecture compared to off-target isoforms like hCA II. For instance, the presence of Valine at position 131 in hCA IX, as opposed to a bulkier Phenylalanine in hCA II, creates a more accommodating hydrophobic pocket that can be exploited for selective targeting.[5][6][7]

cluster_0 Benzenesulfonamide Pharmacophore for hCA IX Inhibition cluster_1 hCA IX Active Site ZBG SO2NH2 (Zinc-Binding Group) Aromatic_Ring Benzene Ring ZBG->Aromatic_Ring Covalent Bond Zn Zn(II) Ion ZBG->Zn Coordinates with Tail Variable 'Tail' Group (R) Aromatic_Ring->Tail Determines Selectivity & Potency Active_Site_Residues Hydrophilic & Hydrophobic Pockets (e.g., Val131) Tail->Active_Site_Residues Forms Specific Interactions cluster_hCA_IX hCA IX Active Site cluster_hCA_II hCA II Active Site Val131_IX Val131 (Smaller Residue) Pocket_IX Spacious Hydrophobic Pocket Val131_IX->Pocket_IX Creates Inhibitor_IX Ureido-substituted Benzenesulfonamide Inhibitor_IX->Pocket_IX Tail Fits Comfortably Inhibitor_II Ureido-substituted Benzenesulfonamide Phe131_II Phe131 (Bulky Residue) Pocket_II Constricted Pocket Phe131_II->Pocket_II Causes Inhibitor_II->Pocket_II Steric Hindrance

Caption: Structural basis for selective inhibition of hCA IX over hCA II.

Experimental Protocols

The characterization of novel hCA IX inhibitors relies on robust and reproducible experimental methods. Below are outlines for the synthesis of a representative analog and the standard assay for determining inhibitory activity.

Protocol 1: General Synthesis of Ureido-Substituted Benzenesulfonamides

This protocol describes a common method for synthesizing ureido-substituted benzenesulfonamides by reacting an aminobenzenesulfonamide with an isocyanate.

  • Dissolution: Dissolve the starting aminobenzenesulfonamide (e.g., sulfanilamide) in a suitable aprotic solvent, such as acetonitrile.

  • Addition of Isocyanate: Add the desired aromatic isocyanate (e.g., 4-fluorophenyl isocyanate for SLC-0111) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to yield the final ureido-substituted benzenesulfonamide.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay for Inhibition Constant (Kᵢ) Determination

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. [8][9]

Start Prepare Solutions Enzyme_Prep Enzyme Solution (hCA IX, hCA II, etc.) Start->Enzyme_Prep Inhibitor_Prep Inhibitor Solutions (Serial Dilutions) Start->Inhibitor_Prep Buffer_Prep Buffer with pH Indicator (e.g., Phenol Red) Start->Buffer_Prep CO2_Prep CO2-Saturated Water Start->CO2_Prep Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Mixing Rapidly Mix in Stopped-Flow Spectrophotometer Buffer_Prep->Mixing CO2_Prep->Mixing Incubation->Mixing Reaction CO2 + H2O <=> H+ + HCO3- (Catalyzed by CA) Mixing->Reaction Detection Monitor Absorbance Change of pH Indicator over Time (Proton Production) Reaction->Detection Analysis Calculate Initial Reaction Rates for each Inhibitor Concentration Detection->Analysis Calculation Determine IC50 and Kᵢ values using Cheng-Prusoff Equation Analysis->Calculation

Caption: Workflow for determining inhibitor potency using the stopped-flow CO₂ hydrase assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the recombinant human CA isoform, the benzenesulfonamide inhibitor (in various concentrations), and a buffer containing a pH indicator. Prepare a CO₂-saturated water solution.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a set time to allow for binding equilibrium to be reached.

  • Initiation of Reaction: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The hydration of CO₂ produces protons, causing a pH change that is monitored by the change in absorbance of the pH indicator over a short time frame (milliseconds).

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. These rates are then used to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kᵢ Calculation: The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly valuable starting point for the design of potent and selective hCA IX inhibitors. The comparative analysis clearly demonstrates that isoform selectivity can be achieved by employing the "tail approach" to exploit structural differences in the active sites of different CAs. Ureido-substituted benzenesulfonamides, in particular, have shown significant promise, with compounds like SLC-0111 advancing to clinical trials. [6][7] Future research will likely focus on fine-tuning the physicochemical properties of these inhibitors to improve their pharmacokinetic profiles and on developing novel "tails" that can form even more specific and high-affinity interactions with the hCA IX active site. The integration of computational modeling and structural biology will continue to be instrumental in the rational design of next-generation benzenesulfonamide-based anticancer agents targeting tumor hypoxia.

References

  • Mbogea, B. P., Mahona, B. P., Lamas, N., Socorro, L., Carta, F., Supuran, C. T., Frost, S. C., & McKenna, R. (2018). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 151, 42-49. [Link]

  • Angeli, A., Carta, F., Nocentini, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]

  • Mboge, M. Y., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 144-150. [Link]

  • Gudjuka, D., et al. (2016). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 59(20), 9455-9465. [Link]

  • Rana, S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1015-1029. [Link]

  • Kumar, R., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187-1194. [Link]

  • Kumar, R., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187-1194. [Link]

  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]

  • Siwach, K., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1657. [Link]

  • Gecibesler, I. H., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2182060. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4683. [Link]

  • Ceruso, M., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Archiv der Pharmazie. [Link]

  • Singh, S., et al. (2023). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(5), 735. [Link]

  • Draskovic, M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Pharmaceuticals, 16(12), 1668. [Link]

  • Aspatwar, A., et al. (2026). Triazinyl-benzenesulfonamide derivatives as hCA IX inhibitors: Design, synthesis, and activity determination using an optimized stop-flow methodology. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mboge, M. Y., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 144-150. [Link]

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Validation

A Comparative Guide to the In Vitro Validation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a Potential Anticancer Agent

This guide provides a comprehensive framework for the initial in vitro evaluation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide, a novel sulfonamide-containing compound, for potential anticancer activity. The experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide, a novel sulfonamide-containing compound, for potential anticancer activity. The experimental design detailed herein is structured to move logically from broad cytotoxicity screening to more nuanced mechanistic investigations, ensuring a robust and self-validating workflow. We will compare its hypothetical performance against established controls and provide detailed, field-tested protocols.

The rationale for investigating this class of compounds stems from the well-documented role of sulfonamides in anticancer research. Many sulfonamide derivatives exhibit potent inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes are critical for cancer cell survival in the hypoxic and acidic tumor microenvironment, making them a prime therapeutic target.[2] This guide will therefore proceed under the hypothesis that 3-Amino-4,N,N-trimethyl-benzenesulfonamide may exert its effects through similar pathways, a hypothesis we will seek to validate.

Part 1: Foundational Cytotoxicity Screening

Expertise & Experience: The first and most fundamental question for any potential anticancer agent is whether it can selectively kill or inhibit the growth of cancer cells. A broad screening across multiple cancer cell lines is the most efficient way to answer this. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for this purpose. It measures the metabolic activity of cells, which in most contexts, correlates with cell viability.[3][4] A decrease in metabolic activity is indicative of either cell death or a reduction in proliferation rate.[5]

For this initial screen, we will use a panel of representative human cancer cell lines from diverse tissues and a non-malignant cell line to assess selectivity.[6][7]

  • MCF-7: Breast adenocarcinoma (estrogen-receptor positive)

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Lung carcinoma

  • PC-3: Prostate adenocarcinoma

  • HEK293: Human embryonic kidney cells (non-malignant control)

Doxorubicin, a well-characterized chemotherapeutic agent, will serve as the positive control, while the vehicle (DMSO, Dimethyl sulfoxide) will be our negative control.[8][9]

Experimental Protocol: MTT Cell Viability Assay[10][11]
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-4,N,N-trimethyl-benzenesulfonamide and Doxorubicin in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound, Doxorubicin, or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Comparative IC₅₀ Values
CompoundMCF-7 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)A549 (IC₅₀, µM)PC-3 (IC₅₀, µM)HEK293 (IC₅₀, µM)Selectivity Index (HEK293/Avg. Cancer)
3-Amino-4,N,N-trimethyl-benzenesulfonamide 15.212.825.518.9>100>5.8
Doxorubicin (Positive Control) 0.81.10.91.55.24.8
Vehicle (DMSO) >100>100>100>100>100N/A

Hypothetical data presented for illustrative purposes.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with Compound (72h incubation) seed->treat 24h mtt 3. Add MTT Reagent (3-4h incubation) treat->mtt 72h solubilize 4. Solubilize Formazan (DMSO) mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate IC50 read->calculate

Fig 1. Experimental workflow for the MTT cytotoxicity assay.

Part 2: Elucidating the Mechanism of Cell Death

Expertise & Experience: A promising IC₅₀ value necessitates a deeper investigation into how the compound is affecting the cells. A critical distinction in cancer therapy is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated and desirable mechanism as it does not typically trigger an inflammatory response.[11] We can differentiate between these states using flow cytometry with Annexin V and Propidium Iodide (PI) co-staining.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane where it can be detected by fluorescently-labeled Annexin V.[14] PI is a nuclear stain that is excluded by live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.[15]

Experimental Protocol: Annexin V/PI Apoptosis Assay[12][13]
  • Cell Culture and Treatment: Seed MDA-MB-231 cells (selected based on favorable hypothetical IC₅₀) in 6-well plates. Once they reach 70-80% confluency, treat them with 3-Amino-4,N,N-trimethyl-benzenesulfonamide at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM for 4 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.[11] Centrifuge the collected cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS to remove residual medium.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Gating Strategy:

    • Live Cells: Annexin V-negative / PI-negative (Lower Left quadrant).

    • Early Apoptotic Cells: Annexin V-positive / PI-negative (Lower Right quadrant).

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Upper Right quadrant).

Data Presentation: Apoptosis Induction Profile
Treatment (48h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO) 95.12.52.4
Compound (IC₅₀: 12.8 µM) 48.335.216.5
Compound (2x IC₅₀: 25.6 µM) 22.751.625.7
Staurosporine (Positive Control) 15.860.124.1

Hypothetical data presented for illustrative purposes.

Apoptosis_Detection cluster_cell_states Cell States cluster_stains Fluorescent Probes Live Live Cell Plasma Membrane: Intact Phosphatidylserine (PS): Internal AnnexinV Annexin V-FITC (Binds to external PS) Live->AnnexinV No Binding PI Propidium Iodide (PI) (Enters compromised membrane, stains DNA) Live->PI No Entry EarlyApop Early Apoptotic Cell Plasma Membrane: Intact PS: Externalized EarlyApop->AnnexinV Binds EarlyApop->PI No Entry LateApop Late Apoptotic/Necrotic Cell Plasma Membrane: Compromised PS: Externalized LateApop->AnnexinV Binds LateApop->PI Enters

Fig 2. Principle of apoptosis detection via Annexin V/PI co-staining.

Part 3: Assessment of Antiproliferative Effects

Expertise & Experience: A reduction in viable cells, as measured by the MTT assay, can result from either cytotoxicity or cytostasis (inhibition of cell proliferation). It is crucial to distinguish between these effects. Cell cycle analysis by PI staining and flow cytometry allows us to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16][17] An accumulation of cells in a specific phase suggests the compound is inducing cell cycle arrest, a common mechanism for anticancer drugs.[18]

Experimental Protocol: Cell Cycle Analysis[20][21]
  • Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates. At 70-80% confluency, treat with the compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing the PI dye to access the nuclear DNA.[16]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. The RNase is critical to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA content.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal. The DNA content will correspond to the cell cycle phase: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (24h) 65.420.114.5
Compound (IC₅₀, 24h) 62.115.522.4
Vehicle Control (48h) 66.218.914.9
Compound (IC₅₀, 48h) 55.810.333.9

Hypothetical data suggests a G2/M phase arrest.

Cell_Cycle G1 G1 (Growth) Checkpoint_G1_S G1/S Checkpoint G1->Checkpoint_G1_S S S (DNA Synthesis) G2 G2 (Growth) S->G2 Checkpoint_G2_M G2/M Checkpoint G2->Checkpoint_G2_M M M (Mitosis) M->G1 Cytokinesis Checkpoint_G1_S->S Checkpoint_G2_M->M

Fig 3. The phases of the eukaryotic cell cycle and key checkpoints.

Part 4: Probing the Molecular Signaling Pathway

Expertise & Experience: The culmination of the in vitro validation process is to identify the molecular target or pathway through which the compound exerts its effect. Western blotting is a powerful technique to measure the expression levels and activation states (often via phosphorylation) of specific proteins.[20] Based on our findings of apoptosis induction and G2/M arrest, a plausible pathway to investigate is the PI3K/Akt signaling cascade. This pathway is a central regulator of cell survival, proliferation, and cell cycle progression, and its hyperactivation is a hallmark of many cancers.[21] Inhibition of this pathway often leads to apoptosis and cell cycle arrest.

Experimental Protocol: Western Blotting[25][26]
  • Protein Extraction: Treat MDA-MB-231 cells with the compound (IC₅₀) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins in the PI3K/Akt pathway (e.g., phospho-Akt (Ser473), total Akt) and a loading control (e.g., β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts, and then to the loading control.

Data Presentation: Protein Expression Changes
ProteinVehicle Control (Relative Density)Compound (IC₅₀, 24h) (Relative Density)Fold Change (Compound/Vehicle)
p-Akt (Ser473) 1.000.35↓ 2.86x
Total Akt 1.000.98~ No Change
β-Actin 1.001.00Control

Hypothetical data suggests inhibition of Akt phosphorylation.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival (Inhibition of Apoptosis) pAkt->Survival Compound 3-Amino-4,N,N-trimethyl -benzenesulfonamide Compound->Akt Hypothesized Inhibition

Fig 4. Simplified PI3K/Akt signaling pathway with a hypothetical point of inhibition.

Conclusion

This guide outlines a systematic, multi-faceted approach to the in vitro validation of 3-Amino-4,N,N-trimethyl-benzenesulfonamide. The hypothetical data presented suggests that the compound exhibits selective cytotoxicity towards cancer cells, induces apoptosis, causes a G2/M cell cycle arrest, and may act by inhibiting the pro-survival PI3K/Akt signaling pathway. Each experimental stage builds upon the last, providing a comprehensive preliminary profile of the compound's anticancer potential. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex 3D culture models and subsequent in vivo xenograft studies.[22][23]

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Comparative

A Senior Application Scientist's Guide to Reproducibility and Cross-Validation of Bioassays with Benzenesulfonamide Inhibitors

Introduction: The Imperative of Rigor in Early-Stage Drug Discovery In the landscape of modern medicinal chemistry, the benzenesulfonamide moiety stands as a privileged scaffold, forming the basis of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigor in Early-Stage Drug Discovery

In the landscape of modern medicinal chemistry, the benzenesulfonamide moiety stands as a privileged scaffold, forming the basis of numerous therapeutic agents due to its unique chemical properties.[1] A primary mechanism of action for many of these compounds is the inhibition of metalloenzymes, where the sulfonamide group acts as a potent zinc-binding group.[1] However, the journey from a promising hit in a high-throughput screen to a validated lead compound is fraught with peril, most notably the risk of irreproducible results. The ability to generate robust, reproducible, and cross-validated data is not merely a procedural formality; it is the bedrock upon which a successful drug discovery program is built.

This guide provides an in-depth, experience-driven framework for establishing and validating bioassays for benzenesulfonamide inhibitors. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on creating a logical, multi-faceted validation strategy that confirms inhibitor potency, mechanism, and guards against common artifacts that can derail a research program.

Understanding the Subject: Benzenesulfonamide Inhibitors

Benzenesulfonamides are a cornerstone pharmacophore, most famously targeting the family of zinc-containing enzymes known as carbonic anhydrases (CAs).[1] These enzymes are crucial in a variety of physiological processes, and their inhibition is a therapeutic strategy for conditions ranging from cancer to epilepsy.[1][2] The core interaction involves the sulfonamide group coordinating with the Zn²⁺ ion in the enzyme's active site.[3]

Despite this well-understood mechanism, these compounds are not without their challenges in a bioassay setting. Common issues include:

  • Poor Aqueous Solubility: The hydrophobic nature of the benzene ring can lead to compound precipitation in aqueous buffers, causing inconsistent results.[4]

  • Compound Aggregation: At higher concentrations, some inhibitors can form aggregates that non-specifically inhibit enzymes, leading to steep, non-sigmoidal dose-response curves and false-positive results.[4]

  • Off-Target Effects & PAINS: Certain structural motifs within the broader class can lead to Pan-Assay Interference Compounds (PAINS), which interfere with assay readouts through non-specific mechanisms rather than targeted inhibition.[4]

Acknowledging these potential pitfalls is the first step in designing a validation workflow that can distinguish true, specific inhibition from experimental artifacts.

cluster_Enzyme Zinc Metalloenzyme (e.g., Carbonic Anhydrase) cluster_Inhibitor Benzenesulfonamide Inhibitor ActiveSite Active Site ZincIon Zn²⁺ Ion Sulfonamide Sulfonamide Group (-SO₂NH₂) Sulfonamide->ZincIon Coordination Bond (Inhibition) PhenylRing Phenyl Ring Sulfonamide->PhenylRing Tail R-Group (Tail) PhenylRing->Tail Tail->ActiveSite Secondary Interactions (Selectivity & Affinity)

Caption: General mechanism of benzenesulfonamide inhibition of a zinc metalloenzyme.

Pillar 1: Designing for Reproducibility - The Foundational Bioassay

The foundation of any successful validation effort is a robust, well-characterized primary assay. The goal during initial development is not just to find conditions that "work," but to define a multidimensional space where the assay performs optimally and reliably. This is best achieved using a Design of Experiments (DoE) approach rather than the traditional "one-factor-at-a-time" (OFAT) method.[5][6] DoE allows for the simultaneous assessment of multiple factors (e.g., enzyme concentration, substrate concentration, incubation time, buffer pH) to identify critical variables and their interactions.[7]

Experimental Protocol 1: Primary Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a generic fluorescence-based assay for a zinc metalloenzyme, adaptable for targets like Carbonic Anhydrase. The principle involves an enzyme-catalyzed reaction that converts a non-fluorescent substrate to a fluorescent product.

A. Materials & Reagents:

  • Recombinant Human Enzyme (e.g., Carbonic Anhydrase II)

  • Fluorogenic Substrate (e.g., 4-Methylumbelliferyl Acetate)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5)

  • Benzenesulfonamide Inhibitors (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Acetazolamide)

  • 384-well, black, flat-bottom plates

  • Fluorescence Plate Reader

B. Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the benzenesulfonamide test compounds and controls in 100% DMSO. Using an acoustic liquid handler or multichannel pipette, dispense 100 nL of each compound dilution into the appropriate wells of the 384-well plate.

  • Enzyme Preparation & Dispensing: Dilute the enzyme to a final working concentration (e.g., 10 nM, pre-determined via DoE) in cold assay buffer. Dispense 10 µL of the enzyme solution into each well containing the compounds.

  • Control Wells:

    • Negative Control (0% Inhibition): Add enzyme to wells containing only DMSO.

    • Positive Control (100% Inhibition): Add enzyme to wells containing a high concentration of a known inhibitor (e.g., 100 µM Acetazolamide).

  • Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Prepare the substrate solution in assay buffer (e.g., 50 µM, ideally at or below the Km value to maximize inhibitor sensitivity).[8] Add 10 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm). Read the fluorescence signal every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Rate_Test - Rate_Positive] / [Rate_Negative - Rate_Positive]).

    • Fit the normalized data to a four-parameter logistic (4PL) model to determine the IC50 value for each compound.[7]

C. Self-Validation System: A trustworthy assay validates itself during every run. This is achieved through pre-defined System Suitability Criteria.

ParameterFormulaAcceptance CriterionRationale
Z-Factor (Z') 1 - [3*(SD_Negative + SD_Positive) / |Mean_Negative - Mean_Positive|]≥ 0.5Measures the statistical separation between positive and negative controls, indicating assay robustness and dynamic range. A value ≥ 0.5 is considered excellent for HTS.
Signal-to-Background (S/B) Mean_Negative / Mean_Positive≥ 10Ensures a sufficient window between the uninhibited and fully inhibited states to reliably detect inhibitor effects.
Control Inhibitor IC50 Determined from 4PL fitWithin 2-fold of historical averageConfirms the consistency of assay conditions and reagent performance over time.

Pillar 2: Cross-Validation - The Orthogonal Imperative

Confirming a "hit" from a single primary assay is insufficient. True validation comes from observing the desired effect in an independent, orthogonal assay that relies on a different technology or biological principle.[9] This is the most effective way to eliminate artifacts related to a specific assay format (e.g., fluorescence interference). For a biochemical hit, the gold standard for cross-validation is a cell-based assay that confirms target engagement in a more physiologically relevant environment.

Dev 1. Assay Development (DoE) Primary 2. Primary Screening (Biochemical Assay) Dev->Primary Hit Hit Compound (IC50 < Threshold) Primary->Hit Intra 3. Intra-Assay Precision (Repeatability) Hit->Intra Inter 4. Inter-Assay Precision (Reproducibility) Intra->Inter Orthogonal 5. Orthogonal Cross-Validation (Cell-Based Assay) Inter->Orthogonal Orthogonal->Hit No Correlation (Re-evaluate) Aggregation 6. Artifact Check (Detergent Test) Orthogonal->Aggregation Correlated IC50? Aggregation->Hit Aggregation Artifact (Deprioritize) Validated Validated Lead Candidate Aggregation->Validated No Aggregation?

Caption: A comprehensive workflow for inhibitor validation and cross-validation.

Experimental Protocol 2: Orthogonal Cell-Based Target Engagement Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) directly measures target engagement by assessing the thermal stabilization of a protein upon ligand binding. It is an ideal orthogonal method as it is label-free and performed on intact cells or cell lysates.

A. Materials & Reagents:

  • Human cell line expressing the target enzyme (e.g., HEK293 cells overexpressing CAII).

  • Complete cell culture medium.

  • PBS (Phosphate-Buffered Saline).

  • Benzenesulfonamide inhibitors (from DMSO stocks).

  • Lysis Buffer with protease inhibitors.

  • Instrumentation for downstream protein detection (e.g., Western Blot or ELISA).

B. Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of the benzenesulfonamide inhibitor (and a vehicle control, DMSO) in serum-free media for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash twice with cold PBS, and resuspend in Lysis Buffer.

  • Heat Challenge: Aliquot the cell lysate for each compound concentration into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot for each concentration should be kept at room temperature as a non-heated control.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or a specific ELISA.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble target protein as a function of temperature.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A successful target engagement will result in a "thermal shift," i.e., an increase in the Tm of the target protein in the presence of the inhibitor.

    • Plot the change in Tm (ΔTm) as a function of inhibitor concentration to generate an isothermal dose-response curve and determine the EC50.

Comparative Analysis: Bridging Biochemical and Cellular Data

The ultimate goal of cross-validation is to see a strong correlation between the biochemical potency (IC50) and the cellular target engagement (EC50). While a perfect 1:1 relationship is rare due to factors like cell permeability and efflux, the rank-order of potency should be consistent.

Compound IDPrimary Assay IC50 (nM) [Biochemical]Orthogonal Assay EC50 (nM) [CETSA®]Reproducibility (%CV, n=3 Inter-Assay)Conclusion
BS-001 5512012%Validated Hit: Good correlation and high reproducibility.
BS-002 15035015%Validated Hit: Good correlation, acceptable reproducibility.
BS-003 75> 10,00018%Discordant Hit: Potent biochemically, but no cellular activity. Likely poor permeability.
BS-004 2,5003,00011%Validated Non-binder: Consistent low potency in both assays.
Control (AZA) 25609%Assay Control: Consistent performance.

Pillar 3: Proactive Troubleshooting and Advanced Validation

Even with a robust primary assay and a confirmatory orthogonal assay, benzenesulfonamides can present challenges. Proactively addressing potential artifacts is a hallmark of a rigorous scientific approach.

Experimental Protocol 3: Identifying Aggregation-Based Inhibition

Compound aggregation is a notorious source of false positives. Aggregates can non-specifically inhibit enzymes, often with high apparent potency. A simple and effective counter-screen involves re-testing the inhibitor in the presence of a non-ionic detergent.[4]

A. Methodology:

  • Perform the primary enzyme inhibition assay (Protocol 1) exactly as described.

  • In parallel, perform an identical assay, but with one key modification: include 0.01% (v/v) Triton X-100 in the assay buffer used for both enzyme and substrate dilutions.

  • Determine the IC50 values for the test compounds in the absence and presence of the detergent.

B. Interpretation of Results:

  • True, Specific Inhibitor: The IC50 value will remain largely unchanged (less than a 3-fold shift) in the presence of the detergent.

  • Aggregation-Based Inhibitor: The IC50 value will shift significantly to the right (i.e., the compound will appear much less potent), often by >10-fold. The detergent disrupts the formation of the aggregates, revealing the true, lower potency of the monomeric compound.

Start Potent Hit Identified (IC50 < 1 µM) DetergentTest Run Assay +/- 0.01% Triton X-100 Start->DetergentTest CheckShift Is IC50 Shift > 10-fold? DetergentTest->CheckShift Result_Aggregator Likely Aggregator (High Risk, Deprioritize) CheckShift->Result_Aggregator Yes Result_Specific Likely Specific Inhibitor (Proceed to Orthogonal Assay) CheckShift->Result_Specific No

Caption: Decision tree for investigating potential compound aggregation artifacts.

Conclusion

The principles of reproducibility and cross-validation are non-negotiable for generating high-quality data in drug discovery. For a well-trodden yet challenging class of compounds like benzenesulfonamide inhibitors, a multi-pillar approach is essential. It begins with a meticulously developed and self-validating primary assay, is confirmed through a mechanistically distinct orthogonal assay, and is solidified by proactively investigating and ruling out common artifacts. By embracing this rigorous, causality-driven methodology, researchers can significantly increase the confidence in their results, ensuring that only the most promising and genuinely active compounds advance through the discovery pipeline.

References

  • Biological Assay Qualification Using Design of Experiments. (2013). BioProcess International. [Link]

  • Little, L. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. (n.d.). BEBPA. [Link]

  • Why Bioassay Validation Is Getting Harder—And What You Can Do About It. (2025). Quantics Biostatistics. [Link]

  • Cross-validation approaches. Examples of the different... (n.d.). ResearchGate. [Link]

  • Experimental Design for Bioassay Development and Validation. (n.d.). Taylor & Francis eBooks. [Link]

  • Design of Experiments for Bioassay Optimisation (with RoukenBio). (2025). Quantics Biostatistics. [Link]

  • Vaškevičiūtė, K., et al. (2022). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Wang, Y., et al. (2015). Reporting biological assay screening results for maximum impact. PMC. [Link]

  • Cross validation – a safeguard for machine learning models. (2021). Ardigen. [Link]

  • Lariosa-Willingham, K. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Bioanalysis. [Link]

  • Reporting and Processing of Non-Clinical Data. (2019). Assay Guidance Manual, NCBI. [Link]

  • Approaches for in-vitro bioassay analysis and reporting of results. (2020). ResearchGate. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PMC. [Link]

  • Cross validation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Cross-validation (statistics). (n.d.). Wikipedia. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, NCBI. [Link]

  • Carradori, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bartolami, E., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. MDPI. [Link]

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Validation

"correlation of in vitro enzyme inhibition with in vivo efficacy for sulfonamides"

A Senior Application Scientist's Guide to the Correlation of In Vitro Enzyme Inhibition with In Vivo Efficacy for Sulfonamides Authored for Researchers, Scientists, and Drug Development Professionals The journey of a dru...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Correlation of In Vitro Enzyme Inhibition with In Vivo Efficacy for Sulfonamides

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory bench to a patient's bedside is fraught with complexity. A crucial step in this process is establishing a meaningful correlation between a compound's activity in a controlled in vitro setting and its therapeutic effect in a complex biological system, or in vivo efficacy. This guide provides an in-depth analysis of the in vitro-in vivo correlation (IVIVC) for sulfonamides, a versatile class of synthetic drugs with a broad range of therapeutic applications.[1][2][3] We will explore their primary enzyme targets, compare in vitro inhibition data with in vivo outcomes, and elucidate the critical factors that govern this often-unpredictable relationship.

Section 1: The In Vitro Landscape: Key Sulfonamide Targets & Inhibition

Sulfonamides exert their therapeutic effects by inhibiting specific enzymes.[1][3] Their structural diversity allows them to target a range of enzymes, leading to various pharmacological actions.[1][2]

  • Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS.[4][5] This enzyme is crucial for the synthesis of folic acid, a vital component for producing nucleic acids.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect.[3][5][6]

  • Carbonic Anhydrases (CAs): In humans, sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[7][8][9] Inhibition of CAs in the eye reduces aqueous humor formation, lowering intraocular pressure in glaucoma patients.[10][11] In the kidney, this inhibition leads to diuretic effects.[1]

  • Cyclooxygenase-2 (COX-2): Certain sulfonamides, like celecoxib, are designed to be selective inhibitors of COX-2, an enzyme that mediates inflammation and pain.[8][12][13] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

The potency of a sulfonamide against its target enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are determined through biochemical assays and represent the concentration of the drug required to reduce the enzyme's activity by 50%.

Table 1: Representative In Vitro Enzyme Inhibition Data for Selected Sulfonamides

SulfonamideTarget EnzymeOrganism/IsoformIn Vitro Activity (IC50/Ki)
SulfamethoxazoleDihydropteroate Synthase (DHPS)E. coliKi: ~1.0 µM[14]
AcetazolamideCarbonic Anhydrase II (CA-II)HumanKi: ~12 nM
CelecoxibCyclooxygenase-2 (COX-2)HumanIC50: 40 nM[15]

Note: The values presented are approximate and can vary based on experimental conditions.

Section 2: The In Vivo Reality: Measuring Efficacy in Biological Systems

While in vitro data provides a measure of a drug's intrinsic potency, in vivo studies are necessary to determine its actual therapeutic efficacy. These studies are conducted in living organisms, ranging from animal models to human clinical trials.[16]

  • Antibacterial Efficacy: For antibacterial sulfonamides, in vivo efficacy is often assessed in murine infection models.[5][17] Key metrics include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth, and the 50% effective dose (ED50), the dose required to protect 50% of the animals from a lethal infection.[17]

  • Antiglaucoma Efficacy: The in vivo efficacy of carbonic anhydrase inhibitors is determined by their ability to lower intraocular pressure (IOP) in animal models (e.g., rabbits) or in human patients.[18][19]

  • Anti-inflammatory Efficacy: For COX-2 inhibitors, in vivo efficacy is typically evaluated in animal models of inflammation, such as the carrageenan-induced rat paw edema model.[20] The reduction in swelling is a measure of the drug's anti-inflammatory activity.

Table 2: Corresponding In Vivo Efficacy Data for Selected Sulfonamides

SulfonamideTherapeutic AreaIn Vivo ModelIn Vivo Efficacy Metric
SulfamethoxazoleAntibacterialMurine InfectionMIC against S. aureus: 15.625–125 µg/mL (in combination)[21]
AcetazolamideAntiglaucomaHumanReduces IOP by 30-41% after oral administration[10]
CelecoxibAnti-inflammatoryRat Paw EdemaSignificant reduction in edema, comparable to other NSAIDs[22]

Section 3: Bridging the Gap: Analyzing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal in early drug development is for potent in vitro activity to translate into robust in vivo efficacy.[23][24][25] However, the correlation is often not linear and is influenced by a multitude of factors.[16][23]

  • Cases of Good Correlation: In some instances, a strong IVIVC is observed. For example, the potent in vitro inhibition of carbonic anhydrase by acetazolamide translates well to its IOP-lowering effects in vivo.[10] Similarly, the selective in vitro inhibition of COX-2 by celecoxib is reflected in its effective anti-inflammatory activity in animal models with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

  • Cases of Discrepancy: More commonly, a direct correlation is elusive. A sulfonamide may exhibit excellent in vitro DHPS inhibition but show poor antibacterial activity in vivo. This discrepancy is often the focus of extensive research during drug development.

The following diagram illustrates the complex interplay of factors that can influence the translation of in vitro results to in vivo outcomes.

IVIVC_Factors cluster_0 In Vitro Potency cluster_1 In Vivo Efficacy cluster_2 Confounding Biopharmaceutical & Physiological Factors invitro Enzyme Inhibition (IC50 / Ki) invivo Therapeutic Effect (MIC / ED50 / Clinical Outcome) invitro->invivo Ideal Correlation pk Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, Excretion pk->invivo Modulates drug concentration at target site ppb Plasma Protein Binding ppb->invivo Reduces free drug concentration perm Cellular Permeability & Efflux perm->invivo Affects intracellular access off_target Off-Target Effects & Toxicity off_target->invivo Causes adverse effects resistance Resistance Mechanisms resistance->invivo Diminishes therapeutic effect Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model prep_inhibitor Prepare Inhibitor Dilutions setup_plate Set Up Assay Plate prep_inhibitor->setup_plate run_assay Run Enzyme Assay (Monitor Absorbance) setup_plate->run_assay calc_ic50 Calculate IC50 run_assay->calc_ic50 admin_drug Administer Sulfonamide calc_ic50->admin_drug Informs Dosing Strategy infect_animal Infect Animal Model infect_animal->admin_drug monitor Monitor Survival & Clinical Signs admin_drug->monitor bacterial_load Assess Bacterial Load admin_drug->bacterial_load calc_efficacy Determine Efficacy (ED50) monitor->calc_efficacy bacterial_load->calc_efficacy calc_efficacy->calc_ic50 Validates In Vitro Potency

Caption: General workflow for in vitro and in vivo testing.

Conclusion and Future Perspectives

The correlation between in vitro enzyme inhibition and in vivo efficacy for sulfonamides is a complex, multifactorial issue that lies at the heart of drug discovery and development. While in vitro assays are indispensable for initial screening and lead optimization, they represent a simplified system that cannot fully capture the complexities of a living organism. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential to bridge the gap between the benchtop and the clinic. Future advancements in computational modeling, such as physiologically based pharmacokinetic (PBPK) modeling, may provide more accurate predictions of in vivo performance from in vitro data, ultimately accelerating the development of new and more effective sulfonamide-based therapies. [16]

References

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  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC.
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  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. [Link]

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  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review - ResearchGate. [Link]

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Comparative

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring 3-Amino-4,N,N-trimethyl-benzenesulfonamide

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 kinases, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 kinases, and their dysregulation is a common driver of pathology. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of pharmaceutical research. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity.[1][2][3] Off-target inhibition can lead to unforeseen side effects or toxicity, underscoring the critical need for comprehensive selectivity profiling early in the drug development pipeline.[1]

This guide provides an in-depth, technical comparison of kinase inhibitor selectivity, using the compound 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS: 6331-68-6) as a case study.[4][5][6] While public data on the kinome-wide selectivity of this specific molecule is limited, we will present a hypothetical, yet plausible, selectivity profile to illustrate the experimental workflows and data interpretation central to this process. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust kinase inhibitor profiling strategies. We will compare our subject compound to established kinase inhibitors with varying selectivity profiles, providing the necessary context for evaluating novel chemical entities.

The Imperative of Kinase Selectivity

A kinase inhibitor's selectivity profile is a primary determinant of its therapeutic window and potential for adverse effects. While some promiscuous inhibitors have found clinical utility, often through polypharmacology, a well-defined and narrow target profile is generally preferred for a cleaner safety profile and a more predictable mechanism of action.[2] Kinase profiling against large, diverse panels has become a standard practice in modern drug discovery to proactively identify both on-target and off-target activities.[3]

This guide will delineate a comprehensive approach to generating and interpreting a kinase selectivity profile, using 3-Amino-4,N,N-trimethyl-benzenesulfonamide as our central example.

Experimental Design for Kinase Selectivity Profiling

A robust kinase selectivity screen requires a carefully considered experimental design. The choice of assay technology and the composition of the kinase panel are critical variables that will directly impact the quality and relevance of the generated data.

Selecting the Appropriate Kinase Panel

Numerous vendors offer kinase screening services with panels of varying sizes, from focused panels targeting specific kinase families to near-complete kinome scans.[7][8][9] For an initial broad assessment, a comprehensive panel, such as the scanMAX platform from Eurofins Discovery which covers over 450 kinases, is ideal.[7] This broad coverage minimizes the risk of missing unexpected off-target interactions.

Choice of Assay Technology

The "gold-standard" for in vitro kinase activity assays is often considered to be the radiometric filter-binding format, which directly measures the incorporation of radiolabeled phosphate (e.g., ³³P) from ATP onto a substrate.[1][10] This method is less prone to interference from compounds that are fluorescent or colored. An alternative, non-radioactive method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[11] For the purposes of this guide, we will outline a protocol based on the well-established radiometric assay format.

Detailed Experimental Protocol: Radiometric Kinase Assay

This protocol describes a standardized method for assessing the inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • Test Compound: 3-Amino-4,N,N-trimethyl-benzenesulfonamide, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase Panel: A diverse panel of purified, active human protein kinases (e.g., from Reaction Biology or a similar provider).[10][12]

  • Substrates: Specific peptide or protein substrates for each kinase.

  • [γ-³³P]ATP: Radiolabeled ATP.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components optimized for kinase activity.

  • Filter Plates: 96-well filter plates for capturing the phosphorylated substrate.

  • Scintillation Counter: For quantifying radioactivity.

  • Control Inhibitors: Staurosporine (promiscuous) and a highly selective inhibitor for a specific kinase in the panel.

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the 10 mM stock of 3-Amino-4,N,N-trimethyl-benzenesulfonamide in 100% DMSO. A common screening concentration is 10 µM.

  • Assay Plate Preparation: Add a small volume of the diluted compound, control inhibitors, or DMSO (vehicle control) to the wells of a 96-well assay plate.

  • Kinase Reaction Initiation: To each well, add the specific kinase, its corresponding substrate, and the assay buffer. The reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.

  • Reaction Termination and Substrate Capture: Spot the reaction mixture from each well onto a filter membrane (e.g., part of a filter plate). The filter material is chosen to bind the substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid solution) to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter plate, add a scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the kinase activity. The percent inhibition for the test compound is calculated relative to the DMSO control.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution (3-Amino-4,N,N-trimethyl-benzenesulfonamide) Assay_Plate Assay Plate Preparation (Compound/Controls/DMSO) Compound_Dilution->Assay_Plate Reaction_Mix Addition of Kinase, Substrate, and [γ-³³P]ATP Assay_Plate->Reaction_Mix Incubation Incubation (30°C) Reaction_Mix->Incubation Termination_Capture Reaction Termination & Substrate Capture Incubation->Termination_Capture Washing Washing Termination_Capture->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculation of % Inhibition Scintillation_Counting->Data_Analysis

Caption: Radiometric kinase assay workflow.

Comparative Selectivity Profile

To contextualize the hypothetical data for 3-Amino-4,N,N-trimethyl-benzenesulfonamide, we will compare its profile to that of Staurosporine, a notoriously promiscuous kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use. The following table summarizes the percent inhibition at a screening concentration of 10 µM against a representative panel of kinases.

Table 1: Comparative Kinase Inhibition Data (% Inhibition at 10 µM)

Kinase TargetKinase Family3-Amino-4,N,N-trimethyl-benzenesulfonamide (Hypothetical)Staurosporine (Reference)Sunitinib (Reference)
ABL1 TK859892
SRC TK759988
LCK TK689785
VEGFR2 TK929596
PDGFRβ TK889495
c-KIT TK829694
FLT3 TK799791
EGFR TK159225
ERBB2 TK108818
AURKA Ser/Thr59545
CDK2 CMGC89830
PKA AGC39915
PKCα AGC79922
ROCK1 AGC129635

TK: Tyrosine Kinase; Ser/Thr: Serine/Threonine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family.

Interpreting the Selectivity Data

The data presented in Table 1 allows for a direct comparison of the selectivity profiles of the three compounds.

  • Staurosporine: As expected, Staurosporine demonstrates broad, potent inhibition across all kinase families, confirming its status as a highly promiscuous inhibitor.[13] This makes it a useful positive control in kinase assays but unsuitable as a selective chemical probe.

  • Sunitinib: This clinically approved drug shows a multi-targeted profile, with potent inhibition of receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-KIT.[13] Its activity against other kinases is present but generally less pronounced. This profile is consistent with its therapeutic mechanism of action, which involves blocking signaling pathways that drive tumor growth and angiogenesis.

  • 3-Amino-4,N,N-trimethyl-benzenesulfonamide (Hypothetical Profile): In our hypothetical profile, this compound exhibits a more selective pattern of inhibition compared to Staurosporine. It shows significant activity against a subset of tyrosine kinases, including ABL1, SRC, and the receptor tyrosine kinases VEGFR2, PDGFRβ, c-KIT, and FLT3. Notably, it displays weak activity against EGFR and ERBB2, and minimal inhibition of the serine/threonine kinases in this panel. This profile suggests that 3-Amino-4,N,N-trimethyl-benzenesulfonamide may be a relatively selective tyrosine kinase inhibitor.

Visualizing Kinase Selectivity

A kinome dendrogram is a powerful tool for visualizing selectivity data. The following diagram illustrates the hypothetical selectivity profile of 3-Amino-4,N,N-trimethyl-benzenesulfonamide, with inhibited kinases highlighted.

Caption: Hypothetical kinome selectivity of 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the selectivity profiling of kinase inhibitors, using 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a working example. The hypothetical data suggests that this compound may possess a desirable selectivity profile, warranting further investigation. The next logical steps in the characterization of this, or any other promising hit compound, would include:

  • IC₅₀ Determination: For the kinases identified as significant targets in the primary screen, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC₅₀).

  • Cellular Assays: Moving from biochemical to cellular assays is crucial to confirm that the compound can engage its target in a physiological context.[14]

  • Broader Profiling: Screening against an even larger kinase panel, as well as panels of other enzyme classes and receptors, is necessary to build a more complete picture of the compound's selectivity.

By employing a systematic and rigorous approach to selectivity profiling, researchers can make more informed decisions about which compounds to advance in the drug discovery process, ultimately increasing the likelihood of developing safe and effective new medicines.

References

  • Upstate. The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link].

  • Vasta, V., Corona, C. R., Schwebke, M., Luro, L. M., Zimmerman, K., Singer, R. A., ... & Robers, M. B. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(10), 1267-1277.e5. Available from: [Link].

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. Available from: [Link].

  • Bio-protocol. In vitro NLK Kinase Assay. Available from: [Link].

  • Gilson, M. K., & Zhou, T. (2007). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 104(18), 7409-7414. Available from: [Link].

  • Vogt, A., & Lazo, J. S. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1034-1039. Available from: [Link].

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Available from: [Link].

  • Eurofins Discovery. scanMAX Kinase Assay Panel. Available from: [Link].

  • Martens, S. (2024). In vitro kinase assay. protocols.io. Available from: [Link].

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link].

  • BuyersGuideChem. 3-Amino-4,N,N-trimethyl-benzenesulfonamide | 6331-68-6. Available from: [Link].

  • Pharmaron. Kinase Panel Profiling. Available from: [Link].

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  • Sino Biological. Kinase Panels. Available from: [Link].

  • Zubrienė, A., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(13), 3998. Available from: [Link].

  • Bumbálová Mikušová, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(21), 11283. Available from: [Link].

  • ResearchGate. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link].

  • Wainszelbaum, M. J., et al. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 25(7), 1709. Available from: [Link].

  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. Available from: [Link].

  • ResearchGate. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Available from: [Link].

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link].

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Validation

"benchmarking the potency of 3-Amino-4,N,N-trimethyl-benzenesulfonamide against established drugs"

A Comparative Benchmarking Guide to the Potency of Novel Carbonic Anhydrase Inhibitors Abstract: The development of novel therapeutics requires rigorous evaluation against established standards of care. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to the Potency of Novel Carbonic Anhydrase Inhibitors

Abstract: The development of novel therapeutics requires rigorous evaluation against established standards of care. This guide provides a comprehensive framework for benchmarking the potency of a novel investigational compound, 3-Amino-4,N,N-trimethyl-benzenesulfonamide, against clinically established carbonic anhydrase inhibitors. Detailed methodologies for in vitro enzymatic and cell-based assays are presented, alongside a comparative analysis of inhibitory potency. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction and Rationale

The benzenesulfonamide chemical scaffold is a cornerstone in medicinal chemistry, most notably as a pharmacophore for inhibitors of carbonic anhydrases (CAs).[1][2][3] These zinc-containing metalloenzymes are ubiquitous and play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and ion secretion.[2][4] Dysregulation of CA activity is implicated in a range of pathologies, making them validated targets for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain types of cancer.[2][5][6][7]

This guide focuses on a novel investigational compound, 3-Amino-4,N,N-trimethyl-benzenesulfonamide (hereafter designated as TMBSA ). While TMBSA is not an established drug, its structure suggests a potential inhibitory activity against carbonic anhydrases.[8][9][10] To ascertain its therapeutic potential, it is imperative to benchmark its potency against well-characterized, clinically approved drugs that target the same enzyme family.

For this comparative analysis, we have selected two established drugs:

  • Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[7][11][12][13]

  • Dorzolamide: A topical carbonic anhydrase inhibitor primarily used for the management of glaucoma.[14][15]

The primary objective of this guide is to present a scientifically robust framework for evaluating the in vitro potency and selectivity of TMBSA relative to these standards of care. We will detail the experimental designs, provide step-by-step protocols, and present a comparative data analysis.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). This reaction is fundamental to cellular function. Sulfonamide-based inhibitors, such as Acetazolamide and Dorzolamide, function by coordinating to the zinc ion (Zn2+) located in the active site of the enzyme. This binding event displaces a water molecule that is essential for catalysis, thereby blocking the enzyme's activity. The potency and selectivity of these inhibitors are determined by the specific chemical interactions between the inhibitor molecule and the amino acid residues lining the active site of different CA isozymes.

cluster_0 Catalytic Cycle cluster_1 Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-SO₂NH-R E_Zn_OH->Inhibited_Complex Competitive Binding E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ Inhibitor R-SO₂NH₂ (TMBSA, Acetazolamide, etc.) Inhibitor->Inhibited_Complex

Caption: Mechanism of carbonic anhydrase action and inhibition.

Experimental Methodologies

To provide a comprehensive assessment of potency, two primary assays are described: an in vitro enzymatic assay to determine direct inhibitory activity and a cell-based assay to evaluate efficacy in a more physiologically relevant context.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human carbonic anhydrase isozymes. We will focus on two key isozymes: CA-II (a ubiquitous, high-activity isoform) and CA-IX (a tumor-associated isoform).

Rationale: The core of this method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[16] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[16] The rate of color development is directly proportional to enzyme activity. An inhibitor will slow this rate, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES-Tris, pH 7.4.

    • Enzyme Solution: Prepare stock solutions of purified human CA-II and CA-IX in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 15 minutes.

    • Substrate Solution: Prepare a 0.7 mM solution of p-nitrophenyl acetate (p-NPA) in methanol.[17]

    • Test Compounds: Prepare 10 mM stock solutions of TMBSA, Acetazolamide, and Dorzolamide in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of the respective enzyme solution (CA-II or CA-IX) to each well.

    • Add 20 µL of the diluted test compound solutions to the sample wells. For control wells (maximum activity), add 20 µL of DMSO.

    • Pre-incubate the plate at 25°C for 15 minutes.[17]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[17]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 20 minutes, using a microplate reader.

    • Calculate the rate of reaction (Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the reaction rates as a percentage of the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Hypoxia Assay

This assay evaluates the ability of the inhibitors to affect cancer cell function under hypoxic conditions, where the activity of CA-IX is particularly relevant.

Rationale: Many solid tumors experience hypoxia (low oxygen), which leads to the upregulation of CA-IX.[18][19] CA-IX helps maintain the intracellular pH of cancer cells, allowing them to survive and proliferate in an acidic microenvironment.[18] Inhibiting CA-IX can disrupt this pH regulation and reduce cell viability. This assay uses an electrical impedance-based system to monitor cell proliferation and viability in real-time.[19]

Detailed Protocol:

  • Cell Culture:

    • Use a human colon adenocarcinoma cell line (e.g., HT-29) known to express CA-IX under hypoxic conditions.

    • Culture the cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells into specialized 96-well e-plates for impedance monitoring and allow them to adhere and grow for 24 hours under normoxic conditions (21% O2).

    • After 24 hours, replace the medium with fresh medium containing various concentrations of TMBSA, Acetazolamide, or Dorzolamide.

    • Transfer the plates to a hypoxic incubator (1% O2, 5% CO2) which is housed within the impedance monitoring system.

    • Monitor cell impedance continuously for 72 hours.

  • Data Acquisition and Analysis:

    • The impedance readings are recorded as a "Cell Index," which is proportional to the number of viable, adherent cells.

    • Normalize the Cell Index data at each time point to the time of compound addition.

    • Plot the normalized Cell Index over time for each compound concentration.

    • Determine the concentration of each compound that causes a 50% reduction in cell proliferation/viability (GR50) at the 72-hour time point.

cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A1 Prepare Reagents (Enzyme, Substrate, Compounds) A2 Plate Setup (Buffer, Enzyme, Compound) A1->A2 A3 Pre-incubate (15 min @ 25°C) A2->A3 A4 Initiate Reaction (Add p-NPA Substrate) A3->A4 A5 Kinetic Read (Absorbance @ 405nm) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cells in E-Plates B2 Adhesion & Growth (24h, Normoxia) B1->B2 B3 Add Compounds B2->B3 B4 Incubate in Hypoxia (1% O₂) B3->B4 B5 Real-Time Impedance Monitoring (72h) B4->B5 B6 Calculate GR50 B5->B6

Caption: Experimental workflows for potency determination.

Comparative Potency and Selectivity Data

The following table summarizes the inhibitory potency (IC50 values) of TMBSA (hypothetical data for illustrative purposes) against human CA-II and CA-IX, in comparison to the established drugs Acetazolamide and Dorzolamide.

CompoundCA-II IC50 (nM)CA-IX IC50 (nM)Selectivity Index (CA-II / CA-IX)
TMBSA (Hypothetical) 150256.0
Acetazolamide 130[20]30[20]4.3
Dorzolamide 0.18[14][15]~25-50~0.005

Note: Dorzolamide's primary target is CA-II, and while it inhibits other isoforms, its selectivity for CA-IX is less pronounced compared to its potent CA-II inhibition. The value for CA-IX is an estimate based on its known profile.

Analysis of Results:

Based on this dataset, the investigational compound TMBSA demonstrates potent inhibition of the tumor-associated isoform CA-IX, with an IC50 value of 25 nM. Its potency against CA-II is lower (150 nM), resulting in a selectivity index of 6.0 in favor of CA-IX.

  • Comparison to Acetazolamide: TMBSA shows comparable, if not slightly better, potency and selectivity for CA-IX than Acetazolamide. This suggests it could have potential as a systemic agent in applications where CA-IX is a key target, such as oncology.

  • Comparison to Dorzolamide: Dorzolamide is an exceptionally potent inhibitor of CA-II, with sub-nanomolar activity.[14][15] This makes it highly effective as a topical agent for glaucoma, where CA-II is the primary target in the ciliary body of the eye.[6] TMBSA is significantly less potent against CA-II and would not be considered a superior alternative in this context. However, its preferential inhibition of CA-IX distinguishes its pharmacological profile from that of Dorzolamide.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmarking the potency of a novel benzenesulfonamide derivative, TMBSA, against established carbonic anhydrase inhibitors. The in vitro enzymatic assays provide a direct measure of target engagement and isoform selectivity, while the cell-based assays offer insights into functional consequences in a disease-relevant context.

The hypothetical data for TMBSA suggest a promising profile as a selective CA-IX inhibitor, warranting further investigation for potential applications in oncology. Future studies should expand upon this initial characterization to include:

  • Broad Isoform Profiling: Screen against a wider panel of CA isoforms to fully understand its selectivity profile.

  • In Vivo Efficacy Studies: Evaluate the compound's performance in relevant animal models of cancer.

  • Pharmacokinetic and ADME Studies: Determine the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.

By following a structured and comparative approach, researchers can effectively contextualize the performance of novel compounds and make data-driven decisions for further drug development.

References

  • U.S. National Library of Medicine. (n.d.). Dorzolamide. National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376. Retrieved from [Link]

  • Gieling, R. G., et al. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(2). Retrieved from [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 596803. Retrieved from [Link]

  • Mocanu, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 16409. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Dorzolamide. Inxight Drugs. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 27). Carbonic anhydrase inhibitor. Wikipedia. Retrieved from [Link]

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  • Drugs.com. (2026, January 20). Acetazolamide: Package Insert / Prescribing Information. Retrieved from [Link]

  • Supuran, C. T. (2024). Drug interactions of carbonic anhydrase inhibitors and activators. Expert Opinion on Drug Metabolism & Toxicology, 20(3), 135-149. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023, December 1). AcetaZOLAMIDE Tablets USP. DailyMed. Retrieved from [Link]

  • Mathews, J. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Retrieved from [Link]

  • Kubíková, T., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chemistry - A European Journal, 23(9), 2059-2066. Retrieved from [Link]

  • DrugMapper. (n.d.). Dorzolamide. Retrieved from [Link]

  • Kass, D., & Ganti, L. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

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  • Michalska-Małecka, K., et al. (2021). A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients. Journal of Ophthalmology, 2021, 6649837. Retrieved from [Link]

  • PrescriberPoint. (2022, June 13). Acetazolamide (acetazolamide) - Dosing, PA Forms & Info. Retrieved from [Link]

  • Lecturio. (2025, December 15). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Deranged Physiology. (2024, December 13). Acetazolamide. Retrieved from [Link]

  • Gecyte, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(14), 3326. Retrieved from [Link]

  • Lotfi, M., & Patel, P. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

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  • Gecyte, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(14), 3326. Retrieved from [Link]

  • Šink, R., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 163. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Retrieved from [Link]

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Comparative

Inter-Laboratory Validation of Analytical Methods for Sulfonamide Quantification: A Comprehensive Comparison Guide

Executive Summary Sulfonamides are a heavily utilized class of broad-spectrum synthetic bacteriostatics in both human and veterinary medicine. Because of their widespread use, monitoring sulfonamide residues in complex m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides are a heavily utilized class of broad-spectrum synthetic bacteriostatics in both human and veterinary medicine. Because of their widespread use, monitoring sulfonamide residues in complex matrices—such as honey, milk, meat, and environmental water—is a critical regulatory requirement to prevent antimicrobial resistance and human allergic toxicity[1][2].

However, quantifying these amphoteric compounds at trace levels (µg/kg or ng/L) is analytically challenging. Matrix effects, extraction recoveries, and instrument sensitivities vary wildly between laboratories. To ensure data integrity across the global supply chain, analytical methods must undergo rigorous Inter-Laboratory Validation (ILV) . This guide objectively compares the performance of the three primary analytical modalities—LC-MS/MS, HPLC-UV/FLD, and ELISA—and provides a self-validating methodological framework aligned with ICH Q2(R2) and FDA Bioanalytical Method Validation (BMV) guidelines[3][4].

The Mechanistic Challenge in Sulfonamide Quantification

The core challenge in sulfonamide analysis lies in the chemical structure of the analytes. Sulfonamides possess an aniline amino group (basic, pKa ~2.5) and a sulfonamide group (acidic, pKa ~6.0). This amphoteric nature means their solubility and partitioning behavior are highly dependent on the pH of the extraction solvent and the specific biological matrix.

When a method is transferred from a development lab to a receiving lab, subtle differences in reagent pH, ambient temperature, or matrix composition (e.g., varying lipid content in different milk batches) can drastically alter recovery rates and cause ion suppression[5]. Therefore, single-laboratory validation is insufficient. Inter-laboratory studies are required to calculate true reproducibility ( sR​ ) —the precision between different laboratories—as opposed to mere repeatability ( sr​ ) within a single lab[4][5].

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, researchers must choose an analytical platform that balances sensitivity, throughput, and susceptibility to matrix interference. Below is an objective comparison of the three dominant methodologies based on aggregated inter-laboratory proficiency testing data[5][6][7].

Table 1: Performance Comparison of Sulfonamide Analytical Methods
Performance MetricLC-MS/MS (Isotope Dilution)HPLC-UV / FLDELISA / Multiplex Dipstick
Analytical Principle Chromatographic separation with tandem mass spectrometryChromatographic separation with UV or Fluorescence detectionCompetitive antigen-antibody binding
Typical LOQ 0.1 – 1.0 µg/kg10 – 50 µg/kg5 – 25 µg/kg
Inter-Lab Reproducibility (RSD R​ ) 5% – 15%15% – 25%20% – 35%
Accuracy (Recovery) 90% – 105%75% – 95%60% – 120%
Matrix Susceptibility High (Ion suppression in ESI source)Medium (Co-eluting chromatographic peaks)High (Cross-reactivity with structural analogs)
Causality of Variance Variations in source geometry and desolvation efficiency between MS vendors.Differences in column chemistry (end-capping) and mobile phase pH.Non-specific binding and matrix-induced conformational changes in antibodies.
Primary Use Case Confirmatory quantification and regulatory submission[3].Routine QA/QC in resource-limited settings[5].High-throughput, on-site rapid screening[6].

Key Insight: While ELISA offers rapid screening capabilities, inter-laboratory studies reveal high false-positive rates due to the conserved sulfanilamide structural moiety causing cross-reactivity[6]. Conversely, LC-MS/MS remains the gold standard for regulatory submissions because it utilizes stable isotope-labeled internal standards (SIL-IS) to mathematically self-correct for matrix-induced variance[7].

Workflow of Inter-Laboratory Validation

To comply with ICH Q2(R2) guidelines, an inter-laboratory study must systematically distribute homogeneous samples and blind the data collection process[4].

ILV_Workflow N1 Reference Laboratory: Method Development & Optimization N2 Preparation of Incurred & Blank Matrices N1->N2 Defines matrix parameters N3 Homogeneity & Stability Verification N2->N3 Quality control N4 Distribution to Participating Laboratories (n ≥ 8) N3->N4 Approved samples N5 Lab A: LC-MS/MS Analysis N4->N5 N6 Lab B: HPLC-UV Analysis N4->N6 N7 Lab C...N: ELISA / Dipstick N4->N7 N8 Central Data Consolidation & Outlier Removal (Grubbs') N5->N8 Blinded data N6->N8 Blinded data N7->N8 Blinded data N9 Statistical Evaluation: Repeatability (sr) & Reproducibility (sR) N8->N9 Z-score calculation

Workflow of inter-laboratory method validation for sulfonamide quantification.

Self-Validating Experimental Protocol: LC-MS/MS Method Transfer

As a Senior Application Scientist, I emphasize that a protocol cannot merely be a list of steps; it must be a self-validating system . The following LC-MS/MS workflow incorporates internal causality checks to ensure that if a step fails, the data flags itself before being reported.

Phase 1: Matrix Spiking and Equilibration
  • Homogenization: Weigh 2.0 g of the homogenized biological matrix (e.g., honey or tissue) into a 50 mL centrifuge tube.

  • Isotope Dilution: Spike the sample with 50 µL of a 100 ng/mL mixed Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., Sulfamethoxazole- 13 C 6​ , Sulfadiazine-d 4​ ).

  • Equilibration: Vortex for 1 minute and let stand in the dark for 15 minutes.

    • Causality Check: Adding the SIL-IS before extraction is critical. The SIL-IS will bind to matrix proteins identically to the endogenous analyte. Any subsequent loss during extraction or ionization suppression in the MS source will affect the analyte and the IS equally. The ratio of their signals remains constant, effectively self-correcting the final quantification[7].

Phase 2: Acidified Extraction (Modified QuEChERS)
  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% Formic Acid.

    • Causality Check: Sulfonamides are amphoteric. The addition of formic acid lowers the pH below the pKa of the sulfonamide group (~6.0), ensuring the molecules remain in a neutral or cationic state, which drives their partitioning into the organic acetonitrile phase rather than the aqueous matrix.

  • Partitioning: Add 4 g of anhydrous MgSO 4​ and 1 g of NaCl. Shake vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

Phase 3: Solid Phase Extraction (SPE) Clean-up
  • Load & Wash: Transfer the supernatant to an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water.

  • Elution: Elute the sulfonamides with 5 mL of Methanol. Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 1 mL of initial mobile phase.

    • Causality Check: The wash step removes highly polar matrix components (salts, sugars in honey), while the HLB sorbent retains the sulfonamides. Skipping this step leads to severe phospholipid build-up on the LC column, causing unpredictable ion suppression in the Electrospray Ionization (ESI) source[2].

Phase 4: LC-MS/MS Acquisition & Acceptance Criteria
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor two transitions per analyte (e.g., for Sulfamethoxazole: m/z 254.1 156.0 for quantification, m/z 254.1 92.0 for confirmation).

  • Validation Criteria: According to FDA BMV guidelines, the inter-laboratory precision (CV%) must not exceed 15% (or 20% at the LLOQ), and the confirmation ion ratio must match the reference standard within ±30%[3].

Statistical Evaluation of Inter-Laboratory Data

When the receiving laboratories return their data, the reference laboratory must evaluate the proficiency and reproducibility of the method.

1. Z-Score Calculation: The performance of each laboratory is assessed using the Z-score:

Z=sR​xi​−X​

Where xi​ is the lab's reported concentration, X is the assigned (true) value, and sR​ is the target standard deviation for reproducibility. A ∣Z∣≤2 indicates satisfactory inter-laboratory method transfer[1].

2. Horwitz Ratio (HorRat): To prove the method is globally robust, the experimental RSD R​ is compared to the predicted RSD based on the Horwitz equation. A HorRat value between 0.5 and 2.0 confirms that the method's inter-laboratory variance is acceptable for regulatory submission[4].

Conclusion

Inter-laboratory validation is the ultimate crucible for analytical methods. While ELISA provides rapid, high-throughput screening, its susceptibility to matrix cross-reactivity limits its use as a standalone quantitative tool. HPLC-UV offers a middle ground but lacks specificity in complex matrices. Ultimately, LC-MS/MS, fortified by isotope-dilution and rigorous sample clean-up, remains the only self-validating system capable of meeting the stringent reproducibility requirements set forth by the FDA and ICH for sulfonamide quantification.

References

  • Method transfer for Sulfaquinoxaline analysis between different laboratories. Benchchem.
  • European proficiency testing of national reference laboratories for the confirmation of sulfonamide residues in muscle and milk. R Discovery.
  • Simultaneous determination of metronidazole, chloramphenicol and 10 sulfonamide residues in honey by LC–MS/MS. ResearchGate.
  • An inter-laboratory validation of a multiplex dipstick assay for four classes of antibiotics in honey. ResearchGate.
  • Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. PMC / NIH.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration (FDA).
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).

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Validation

Systematic Review &amp; Performance Comparison: Biological Activities of 3-Aminobenzenesulfonamide Derivatives

The 3-aminobenzenesulfonamide (3-ABS) scaffold represents a highly privileged pharmacophore in modern drug discovery. Historically recognized for its fundamental role in antibacterial sulfa drugs, the 3-ABS moiety has un...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminobenzenesulfonamide (3-ABS) scaffold represents a highly privileged pharmacophore in modern drug discovery. Historically recognized for its fundamental role in antibacterial sulfa drugs, the 3-ABS moiety has undergone extensive structural optimization to yield a diverse array of highly potent, target-specific biological agents.

As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic derivatization of the 3-amino group enables precise fine-tuning of the molecule's steric and electronic properties. This systematic review and comparison guide evaluates the biological activities of 3-ABS derivatives—specifically focusing on Carbonic Anhydrase (CA) inhibition, microtubule destabilization, and cyclooxygenase-2 (COX-2) inhibition—against established clinical standards.

Mechanistic Overview: Polypharmacology of the 3-ABS Scaffold

The versatility of the 3-ABS core allows it to interact with multiple biological targets depending on its peripheral functionalization.

Targeting the Hypoxic Tumor Microenvironment

A critical application of 3-ABS derivatives lies in oncology. Solid tumors frequently upregulate transmembrane Carbonic Anhydrase isozymes (CA IX and CA XII) via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. These isozymes catalyze the reversible hydration of carbon dioxide, leading to extracellular acidification that promotes tumor survival, invasion, and chemoresistance.

By incorporating bulky, positively charged moieties (such as pyridinium salts) or highly polar saccharide tails onto the 3-ABS core, researchers have successfully engineered membrane-impermeant inhibitors. This rational design restricts the drug to the extracellular space, selectively inhibiting tumor-associated CA IX/XII while sparing cytosolic housekeeping isozymes (CA I and CA II), thereby minimizing off-target toxicity [1].

G Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Catalyzes CO2 Hydration Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Prevents Derivative 3-ABS Derivatives Derivative->CAIX Inhibits (P1 Pocket) Derivative->Apoptosis Promotes

Hypoxia-induced CA IX pathway and inhibition by 3-ABS.

Microtubule Destabilization & COX-2 Inhibition

Beyond CA inhibition, modifying the 3-ABS scaffold with an N-benzyl-N-(3,4,5-trimethoxyphenyl) moiety yields Microtubule Destabilizing Sulfonamides (MDS). These compounds bind directly to the colchicine site of tubulin. Unlike taxanes, their smaller molecular footprint allows them to avoid multidrug resistance (MDR) efflux pumps [4]. Furthermore, cyclic imide derivatives of 3-ABS have demonstrated high selectivity for the COX-2 enzyme, serving as potent anti-inflammatory agents [3].

Performance Comparison: 3-ABS Derivatives vs. Standard Therapeutics

To objectively evaluate the clinical potential of 3-ABS derivatives, we must benchmark their performance metrics (IC50 / Ki values) against standard-of-care alternatives. The table below synthesizes quantitative data from recent systematic evaluations.

Biological Target3-ABS Derivative ScaffoldDerivative Performance (IC50 / Ki)Standard AlternativeAlternative PerformanceCausality of Performance Shift
CA IX (Tumor-associated)Pyridinium 3-ABSKi = 2.5 nM AcetazolamideKi ≈ 25.0 nMPyridinium ring extends into the P2 hydrophobic pocket of CA IX, dramatically increasing binding affinity while preventing cellular membrane permeation [1].
CA XII (Tumor-associated)Saccharide-modified 3-ABSIC50 = 40.6 nM AcetazolamideKi ≈ 5.7 nMThe "tail approach" utilizing saccharides increases the Topological Polar Surface Area (TPSA), enhancing extracellular retention [2].
Tubulin (Microtubules)N-benzyl-3-ABS (MDS)IC50 = 3.7 µM Paclitaxel (Taxane)IC50 ≈ 3.0 µMBinds the colchicine site rather than the taxane site, maintaining nanomolar antiproliferative potency even in chemoresistant, MDR-expressing cell lines [4].
COX-2 (Inflammation)Cyclic imide 3-ABSIC50 = 0.15 - 0.90 µM CelecoxibIC50 = 0.129 µMThe non-carboxylic 3-benzenesulfonamide tail mimics the di-aryl binding motif of Celecoxib, achieving high COX-2 selectivity (Selectivity Index > 333) [3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to generate the comparative data above.

Protocol 1: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)

Causality Note: The uncatalyzed hydration of CO2 is extraordinarily rapid. Standard colorimetric assays lack the temporal resolution required to accurately measure this kinetic event. We utilize a stopped-flow spectrophotometer to achieve millisecond mixing and observation, ensuring precise calculation of the inhibition constant (Ki).

  • Enzyme Preparation: Prepare recombinant human CA isozymes (hCA I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 to maintain constant ionic strength.

  • Inhibitor Incubation: Dilute the 3-ABS derivative in 10% DMSO/water. Incubate the enzyme with varying concentrations of the inhibitor for 10–15 minutes at 20°C to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Indicator Addition: Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Injection: Rapidly inject CO2-saturated water (up to 17 mM) into the reaction chamber using the stopped-flow instrument.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (indicating the acidification of the buffer as CO2 is converted to HCO3⁻ and H⁺) over a period of 10–100 seconds.

  • Validation & Calculation: Run a baseline reaction without the enzyme (negative control) and a reaction with Acetazolamide (positive control). Calculate the Ki values using the Cheng-Prusoff equation derived from the IC50 data.

Workflow Prep 1. Recombinant CA Isozymes (CA I, II, IX, XII) Compound 2. 3-ABS Derivative Incubation (10-15 min, 20°C) Prep->Compound Substrate 3. CO2 Substrate Addition (Stopped-Flow Instrument) Compound->Substrate Monitor 4. Monitor pH Indicator (Absorbance at 557 nm) Substrate->Monitor Data 5. Calculate Ki Values (Cheng-Prusoff Equation) Monitor->Data

Stopped-flow CO2 hydrase assay workflow for CA inhibitors.

Protocol 2: In Vitro Tubulin Polymerization Inhibition (TPI) Assay

Causality Note: To confirm that the antiproliferative activity of MDS derivatives is directly caused by microtubule disruption, we utilize a cell-free fluorescent assay. The fluorophore DAPI binds selectively to polymerized microtubules, allowing us to distinguish between tubulin dimers and assembled polymers in real time.

  • Reagent Assembly: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM DAPI.

  • Compound Plating: Aliquot 3-ABS MDS derivatives (at 10 µM and 20 µM concentrations) into a pre-warmed 96-well half-area black plate. Include Paclitaxel as a polymerization enhancer (negative inhibition control) and Colchicine as a polymerization inhibitor (positive control).

  • Initiation: Rapidly add the tubulin/buffer mixture (final tubulin concentration: 2 mg/mL) to the wells.

  • Fluorescence Monitoring: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure fluorescence emission at 450 nm (excitation at 360 nm) every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization elongation phase. The IC50 is determined as the concentration of the 3-ABS derivative that reduces the Vmax by 50% compared to the vehicle control.

Conclusion & Future Perspectives

The 3-aminobenzenesulfonamide scaffold is far more than a legacy antibacterial agent. As demonstrated by the comparative data, rational derivatization of the 3-amino group yields highly selective, nanomolar-potent agents capable of addressing complex pathologies like hypoxic solid tumors and taxane-resistant carcinomas. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives—specifically leveraging the "tail approach" to enhance oral bioavailability while maintaining strict isozyme selectivity.

References

  • Akocak, S., et al. "Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII." Bioorganic Chemistry, 2020.[Link]

  • Zhang, Z.-P., et al. "Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives." International Journal of Molecular Sciences, 2021.[Link]

  • Abdel-Aziz, A. A.-M., et al. "Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link]

  • González, M., et al. "Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy." International Journal of Molecular Sciences, 2021.[Link]

Comparative

A Comparative Guide to the Binding Modes of Sulfonamides with Carbonic Anhydrase

This guide provides an in-depth comparative analysis of the binding modes of various sulfonamides to carbonic anhydrase (CA), a ubiquitous metalloenzyme vital in numerous physiological processes.[1] Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding modes of various sulfonamides to carbonic anhydrase (CA), a ubiquitous metalloenzyme vital in numerous physiological processes.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural, kinetic, and thermodynamic data to elucidate the key molecular interactions that govern the potency and selectivity of this important class of inhibitors. We will explore the fundamental principles of sulfonamide binding, compare different chemical scaffolds, and detail the state-of-the-art methodologies used to characterize these interactions.

The Fundamental Interaction: A Zinc-Binding Pharmacophore

The inhibition of carbonic anhydrase by sulfonamides is a classic example of targeted drug action, extensively studied for decades.[2][3] The cornerstone of this interaction is the primary sulfonamide group (-SO₂NH₂), which acts as a highly effective zinc-binding group.[4] The catalytic activity of carbonic anhydrase relies on a zinc ion (Zn²⁺) located at the bottom of a conical active site cleft.[2] This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide ion, which is the key nucleophile in the enzyme's catalytic cycle of converting carbon dioxide to bicarbonate.[2][5]

Primary sulfonamides inhibit the enzyme by displacing this zinc-bound solvent molecule.[2][6] A critical aspect of this binding is the ionization state of the sulfonamide. The sulfonamide binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).[2][6] This negatively charged nitrogen atom forms a strong coordinate bond with the positively charged Zn²⁺ ion, effectively blocking the catalytic machinery.[4][7] This fundamental binding motif is a common feature across the vast majority of sulfonamide inhibitors.

The binding process is pH-dependent, as it involves the deprotonation of the sulfonamide and the protonation of the zinc-bound hydroxide.[4][8] Understanding the intrinsic thermodynamics of this interaction requires dissecting these linked protonation events, often through experiments conducted at various pH levels and in different buffer systems.[8][9]

Key Interactions Beyond the Zinc: The Role of the Scaffold

While the sulfonamide group provides the anchor, the diversity in potency and isoform selectivity among different sulfonamides arises from the interactions of their chemical scaffolds with the surrounding amino acid residues in the active site.[10][11] These interactions can be broadly categorized into hydrogen bonds and hydrophobic interactions.

A key residue that consistently participates in the binding of sulfonamides is Threonine-199 (Thr199). The deprotonated sulfonamide nitrogen, in addition to coordinating the zinc ion, also forms a hydrogen bond with the hydroxyl group of Thr199, further stabilizing the inhibitor in the active site.[5][12] Other residues, such as Glutamate-106 (Glu106) and Threonine-200 (Thr200), can also contribute to the hydrogen bond network, either directly or through water-mediated interactions.[5][12]

The active site of carbonic anhydrase is divided into a hydrophilic region and a hydrophobic region.[7] The chemical scaffold of the sulfonamide inhibitor extends into these regions, and the nature of these interactions significantly influences binding affinity. Aromatic and heterocyclic rings, as well as alkyl chains, can engage in van der Waals interactions with hydrophobic residues such as Valine-121, Phenylalanine-131, Valine-143, Leucine-198, and Proline-202.[7][12] The hydrophobicity of the inhibitor has been shown to dramatically increase the protein-ligand association rate (k_on), suggesting the existence of a pre-binding stage stabilized by the packing of the inhibitor's apolar moieties against the hydrophobic wall of the active site.[3][6][13]

A Comparative Analysis of Sulfonamide Scaffolds

The chemical nature of the scaffold attached to the sulfonamide group dictates the inhibitor's overall binding mode and its structure-activity relationship (SAR). Here, we compare some of the most common sulfonamide scaffolds.

Aromatic Sulfonamides

Simple aromatic sulfonamides, such as benzenesulfonamide, represent the foundational structure of this class of inhibitors. Substitutions on the aromatic ring can significantly impact binding affinity. For instance, para-substitutions with hydrogen bond acceptors can interact with hydrophilic residues in the active site, enhancing inhibitory power.[10] The addition of hydrophobic substituents can lead to favorable interactions with the hydrophobic pocket, often increasing the association rate.[3][6]

Heterocyclic Sulfonamides

Many clinically used carbonic anhydrase inhibitors feature a heterocyclic scaffold, such as the 1,3,4-thiadiazole ring in acetazolamide and methazolamide, or the thiophene ring.[1][10][12] These heterocyclic rings can be strategically positioned within the active site to optimize interactions. For example, the nitrogen atoms within the heterocyclic ring can act as hydrogen bond acceptors, while the sulfur atom can engage in specific interactions.[10] The binding mode of heterocyclic sulfonamides can vary, with some adopting a "sulfur-in" conformation, where the sulfur atom is in contact with a hydrophobic part of the active site, and others a "sulfur-out" conformation, approaching a coordinated water molecule.[10]

"Three-Tails" Approach for Enhanced Selectivity

More recent strategies in sulfonamide design have employed a "three-tails" approach to improve isoform selectivity.[14] This design concept involves attaching three distinct chemical moieties to a central scaffold. By tailoring the chemical properties of these tails to match the specific amino acid differences in the active sites of various carbonic anhydrase isoforms, it is possible to achieve a higher degree of selectivity.[14]

Quantitative Comparison of Binding Parameters

To provide a clear comparison of how different sulfonamides bind to carbonic anhydrase, the following table summarizes key kinetic and thermodynamic parameters for a selection of well-characterized inhibitors binding to the well-studied human carbonic anhydrase II (hCA II) isoform.

InhibitorScaffold TypeKᵢ (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Acetazolamide Heterocyclic123.8 x 10⁷4.6 x 10⁻¹-10.8-9.5-1.3
Methazolamide Heterocyclic142.5 x 10⁷3.5 x 10⁻¹-10.7-11.20.5
Ethoxzolamide Heterocyclic1.01.1 x 10⁸1.1 x 10⁻¹-12.3-13.51.2
Dorzolamide Heterocyclic3.55.0 x 10⁷1.7 x 10⁻¹-11.5-10.1-1.4
Brinzolamide Heterocyclic3.14.2 x 10⁷1.3 x 10⁻¹-11.6-12.91.3
Benzenesulfonamide Aromatic2501.5 x 10⁶3.7 x 10⁻¹-9.0-8.2-0.8
4-Carboxybenzenesulfonamide Aromatic40---10.2--

Note: The values presented are compiled from various sources and may have been determined under slightly different experimental conditions. They are intended for comparative purposes.

Experimental Methodologies for Characterizing Binding

A comprehensive understanding of sulfonamide-carbonic anhydrase interactions is achieved through a combination of experimental and computational techniques.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of sulfonamides bound to the active site of carbonic anhydrase.[5][7][12] This technique is invaluable for visualizing the precise coordination of the sulfonamide to the zinc ion and the specific hydrogen bonds and van der Waals contacts with surrounding residues.

Experimental Workflow for X-ray Crystallography:

G cluster_protein Protein Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement P1 Protein Expression & Purification P2 Concentration & Quality Control P1->P2 C1 Co-crystallization with Sulfonamide P2->C1 C2 Crystal Harvesting & Cryo-protection C1->C2 D1 X-ray Diffraction Data Collection C2->D1 D2 Data Processing & Scaling D1->D2 S1 Structure Solution (Molecular Replacement) D2->S1 S2 Model Building & Refinement S1->S2 S3 Structure Validation & Deposition (PDB) S2->S3

Caption: Workflow for determining the crystal structure of a sulfonamide-carbonic anhydrase complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding.[4][8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This allows for a deep understanding of the driving forces behind the binding event (i.e., whether it is enthalpy-driven or entropy-driven).[9][15]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding in real-time.[2][16][17] It provides the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these rate constants (k_off/k_on) yields the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity.[16] SPR is particularly useful for comparing the binding kinetics of different sulfonamides and understanding how structural modifications affect how quickly they bind and release from the enzyme.[3][6][13]

Generalized Sulfonamide Binding Mode in Carbonic Anhydrase Active Site:

Caption: Key molecular interactions in the binding of a sulfonamide to the carbonic anhydrase active site.

Conclusion

The binding of sulfonamides to carbonic anhydrase is a well-elucidated example of structure-based drug design. The fundamental interaction is the coordination of the deprotonated sulfonamide group to the catalytic zinc ion, a feature conserved across this class of inhibitors. The diversity in binding affinity and isoform selectivity is achieved through the varied interactions of the sulfonamide scaffold with the hydrophilic and hydrophobic regions of the enzyme's active site. A multi-faceted approach, employing X-ray crystallography for structural insights, ITC for thermodynamics, and SPR for kinetics, provides a comprehensive understanding of these binding modes. This knowledge is crucial for the rational design of next-generation carbonic anhydrase inhibitors with improved potency and selectivity for various therapeutic applications.

References

  • Gaspari, R., Rechlin, C., Heine, A., Bottegoni, G., Rocchia, W., Schwarz, D., Bomke, J., Gerber, H.-D., Klebe, G., & Cavalli, A. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. [Link]

  • Gaspari, R., Rechlin, C., Heine, A., Bottegoni, G., Rocchia, W., Schwarz, D., Bomke, J., Gerber, H.-D., Klebe, G., & Cavalli, A. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Zenodo. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Gaspari, R., et al. (2025). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. ResearchGate. [Link]

  • Čapkauskaitė, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-Activity Relationships of Sulfonamide Drugs and Human Carbonic Anhydrase C: Modeling of Inhibitor Molecules into the Receptor Site of the Enzyme with an Interactive Computer Graphics Display1. Scilit. [Link]

  • Fisher, S. Z., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]

  • De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • De Simone, G., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Unknown. (N.D.). Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. Request PDF. [Link]

  • Pilipuitytė, L., & Matulis, D. (2015). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pilipuitytė, L., & Matulis, D. (2014). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Taylor & Francis Online. [Link]

  • Riley, T. N., et al. (1990). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of Pharmaceutical Sciences. [Link]

  • D'Ascenzio, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Unknown. (N.D.). Thermodynamics–Structure Correlations of Sulfonamide Inhibitor Binding to Carbonic Anhydrase. Request PDF. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Gaspari, R., et al. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. [Link]

  • Angeli, A., et al. (N.D.). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

  • De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • Kannan, K. K., et al. (N.D.). Drug protein interaction at the molecular level: A study of sulphonamide carbonic anhydrase complexes. Indian Academy of Sciences. [Link]

  • Smirnov, A., et al. (N.D.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC. [Link]

  • Abbate, F., et al. (2004). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fukuzumi, S., et al. (2015). Thermodynamics of binding of a sulfonamide inhibitor to metal-mutated carbonic anhydrase as studied by affinity capillary electrophoresis. Journal of Inorganic Biochemistry. [Link]

  • Matulis, D., et al. (N.D.). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. ClinPGx. [Link]

  • Unknown. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note. [Link]

Sources

Validation

A Framework for Evaluating Novel Benzenesulfonamide Efficacy: A Comparative Guide to 2D and 3D Cell Culture Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, using the uncharacterized molecule 3-Amino-4,N,N-trimethyl-benzen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, using the uncharacterized molecule 3-Amino-4,N,N-trimethyl-benzenesulfonamide as a case study. Given the absence of published data for this specific molecule, this document serves as an in-depth technical guide to establishing a robust, self-validating system for comparing bioactivity in traditional 2D monolayers versus more physiologically relevant 3D spheroid models.

The principles and protocols outlined herein are grounded in the established activities of the benzenesulfonamide pharmacophore, known for its role in targeting metalloenzymes, and are designed to generate reliable, translatable data for any novel small molecule inhibitor.[1]

Introduction: The Critical Need for Physiologically Relevant Models

For decades, drug discovery has relied on high-throughput screening in two-dimensional (2D) cell monolayers. These systems are cost-effective, scalable, and simple to implement.[2] However, they fail to replicate the complex in vivo tumor microenvironment, which includes intricate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and inherent barriers to drug penetration.[3][4] This disconnect frequently leads to an overestimation of a drug's efficacy, contributing to high attrition rates in clinical development.[3][5]

Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, have emerged to bridge this gap.[4][6] By mimicking the architecture and microenvironment of a small avascular tumor, 3D models often reveal a higher degree of drug resistance compared to their 2D counterparts, providing a more predictive in vitro system.[4][6][7][8] This guide will walk you through the process of comparing a novel compound in both systems to generate a more complete and predictive preclinical data package.

The Target: Hypothesizing a Mechanism for a Novel Benzenesulfonamide

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, famously targeting zinc-containing metalloenzymes.[1][9] A primary and well-validated target for anticancer benzenesulfonamide derivatives is Carbonic Anhydrase IX (CAIX) .[9][10][11][12]

CAIX is a transmembrane enzyme highly overexpressed in hypoxic solid tumors in response to HIF-1α stabilization.[10][13] It plays a crucial role in cancer cell survival by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[10][12] This enzymatic activity helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe), which promotes tumor invasion and metastasis.[13][14] Therefore, inhibiting CAIX is a promising strategy to disrupt pH regulation, leading to intracellular acidosis and tumor cell death.[15]

For our case study compound, 3-Amino-4,N,N-trimethyl-benzenesulfonamide , we will proceed under the hypothesis that it acts as a CAIX inhibitor. This hypothesis provides a logical foundation for designing our efficacy studies.

CAIX_Pathway cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Extracellular Space CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CAIX (catalyzes) pHi Maintain Neutral pHi (Survival & Proliferation) H_HCO3->pHi H_out H⁺ Export H_HCO3->H_out Proton Export pHe Acidic pHe (Invasion & Metastasis) H_out->pHe Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CAIX) (Surface Enzyme) HIF1a->CAIX Upregulates CAIX->CO2_H2O Inhibitor 3-Amino-4,N,N-trimethyl- benzenesulfonamide Inhibitor->CAIX BLOCKS

Caption: Hypothesized mechanism of action via Carbonic Anhydrase IX (CAIX) inhibition.

Experimental Design: A Comparative Workflow

The core of this guide is a direct, head-to-head comparison of the compound's efficacy. The workflow is designed to assess cytotoxicity and viability, providing quantitative data for robust analysis.

Workflow cluster_2D 2D Monolayer Pathway cluster_3D 3D Spheroid Pathway start Start: Select Cancer Cell Line (e.g., MDA-MB-231, known to express CAIX) seed_2D 1. Seed cells in 96-well flat-bottom plates start->seed_2D seed_3D 1. Seed cells in 96-well U-bottom low-attachment plates start->seed_3D treat_2D 2. Treat with compound (serial dilution) seed_2D->treat_2D assay_2D 3. Add Resazurin Reagent treat_2D->assay_2D read_2D 4. Measure Fluorescence (Plate Reader) assay_2D->read_2D end_node Analyze Data: - Calculate IC50 values - Compare 2D vs. 3D Efficacy - Assess Morphology read_2D->end_node form_3D 2. Incubate 72h to form spheroids seed_3D->form_3D treat_3D 3. Treat with compound (serial dilution) form_3D->treat_3D assay_3D 4. Add Resazurin Reagent treat_3D->assay_3D read_3D 5. Measure Fluorescence (Plate Reader) assay_3D->read_3D read_3D->end_node

Caption: Workflow for comparing compound efficacy in 2D vs. 3D cell culture models.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: 2D Monolayer Cell Viability Assay

This protocol uses a resazurin-based assay, a robust and sensitive method to measure cell viability.[16][17] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[18]

Methodology:

  • Cell Seeding:

    • Action: Trypsinize and count a suitable cancer cell line (e.g., MDA-MB-231). Seed 5,000 cells per well in 100 µL of complete medium into a 96-well, clear-bottom, black-walled plate.

    • Rationale: A black-walled plate minimizes well-to-well crosstalk and background fluorescence. An initial seeding density of 5,000 cells ensures logarithmic growth during the treatment period.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows the cells to adhere and recover from trypsinization, ensuring a healthy, uniform monolayer before treatment.

  • Compound Preparation and Treatment:

    • Action: Prepare a 2X serial dilution of 3-Amino-4,N,N-trimethyl-benzenesulfonamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

    • Rationale: A 2X concentration series simplifies the addition to wells. A vehicle control is critical to ensure the solvent used to dissolve the compound does not have cytotoxic effects.

  • Treatment Incubation:

    • Action: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation is a standard duration in cancer drug screening to observe significant effects on cell proliferation and viability.

  • Viability Assessment:

    • Action: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.[16] Incubate for 2-4 hours at 37°C, protected from light.

    • Rationale: The incubation time allows viable cells to reduce the resazurin. This step should be timed to ensure the fluorescence signal is within the linear range of the detector.

  • Data Acquisition:

    • Action: Measure fluorescence on a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[16][19]

    • Rationale: These are the optimal excitation/emission wavelengths for the resorufin product.

Protocol 2: 3D Spheroid Generation and Viability Assay

This protocol utilizes the liquid overlay technique, a simple and highly reproducible method for generating uniform spheroids.[20][21][22]

Methodology:

  • Plate Preparation:

    • Action: Use a 96-well, round-bottom, ultra-low attachment (ULA) plate.

    • Rationale: The ULA surface prevents cell adhesion, forcing cells to aggregate with each other, while the round bottom guides the formation of a single, centrally located spheroid.[22]

  • Cell Seeding:

    • Action: Prepare a single-cell suspension and seed 5,000 cells per well in 100 µL of complete medium.

    • Rationale: This cell density typically forms spheroids of an appropriate size (400-600 µm diameter) for drug penetration studies without developing a large necrotic core too quickly.

  • Spheroid Formation:

    • Action: Centrifuge the plate at 300 x g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO₂.

    • Rationale: Centrifugation initiates cell aggregation. The 72-hour incubation allows for the formation of tight, stable spheroids with established cell-cell junctions.

  • Compound Treatment:

    • Action: Prepare a 2X serial dilution of the compound as in the 2D protocol. Carefully add 100 µL of the compound dilutions to each well, bringing the total volume to 200 µL.

    • Rationale: Adding the compound gently prevents disruption of the spheroid.

  • Treatment Incubation:

    • Action: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Rationale: A longer incubation may be required for 3D models compared to 2D to allow for drug penetration and to observe effects on the more slowly proliferating cells within the spheroid.

  • Viability Assessment & Data Acquisition:

    • Action: Add 20 µL of resazurin solution to each well. Incubate for 4-6 hours. Measure fluorescence as described for the 2D assay.

    • Rationale: A longer incubation with the viability reagent is often necessary for 3D models due to the time required for the reagent to penetrate the spheroid and be metabolized by the cells within.

Anticipated Results and Data Interpretation

It is widely documented that cells grown in 3D cultures exhibit increased resistance to anticancer drugs compared to 2D monolayers.[5][6][8] This phenomenon is attributed to several factors, including limited drug diffusion into the spheroid core, the presence of quiescent or dormant cells, and the activation of survival pathways through cell-cell interactions.[5][23]

Therefore, we anticipate that the half-maximal inhibitory concentration (IC50) for 3-Amino-4,N,N-trimethyl-benzenesulfonamide will be significantly higher in the 3D spheroid model.

Table 1: Illustrative Comparative Efficacy Data

Parameter2D Monolayer Model3D Spheroid ModelRationale for Anticipated Difference
IC50 Value ~5-15 µM~50-100 µMReduced drug penetration to the spheroid core; presence of quiescent cells; hypoxic microenvironment.[5][6]
Cell Morphology Cells become rounded, detach from the plate surface.Spheroids show signs of disaggregation, loss of defined border, and reduction in size.In 3D, the effect is on a multicellular structure, not just individual cells.
Biomarker (CAIX) Expression may be moderate and uniform.Expression is expected to be highest in the hypoxic core of the spheroid.CAIX is upregulated by hypoxia, which is a natural feature of larger spheroids.[13]

Comparison with an Alternative Compound: Acetazolamide

To provide context for the efficacy of our novel compound, it is essential to include a known inhibitor as a benchmark. Acetazolamide is a classic, though non-selective, carbonic anhydrase inhibitor.

Table 2: Comparison with a Benchmark Inhibitor (Illustrative Data)

CompoundTarget2D IC50 (MDA-MB-231)3D IC50 (MDA-MB-231)Selectivity for CAIX vs CAII
3-Amino-4,N,N-trimethyl-benzenesulfonamide Hypothesized: CAIX5-15 µM50-100 µMTo be determined
Acetazolamide Pan-Carbonic Anhydrase>100 µM>200 µMPoor (Inhibits many isoforms)[24]

Note: Data is illustrative and based on expected outcomes. Actual experimental results will vary.

This comparison will help determine if the novel compound has superior potency and potentially better selectivity than existing, less-specific inhibitors. Newer, more selective benzenesulfonamide-based CAIX inhibitors have been developed with IC50 values in the nanomolar range.[11]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded methodology for the initial evaluation of a novel compound, 3-Amino-4,N,N-trimethyl-benzenesulfonamide, by comparing its efficacy in 2D and 3D cell culture models. By following these protocols, researchers can generate a reliable dataset that provides a more accurate prediction of in vivo potential than 2D screening alone.

A significant difference in IC50 values between the two models would underscore the importance of using 3D cultures in the preclinical evaluation pipeline.[3] Future work should focus on:

  • Confirming the Mechanism of Action: Directly testing the inhibitory activity of the compound against purified CAIX enzyme.

  • Advanced 3D Models: Utilizing co-culture spheroids (including fibroblasts or immune cells) or patient-derived organoids to further increase physiological relevance.

  • In Vivo Studies: Validating the most promising findings in preclinical animal models.

By embracing the transition from simplistic 2D models to more complex 3D systems, we can improve the predictive power of preclinical research and accelerate the development of effective cancer therapeutics.

References

  • CELLINK. (n.d.). Comparing Drug Response in 2D Cultures and 3D Bioprinted Tumoroids. Retrieved from [Link]

  • Metzger, W., Sossong, D., Bächle, A., Pütz, N., Wennemuth, G., Pohlemann, T., & Oberringer, M. (2011). The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells. Cytotherapy, 13(8), 1000-1012. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Keri, R. S., Patil, M. R., & Patil, S. A. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. Retrieved from [Link]

  • Metzger, W., Sossong, D., Bächle, A., Pütz, N., Wennemuth, G., Pohlemann, T., & Oberringer, M. (2011). The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells. Taylor & Francis Online. Retrieved from [Link]

  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Retrieved from [Link]

  • Imamura, Y., Mukohara, T., Shimono, Y., Funakoshi, Y., Chayahara, N., et al. (2017). Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses. Journal of Surgical Research. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • faCellitate. (n.d.). Spheroid culture techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparing drug effects in 2D versus 3D cultures. Retrieved from [Link]

  • Imamura, Y., Mukohara, T., Shimono, Y., Funakoshi, Y., Chayahara, N., et al. (2015). Comparison of 2D- and 3D-culture models as drug-testing platforms in breast cancer. Oncology Reports, 33(4), 1837-1843. Retrieved from [Link]

  • Charrier, C., Lecorgne, M., Pinault, A., Clouet, J., & Corre, P. (2023). Technical report: liquid overlay technique allows the generation of homogeneous osteosarcoma, glioblastoma, lung and prostate adenocarcinoma spheroids that can be used for drug cytotoxicity measurements. Frontiers in Oncology. Retrieved from [Link]

  • Gieling, R. G., Babin, A. V., & Tarluev, V. V. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Amino-4,N,N-trimethyl-benzenesulfonamide suppliers and producers. Retrieved from [Link]

  • Biocompare. (2025, May 20). 3D Organoids vs 2D Cell Lines in Drug Discovery and Disease Modeling. Retrieved from [Link]

  • Al-Absi, A. M., Ahmad, A., & Gopinath, S. C. (2023). Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. PLOS ONE. Retrieved from [Link]

  • Akocak, S., Ilas, J., & Winum, J. Y. (2015). Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, M. T., El-Dean, A. M., El-Bastawissy, E. R., & El-Adl, K. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Retrieved from [Link]

  • Zatovicova, M., Jelenska, L., Hulikova, A., Csaderova, L., Ditte, Z., et al. (2010). Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. Current Pharmaceutical Design. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells. Retrieved from [Link]

  • Vinci, M., Gowan, S., Boxall, F., Patterson, L., Zimmermann, M., et al. (2012). A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. PMC. Retrieved from [Link]

  • El-Sayed, M. T., El-Dean, A. M., El-Bastawissy, E. R., & El-Adl, K. (2021). Design, synthesis and mechanistic study of new benzenesulfonamides as anticancer agents via carbonic anhydrase IX inhibition. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-N,N,4-trimethyl-. Retrieved from [Link]

  • Alim, M. A., Islam, M. R., Hasan, M. M., & Reza, M. A. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. Retrieved from [Link]

  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). 3D Cell Culture Protocols and Methods. Retrieved from [Link]

  • Corning. (n.d.). Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures. Retrieved from [Link]

  • Härmä, V., Virtanen, J., Mäkelä, R., Happonen, A., Mpindi, J. P., et al. (2016). The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance. PMC. Retrieved from [Link]

  • IntechOpen. (2018, November 28). Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culturing in Drug Discovery. Retrieved from [Link]

  • FluoroFinder. (2025, February 19). 2D vs 3D Cell Cultures. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Amino-4,N,N-trimethyl-benzenesulfonamide

This document provides a detailed protocol for the safe and compliant disposal of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-68-6).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-68-6). As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe management and disposal of chemical waste. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the waste management process.

Understanding the Compound: Hazard Profile and Environmental Impact

1.1 Hazard Identification

Based on available data, 3-Amino-4,N,N-trimethyl-benzenesulfonamide is classified with the following hazards:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Data for the closely related compound, 3-Amino-4-(dimethylamino)benzenesulfonamide, suggest additional potential hazards that should be considered as a precautionary measure:

  • H302: Harmful if swallowed [2][3]

  • H312: Harmful in contact with skin [2]

  • H318: Causes serious eye damage [2]

These classifications mandate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Hazard StatementGHS ClassificationAssociated Risks
H315Skin Irritation (Category 2)Redness, itching, and inflammation of the skin upon contact.
H319 / H318Serious Eye Irritation/Damage (Category 2A/1)Risk of serious eye irritation or irreversible damage.
H335Specific Target Organ Toxicity - Single Exposure (Category 3)Irritation of the respiratory tract, coughing, and shortness of breath.
H302 / H312Acute Toxicity (Category 4, Oral/Dermal)Harmful if ingested or absorbed through the skin.

1.2 The Environmental Rationale for Proper Disposal

The improper disposal of sulfonamides, such as flushing them down the drain, poses a significant threat to aquatic ecosystems.[4] These compounds can be persistent in the environment and are not always completely removed by standard wastewater treatment processes.[5]

The key environmental concerns are:

  • Ecotoxicity: Sulfonamides have been shown to be toxic to aquatic organisms, particularly primary producers like algae and cyanobacteria.[6] This can disrupt the entire aquatic food chain.[6] For example, sulfamethoxazole, a related compound, has a high toxic effect on duckweed.[5][7]

  • Antibiotic Resistance: The release of antibiotics into the environment is a contributing factor to the development of antibiotic-resistant bacteria.[7] This is a major public health concern.

  • Bioaccumulation: While some studies suggest certain sulfonamides do not bioaccumulate significantly, their persistence means that chronic exposure can still have long-term negative effects on ecosystems.[6]

Therefore, every molecule of 3-Amino-4,N,N-trimethyl-benzenesulfonamide must be treated as hazardous waste to prevent its release into the environment.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, it is imperative to have the correct safety measures in place.

2.1 Required Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should also be worn.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.[8]

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[8]

2.2 Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[8][9]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Amino-4,N,N-trimethyl-benzenesulfonamide is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation

  • Principle: Preventing accidental reactions and ensuring proper disposal pathways starts with correct segregation.

  • Action:

    • Designate a specific, clearly labeled container for "3-Amino-4,N,N-trimethyl-benzenesulfonamide waste."

    • This includes the pure compound, reaction mixtures containing it, and any contaminated materials (e.g., pipette tips, weigh boats, gloves, absorbent paper).

    • Do not mix this waste with other waste streams, especially strong oxidizing agents, with which it may be incompatible.[9]

Step 2: Containerization and Labeling

  • Principle: Proper containerization and labeling are mandated by regulations and are essential for the safety of all personnel who may handle the waste.

  • Action:

    • Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, tightly-fitting lid.

    • Affix a "Hazardous Waste" label to the container. The label must include:

      • The full chemical name: "3-Amino-4,N,N-trimethyl-benzenesulfonamide"

      • The CAS Number: "6331-68-6"

      • The associated hazards (e.g., "Irritant," "Harmful")

      • The date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Principle: Safe temporary storage prevents accidents and ensures the waste is secure until it can be collected.

  • Action:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is well-ventilated, secure, and away from general laboratory traffic.

    • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Principle: Final disposal must be handled by trained professionals in accordance with local, state, and federal regulations.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS department or contractor with all necessary information about the waste, including the chemical name and any known hazards.

    • Maintain a detailed log of the waste generated, including the amount and the date it was transferred to the disposal facility. Retain all paperwork provided by the waste contractor.

Step 5: Decontamination of Reusable Labware

  • Principle: To prevent cross-contamination and ensure safety, all reusable labware must be thoroughly decontaminated.

  • Action:

    • Rinse any glassware or equipment that has come into contact with the compound with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect this initial rinsate and dispose of it as hazardous waste in your designated container.

    • After the initial solvent rinse, wash the labware with soap and water.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of 3-Amino-4,N,N-trimethyl-benzenesulfonamide.

G Start Waste Generation (e.g., unused chemical, contaminated labware) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Dedicated container for this compound) PPE->Segregate Label Containerize & Label (Chemical Name, CAS, Hazards, Date) Segregate->Label Store Store in Designated Area (Sealed, Ventilated, Secondary Containment) Label->Store ContactEHS Contact EHS for Pickup (Provide waste details) Store->ContactEHS Documentation Document & Record (Log generation, retain paperwork) ContactEHS->Documentation End Final Disposal by Licensed Contractor Documentation->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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